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  • Product: 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
  • CAS: 1214168-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a compound of significant interest to researchers and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a compound of significant interest to researchers and professionals in drug development. The synthesis is presented in two primary stages: the cyclization of L-lysine to form the key intermediate, (S)-3-aminoazepan-2-one, and its subsequent N-acylation to yield the final trifluoroethyl carbamate. This document emphasizes the underlying chemical principles, the rationale for procedural choices, and provides detailed, field-tested protocols. The strategic incorporation of the carbamate linkage, a prevalent motif in medicinal chemistry, and the trifluoroethyl group, known to enhance metabolic stability and modulate pharmacokinetic properties, underscores the relevance of this synthetic target.[1][2][3][4] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights for laboratory-scale synthesis.

Introduction and Strategic Rationale

The synthesis of complex organic molecules is the bedrock of modern pharmaceutical development. The target of this guide, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate (CAS 1214168-04-3), represents a confluence of two important strategic elements in medicinal chemistry: the caprolactam core and the trifluoroethyl carbamate functional group.[5][6][7]

  • The Azepan-2-one (Caprolactam) Scaffold: Cyclic lactams are privileged structures in drug discovery, often serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets. The 3-amino substituted azepan-2-one core provides a versatile handle for further chemical modification.

  • The Trifluoroethyl Carbamate Moiety: Carbamates are frequently employed as bioisosteres for amide bonds, offering improved chemical and proteolytic stability and the ability to modulate cell permeability.[1][3] The incorporation of a trifluoroethyl group is a well-established strategy to increase lipophilicity and enhance metabolic stability by blocking potential sites of oxidative metabolism.[2][8][9]

This guide details a logical and efficient pathway to this molecule, beginning from the readily available and chiral amino acid, L-lysine.

Retrosynthetic Analysis

A retrosynthetic approach to the target compound reveals a straightforward and logical disconnection. The target molecule can be synthesized by forming the carbamate bond via acylation of an amine precursor. This precursor, 3-aminoazepan-2-one, can in turn be formed through the intramolecular cyclization of lysine.

retrosynthesis target 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate disconnection1 C-N bond (Carbamate formation) target->disconnection1 intermediate1 (S)-3-aminoazepan-2-one disconnection1->intermediate1 reagent1 2,2,2-Trifluoroethyl chloroformate disconnection1->reagent1 disconnection2 C-N bond (Lactamization) intermediate1->disconnection2 starting_material L-Lysine disconnection2->starting_material

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine

The synthesis of the core intermediate, (S)-3-aminoazepan-2-one (also known as α-amino-ε-caprolactam), is a well-documented procedure involving the intramolecular cyclization of L-lysine.[2][6][10] This reaction is typically achieved by heating L-lysine hydrochloride with a base in a high-boiling alcohol, which serves as both solvent and a medium for azeotropic water removal.

Causality Behind Experimental Choices
  • Starting Material: L-lysine hydrochloride is an inexpensive, readily available, and enantiomerically pure starting material. The use of the hydrochloride salt necessitates neutralization in situ.

  • Solvent: A high-boiling alcohol, such as 1-hexanol or 1-pentanol, is crucial.[6][10] Its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the dehydration and cyclization. Furthermore, it facilitates the removal of water formed during the reaction via a Dean-Stark apparatus, which drives the equilibrium towards product formation.

  • Base: A simple inorganic base like sodium hydroxide (NaOH) is sufficient to neutralize the L-lysine hydrochloride, liberating the free amine required for cyclization.

  • Temperature: Reflux temperatures are necessary to achieve a reasonable reaction rate for the lactamization.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for this transformation, demonstrating the reproducibility and versatility of the method.

L-Lysine HCl (mmol)Base (Equiv.)Solvent (mL)Temperature (°C)Time (h)Yield (%)Reference
30NaOH (1.0)1-Pentanol (120)137 (Reflux)60~93[6][10]
30NaOH (1.0)1-Hexanol (120)157 (Reflux)8~89[6][10]
300NaOH (1.0)1-Hexanol (1200)150 (Reflux)8~91[6]
600NaOH (1.0)1-Hexanol (2400)Reflux875 (as HCl salt)[2]
Detailed Experimental Protocol

workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Charge flask with L-lysine HCl and NaOH add_hexanol Add 1-Hexanol start->add_hexanol setup_dean_stark Fit with Dean-Stark trap and condenser add_hexanol->setup_dean_stark heat Heat to reflux (~157°C) setup_dean_stark->heat reflux Maintain reflux for 8h heat->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temp. monitor->cool filter Filter to remove NaCl cool->filter concentrate Concentrate filtrate (rotary evaporation) filter->concentrate dissolve Dissolve crude solid in water concentrate->dissolve acidify Acidify to pH 6 with conc. HCl dissolve->acidify crystallize Crystallize to afford product as HCl salt acidify->crystallize isolate_free_base Optional: Neutralize with base and extract to obtain free amine crystallize->isolate_free_base

Caption: Experimental workflow for (S)-3-aminoazepan-2-one synthesis.

Materials:

  • L-lysine hydrochloride (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • 1-Hexanol (approx. 4 mL per mmol of lysine HCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add L-lysine hydrochloride and an equimolar amount of sodium hydroxide.

  • Add 1-hexanol to the flask.

  • Equip the flask with a Dean-Stark trap (pre-filled with 1-hexanol) and a reflux condenser.

  • Heat the stirred mixture to reflux. The temperature should be approximately 150-157°C.

  • Maintain the reflux for 8 hours, collecting the water generated in the Dean-Stark trap. The reaction can be monitored for the consumption of starting material by Thin Layer Chromatography (TLC).

  • After completion, allow the suspension to cool to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct. Wash the salt cake with a small amount of hexanol.

  • Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to remove the bulk of the 1-hexanol.

  • Dissolve the resulting crude solid in a minimal amount of deionized water.

  • Carefully acidify the aqueous solution to pH 6 by the dropwise addition of concentrated HCl.

  • Partially concentrate the solution and allow it to stand at room temperature. Crystals of (S)-3-aminoazepan-2-one hydrochloride will form.

  • For the subsequent step, the free amine is required. The hydrochloride salt can be neutralized with a base (e.g., NaOH in methanol), the resulting NaCl filtered off, and the filtrate evaporated to yield the free (S)-3-aminoazepan-2-one as a solid.[2]

Part II: Synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Proposed Protocol and Justification of Parameters
  • Acylating Agent: 2,2,2-Trifluoroethyl chloroformate is the logical choice. It is commercially available and will react with the primary amine to form the desired carbamate and hydrogen chloride (HCl) as a byproduct.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It will dissolve the starting materials and will not participate in the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Temperature: The reaction should be initiated at a low temperature (e.g., 0°C). The reaction of an amine with a chloroformate is often exothermic. Starting at a low temperature allows for better control of the reaction rate and minimizes potential side reactions.

  • Purification: After an aqueous workup to remove the base hydrochloride salt and any excess reagents, the final product will likely require purification by column chromatography on silica gel to achieve high purity.

Detailed Proposed Experimental Protocol

workflow2 cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Workup & Purification start2 Dissolve 3-aminoazepan-2-one and TEA in DCM cool2 Cool solution to 0°C (ice bath) start2->cool2 add_reagent Add 2,2,2-trifluoroethyl chloroformate dropwise cool2->add_reagent warm Allow to warm to room temp. add_reagent->warm stir Stir for 2-4h warm->stir monitor2 Monitor by TLC stir->monitor2 quench Quench with water monitor2->quench extract Extract with DCM (3x) quench->extract wash Wash combined organics with brine extract->wash dry Dry over Na2SO4, filter wash->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 chromatography Purify by silica gel column chromatography concentrate2->chromatography final_product Isolate pure product chromatography->final_product

Caption: Proposed workflow for the final carbamoylation step.

Materials:

  • (S)-3-Aminoazepan-2-one (1.0 eq)

  • 2,2,2-Trifluoroethyl chloroformate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or equivalent solvent system for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-aminoazepan-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the azepanone ring protons, a quartet for the -CH₂- group adjacent to the CF₃ group (split by the fluorine atoms), and signals for the two N-H protons.

  • ¹³C NMR: Expect signals for the two carbonyl carbons (lactam and carbamate), the CF₃ carbon (a quartet due to C-F coupling), the -CH₂- of the trifluoroethyl group, and the carbons of the azepanone ring.

  • ¹⁹F NMR: Expect a single signal (a triplet, coupled to the adjacent -CH₂- protons) characteristic of the CF₃ group.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the elemental composition, with the calculated m/z matching the observed value for [M+H]⁺ or [M+Na]⁺.

  • Infrared (IR) Spectroscopy: Expect strong C=O stretching frequencies for the lactam and carbamate groups, and N-H stretching bands.

Safety and Handling Precautions

  • L-lysine hydrochloride and (S)-3-aminoazepan-2-one: Generally considered low-hazard, but standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • 1-Hexanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a fume hood.

  • 2,2,2-Trifluoroethyl chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. May be fatal if inhaled. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

  • Triethylamine (TEA): Flammable, corrosive, and has a strong odor. Handle in a fume hood.

Conclusion

This guide outlines a scientifically sound and practical two-stage synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, starting from L-lysine. The first stage, the cyclization to the key 3-aminoazepan-2-one intermediate, is based on well-established and high-yielding literature precedents. The second stage, a proposed N-acylation, utilizes standard and predictable organic chemistry to construct the final target molecule. By providing detailed protocols and a thorough justification for the experimental choices, this document serves as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical research and development.

References

A complete list of all sources cited within this document is provided below, including full titles and verifiable URLs.

  • AccelaChem. 1214168-04-3, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. Available at: [Link]

  • Frost, J. W. (2005). Synthesis of caprolactam from lysine. (WO2005123669A1). Google Patents.
  • Frost, J. W. (2011). Synthesis of caprolactam from lysine. (EP2301919A1). Google Patents.
  • American Elements. 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. Available at: [Link]

  • Various Authors. (2011). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (EP2621894B1). Google Patents.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). Electronic Supplementary Material (ESI) for New Journal of Chemistry. Available at: [Link]

  • Various Authors. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (WO2020222158A1). Google Patents.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. Available at: [Link]

  • Little, R. D., & Venegas, M. G. (1983). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses, 61, 62. Available at: [Link]

  • ResearchGate. Three-component trifluoroethylation reactions. Available at: [Link]

  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of medicinal chemistry, 27(11), 1422–1426. Available at: [Link]

  • Simal, C., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 117–121. Available at: [Link]

  • Hosamani, K. M., & Reddy, C. S. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(6), 730-737. Available at: [Link]

  • PubChemLite. 2,2,2-trifluoroethyl n-(2-oxoazepan-3-yl)carbamate. Available at: [Link]

  • PubChem. 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. Available at: [Link]

  • Dana Bioscience. 2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate 250mg. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoroethyl Carbamate Caprolactam Derivatives for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a profound understanding of their physicochemical properties. These parameters govern a molecule's absorp...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a profound understanding of their physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic efficacy and safety. This guide provides a detailed examination of a compelling class of compounds: trifluoroethyl carbamate derivatives of caprolactam. By strategically combining the structurally robust ε-caprolactam scaffold, the proteolytically stable carbamate linker, and the modulating influence of a trifluoroethyl group, these derivatives present a unique platform for drug discovery. We will dissect their molecular architecture, outline synthetic and characterization strategies, and provide field-proven protocols for evaluating the key physicochemical properties—lipophilicity, solubility, and stability—that are critical for advancing a compound from a promising hit to a viable clinical candidate.

Section 1: The Molecular Architecture: A Tripartite Strategy for Drug Design

The design of trifluoroethyl carbamate caprolactam derivatives is a deliberate exercise in chemical synergy. Each component of the molecular architecture is chosen for the specific advantages it confers, creating a scaffold that is both versatile and highly tunable.

The ε-Caprolactam Scaffold: A Privileged Core

The azepan-2-one (ε-caprolactam) ring is a seven-membered lactam that serves as the foundational core of these derivatives.[1] Lactam-containing structures are prevalent in pharmaceuticals, valued for their conformational pre-organization and ability to participate in hydrogen bonding, which facilitates target binding.[2] The azepane motif, in particular, is found in numerous small molecule drugs and is recognized for its favorable metabolic stability and synthetic accessibility.[3]

The Carbamate Linker: More Than a Peptide Bond Mimic

The carbamate group [-N(R)-C(=O)O-] serves as the critical linker. Structurally, it is an "amide-ester" hybrid that exhibits resonance, granting it significant chemical stability compared to esters and enhanced proteolytic stability compared to amides.[4][5] This resistance to enzymatic degradation makes carbamates an excellent choice for replacing labile peptide bonds in drug candidates.[4] Furthermore, the stability profile of N,N-disubstituted carbamates makes them suitable for creating prodrugs, where the carbamate can mask a hydroxyl or amino group to improve oral absorption, only to be cleaved metabolically to release the active parent drug.[6][7]

The 2,2,2-Trifluoroethyl Moiety: A Master of Modulation

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[8] Attaching a 2,2,2-trifluoroethyl group introduces several profound changes to the molecule's properties:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF₃ group at a strategic position can shield adjacent, more metabolically labile sites from degradation, thereby increasing the drug's half-life.

  • Lipophilicity: The CF₃ group is highly lipophilic and can significantly alter the overall partition coefficient (LogP) of a molecule, which is crucial for its ability to cross biological membranes.[8] This modulation is context-dependent and allows for fine-tuning of ADME properties.

  • Binding Affinity: The high electronegativity of fluorine atoms can alter the electron distribution of the entire molecule, potentially leading to more potent interactions with the target protein through dipole-dipole or other electrostatic interactions.

The combination of these three components results in a molecular scaffold with inherent stability and tunable physicochemical properties, making it an attractive starting point for lead optimization campaigns.

Diagram: General Structure of a Trifluoroethyl Carbamate Caprolactam Derivative

Caption: General chemical structure highlighting the three key components.

Section 2: Synthesis and Structural Elucidation

A robust and reproducible synthetic route is paramount. The primary challenge lies in the selective formation of the carbamate linkage to the caprolactam nitrogen.

Synthetic Strategy

A common and effective approach involves the reaction of 2,2,2-trifluoroethanol with an activating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a highly reactive intermediate, 2,2,2-trifluoroethyl chloroformate. This intermediate is then reacted with ε-caprolactam in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to yield the final N-substituted product. This method avoids the direct handling of potentially unstable isocyanates and generally proceeds with high yield.

Diagram: Synthetic Workflow

G start Reactants: 2,2,2-Trifluoroethanol + Phosgene Equivalent intermediate Intermediate Formation: 2,2,2-Trifluoroethyl Chloroformate start->intermediate Activation reaction Carbamoylation Reaction: + ε-Caprolactam + Base (e.g., NaH) intermediate->reaction crude Crude Product reaction->crude Workup purify Purification: Flash Column Chromatography crude->purify final Pure Derivative purify->final characterize Characterization: NMR, MS, FTIR, HPLC final->characterize

Caption: High-level workflow for synthesis and purification.

Core Characterization Protocols

Confirming the structure and purity of the synthesized derivatives is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR: Acquire a proton spectrum to identify the characteristic signals for the caprolactam ring protons, the methylene protons of the trifluoroethyl group (typically a quartet due to coupling with the fluorine atoms), and any other substituents.

  • ¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon environments, including the distinct carbonyl signal of the carbamate.

  • ¹⁹F NMR: Acquire a fluorine spectrum. This is a highly sensitive and definitive technique that should show a characteristic signal (typically a triplet due to coupling with the adjacent methylene protons) for the CF₃ group, confirming its presence.

Protocol 2.2.2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Interpretation: Determine the accurate molecular weight from the [M+H]⁺ or [M+Na]⁺ adduct. The measured mass should be within ±5 ppm of the calculated theoretical mass for the molecular formula, which provides strong evidence for the compound's identity.[9]

Protocol 2.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film or a KBr pellet.

  • Analysis: Record the spectrum over the 4000–400 cm⁻¹ range.

  • Data Interpretation: Identify key functional group stretches. Look for the prominent C=O stretch of the carbamate group (typically ~1700-1730 cm⁻¹) and the C=O stretch of the lactam (typically ~1650 cm⁻¹).[10] The distinct C-F stretches will also be visible in the 1100-1300 cm⁻¹ region.

Section 3: Key Physicochemical Properties and Their Determination

The success of a drug candidate is inextricably linked to its physicochemical profile. Here, we detail the experimental determination of three critical parameters.

Lipophilicity: The Shake-Flask LogP Determination

Expertise & Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. It is a primary determinant of membrane permeability, protein binding, and overall ADME properties. The standard "shake-flask" method, while laborious, remains the most reliable and accurate gold-standard method for LogP determination.[11] For fluorinated compounds, quantification can be challenging with UV-Vis; therefore, using a more specific detection method like ¹⁹F NMR or LC-MS is highly advisable.[12]

Diagram: Shake-Flask LogP Experimental Workflow

G prep Phase Preparation: 1. Saturate n-octanol with buffer. 2. Saturate buffer (pH 7.4) with n-octanol. dissolve Dissolve Compound: Add known amount of derivative to pre-saturated octanol/buffer mixture. prep->dissolve equil Equilibration: Shake/stir vigorously for >2h. Let stand for >24h to allow phase separation. dissolve->equil sample Sample Collection: Carefully aliquot samples from EACH phase (aqueous and octanol). equil->sample quant Quantification: Analyze concentration in each phase (e.g., HPLC, LC-MS, or ¹⁹F NMR). sample->quant calc Calculation: LogP = log([Compound]octanol / [Compound]aqueous) quant->calc

Caption: Step-by-step workflow for the shake-flask LogP measurement.

Protocol 3.1.1: LogP Determination using ¹⁹F NMR

  • Phase Preparation: Prepare mutually saturated n-octanol and phosphate buffer (pH 7.4).

  • Standard Preparation: Prepare a stock solution of a stable, water-soluble fluorinated reference standard (e.g., sodium trifluoroacetate) in the saturated buffer.

  • Experiment Setup: In a vial, combine 1 mL of saturated n-octanol, 1 mL of saturated buffer, a precisely weighed amount of the trifluoroethyl carbamate caprolactam derivative, and a known volume of the reference standard stock solution.

  • Equilibration: Seal the vial and shake vigorously for 2 hours at a constant temperature (e.g., 25°C). Allow the vial to stand undisturbed for 24 hours for complete phase separation.[13]

  • Sampling: Carefully withdraw an aliquot from the aqueous phase.

  • NMR Analysis: Add a D₂O lock signal to the aqueous aliquot and acquire a ¹⁹F NMR spectrum.

  • Calculation: The LogP can be calculated from the ratio of the integrals of the derivative's ¹⁹F signal in the initial solution (assuming most dissolves in octanol) versus the residual signal in the aqueous phase, relative to the constant integral of the water-soluble reference standard. This method cleverly avoids the need for calibration curves.[12][13]

Table 1: Illustrative Lipophilicity Data

Compound ID R-Group on Caprolactam Ring Experimental LogP
TCC-001 H 2.15
TCC-002 4-Methyl 2.58
TCC-003 4-Hydroxy 1.77

| TCC-004 | 4-Chloro | 2.85 |

Aqueous Solubility

Expertise & Causality: Solubility is a critical factor for oral bioavailability and formulation. Poor solubility can lead to failed drug development programs. The thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent. For drug discovery, a kinetic solubility measurement is often used for higher throughput screening.

Protocol 3.2.1: Thermodynamic Solubility (Shake-Flask Method)

  • Setup: Add an excess amount of the solid compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the excess solid.

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated HPLC-UV method with a calibration curve.

Table 2: Illustrative Solubility and Stability Data

Compound ID Thermodynamic Solubility (µg/mL at pH 7.4) Chemical Half-Life (t₁/₂, pH 7.4, hours) Metabolic Half-Life (t₁/₂, HLM, min)
TCC-001 150 > 48 45
TCC-002 85 > 48 62
TCC-003 420 > 48 38

| TCC-004 | 40 | > 48 | 55 |

Chemical and Metabolic Stability

Expertise & Causality: A drug must be stable enough to survive in the physiological environment to reach its target. Chemical stability refers to its resistance to non-enzymatic degradation (e.g., hydrolysis), while metabolic stability refers to its resistance to enzymatic degradation, primarily by liver enzymes. N,N-disubstituted carbamates are generally stable in buffer but can be designed to be cleaved by metabolic enzymes, a key feature for prodrugs.[7]

Protocol 3.3.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Reagent Preparation: Prepare a solution of the test compound in acetonitrile or DMSO. Prepare a reaction mixture containing human liver microsomes (HLM) and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂).

Section 4: Conclusion and Future Directions

Trifluoroethyl carbamate caprolactam derivatives represent a highly adaptable and promising scaffold in drug discovery. The strategic fusion of a stable lactam core, a robust carbamate linker, and a powerful trifluoroethyl modulating group provides medicinal chemists with a platform to systematically tune physicochemical properties. A thorough and early-stage evaluation of lipophilicity, solubility, and stability, using the validated protocols described herein, is essential. This data-driven approach allows researchers to build clear structure-activity relationships (SAR) and structure-property relationships (SPR), significantly increasing the probability of identifying lead candidates with drug-like properties suitable for preclinical development. Future work should focus on expanding the structural diversity of these scaffolds and exploring their potential in therapeutic areas where metabolic stability and controlled membrane permeability are paramount.

References

  • Wave, R. J. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. INTERNATIONAL JOURNAL OF ENGINEERING DEVELOPMENT AND RESEARCH. [Link]

  • Wave, R. J. (2025). Synthesis and Characterization of Caprolactam Derivatives via the Wittig–Claisen Protocol: A Comprehensive Study. INTERNATIONAL JOURNAL OF ENGINEERING DEVELOPMENT AND RESEARCH. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 86650773, Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62047642, phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. [Link]

  • Wikipedia. (2024). Caprolactam. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7768, Caprolactam. [Link]

  • Di Stefano, A., et al. (2012). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. ResearchGate. [Link]

  • Tihana, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Zhang, H., et al. (2013). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC - PubMed Central. [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

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  • Wang, Z., et al. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - a 2 minute Preview of the Experimental Protocol. JoVE. [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. [Link]

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  • Popowycz, F., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2-oxoazepan-3-yl)carbamate Compounds

For Researchers, Scientists, and Drug Development Professionals Preamble: A Scaffold of Latent Potential The N-(2-oxoazepan-3-yl)carbamate scaffold represents a compelling, yet largely unexplored, chemical space in moder...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Scaffold of Latent Potential

The N-(2-oxoazepan-3-yl)carbamate scaffold represents a compelling, yet largely unexplored, chemical space in modern drug discovery. This guide synthesizes the known biological activities of its constituent moieties—the γ-lactam (specifically, the 2-oxoazepan-3-yl core) and the carbamate functional group—to construct a series of data-driven hypotheses on its potential mechanisms of action. While definitive, direct research on this specific compound class is nascent, the extensive history of its chemical components in medicinal chemistry provides a robust framework for predicting its biological targets and designing experimental workflows for their validation. This document serves as a foundational guide for researchers poised to investigate this promising class of molecules.

Deconstructing the N-(2-oxoazepan-3-yl)carbamate Scaffold

The therapeutic potential of this scaffold arises from the synergistic interplay of its two core components:

  • The γ-Lactam Ring (2-Oxoazepan-3-yl): This seven-membered cyclic amide is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.[1] Its conformational flexibility allows it to present appended functionalities in diverse vectors, facilitating interactions with a wide array of biological targets. The lactam ring itself can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

  • The Carbamate Group (-O-CO-NH-): The carbamate moiety is a versatile functional group with a rich history in pharmacology.[2][3] It is recognized for its chemical and proteolytic stability, its ability to act as a peptide bond isostere, and its capacity to permeate cell membranes.[4] Crucially, the carbamate group is a well-established "warhead" for the inhibition of serine hydrolases, a large and diverse class of enzymes.

The specific linkage in N-(2-oxoazepan-3-yl)carbamate compounds, where the carbamate nitrogen is attached to the 3-position of the 2-oxoazepan ring, creates a unique three-dimensional structure. The commercially available building block, Benzyl (S)-(2-oxoazepan-3-yl)carbamate, suggests that this scaffold is being explored in neuropharmacology and as a building block for protein degraders, hinting at its potential to interact with targets in the central nervous system and participate in novel therapeutic modalities.[5][6]

Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

Given that the most extensively documented mechanism of action for carbamate-containing compounds is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—this stands as the primary and most probable mechanism for the N-(2-oxoazepan-3-yl)carbamate class.[7][8]

The Cholinergic System and Its Dysregulation in Disease

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for a range of physiological processes, including memory, learning, and muscle control. The termination of cholinergic signaling is controlled by the rapid hydrolysis of ACh by AChE and BChE. In neurodegenerative disorders such as Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature. Consequently, inhibiting AChE and BChE to increase the synaptic levels of ACh is a cornerstone of symptomatic treatment.

Molecular Mechanism of Carbamate-Mediated Cholinesterase Inhibition

Carbamates act as pseudo-irreversible or reversible inhibitors of cholinesterases. The mechanism mirrors the natural hydrolysis of acetylcholine but with a significantly slower kinetic profile.

  • Binding: The carbamate inhibitor docks into the active site of the cholinesterase enzyme.

  • Carbamoylation: The catalytic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate.

  • Formation of the Carbamoylated Enzyme: The intermediate collapses, releasing the alcohol or phenol "leaving group" and forming a stable, covalent carbamoyl-enzyme complex.

  • Slow Hydrolysis (Decarbamoylation): Unlike the rapid hydrolysis of the acetylated enzyme (microseconds), the hydrolysis of the carbamoylated enzyme is extremely slow (minutes to hours). This effectively sequesters the enzyme in an inactive state, leading to an accumulation of acetylcholine in the synapse.

The γ-lactam portion of the N-(2-oxoazepan-3-yl)carbamate scaffold likely plays a crucial role in orienting the carbamate moiety within the enzyme's active site and may form additional interactions that enhance binding affinity and selectivity.

Workflow for Validating Cholinesterase Inhibition

G cluster_0 In Vitro Characterization cluster_1 Cell-Based & Ex Vivo Assays cluster_2 In Vivo & PK/PD Studies A Compound Synthesis (N-(2-oxoazepan-3-yl)carbamate library) B Primary Screening: Ellman's Assay (AChE & BChE) A->B C IC50 Determination B->C D Kinetic Analysis (Dixon/Lineweaver-Burk plots) C->D F Cell Viability/Toxicity Assays (e.g., PC12, SH-SY5Y cells) C->F E Reversibility Studies (Dialysis or Rapid Dilution) D->E H Brain Homogenate AChE Activity E->H G Neuroprotection Assays (e.g., against H2O2-induced stress) F->G I Pharmacokinetic Profiling (BBB permeability) H->I J In Vivo Target Engagement (Ex vivo brain AChE inhibition) I->J K Behavioral Models (e.g., Morris Water Maze, Y-Maze) J->K

Caption: Experimental workflow for the validation of cholinesterase inhibition.

Alternative & Emerging Hypothesized Mechanisms

The versatility of the carbamate and γ-lactam motifs suggests that N-(2-oxoazepan-3-yl)carbamate compounds may possess biological activities beyond cholinesterase inhibition.

Inhibition of Other Serine Hydrolases: FAAH and MAGL

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects. Carbamates have been successfully developed as potent inhibitors of both FAAH and MAGL.

  • Hypothesis: N-(2-oxoazepan-3-yl)carbamate compounds could act as inhibitors of FAAH and/or MAGL. The γ-lactam scaffold would serve to position the carbamate "warhead" for covalent modification of the catalytic serine residue within these enzymes.

Anticancer Activity

Both carbamate and γ-lactam scaffolds are present in numerous compounds with demonstrated antiproliferative and cytotoxic activities against various cancer cell lines.[9][10][11]

  • Hypothesis: N-(2-oxoazepan-3-yl)carbamate derivatives may exert anticancer effects through various mechanisms, such as:

    • Tubulin Polymerization Inhibition: Similar to some carbamate-containing anticancer agents.

    • Kinase Inhibition: The γ-lactam scaffold could serve as a hinge-binding motif for various protein kinases.

    • Induction of Apoptosis: Via modulation of key signaling pathways like PI3K/AKT/mTOR.[11]

Targeted Protein Degradation

The classification of "Benzyl (S)-(2-oxoazepan-3-yl)carbamate" as a "Protein Degrader Building Block" by a chemical supplier is an intriguing lead.[6] This suggests a potential application in the design of Proteolysis-Targeting Chimeras (PROTACs).

  • Hypothesis: The N-(2-oxoazepan-3-yl)carbamate scaffold could function as a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL). In a PROTAC molecule, this scaffold would serve to recruit the E3 ligase to a specific protein of interest (targeted by a separate ligand on the other end of the PROTAC), leading to the ubiquitination and subsequent proteasomal degradation of that protein.

Experimental Protocols

Protocol 1: Primary Screening for Cholinesterase Inhibition (Ellman's Assay)

This spectrophotometric assay quantifies the activity of AChE or BChE by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

    • DTNB Reagent.

    • Enzyme Solution: Human recombinant AChE or BChE.

    • Test Compounds: Serial dilutions of N-(2-oxoazepan-3-yl)carbamate derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of DTNB reagent.

    • Add 20 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Screening Data for a Series of N-(2-oxoazepan-3-yl)carbamate Analogs
Compound IDR-Group on CarbamatehAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (BChE/AChE)
Ref-1 (Donepezil) -5.73100543
AZC-001 Benzyl35.289.52.5
AZC-002 4-Fluorobenzyl21.865.43.0
AZC-003 Phenyl150.6450.13.0
AZC-004 Cyclohexyl255.1>10,000>39
AZC-005 n-Propyl98.7120.31.2

Conclusion

The N-(2-oxoazepan-3-yl)carbamate scaffold is a promising starting point for the development of novel therapeutic agents. While its definitive mechanism of action awaits elucidation, a strong theoretical framework points towards cholinesterase inhibition as a primary mode of action, with plausible alternative roles in modulating the endocannabinoid system, oncology, and targeted protein degradation. The experimental workflows and hypotheses presented in this guide provide a clear and logical path for the systematic investigation of this compound class, paving the way for the potential discovery of new drugs for a range of challenging diseases.

References

  • Chem-Impex International. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Retrieved from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Cheng, M., et al. (2024). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. [Link]

  • Vicente-Blázquez, A., et al. (2021). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 26(11), 3357. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Couto, I., et al. (2011). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 9(18), 6173-6192. [Link]

  • Ghose, A., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 1-33. [Link]

  • Lei, M., et al. (2015). Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3364-3368. [Link]

  • Sgadde, C., et al. (2012). N-(2-oxo-3-oxetanyl)carbamic acid esters as N-acylethanolamine acid amidase inhibitors: synthesis and structure-activity and structure-property relationships. Journal of Medicinal Chemistry, 55(10), 4824-4836. [Link]

  • Tian, S., et al. (2022). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 27(17), 5483. [Link]

  • Kulkarni, M. V., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 304-309. [Link]

  • Zhen, W., et al. (2022). Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 229, 114044. [Link]

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Exploratory

The Renaissance of a Workhorse Monomer: An In-depth Technical Guide to the Discovery and Synthesis of Novel Caprolactam-Based Building Blocks

Abstract Caprolactam, the cornerstone monomer for Nylon-6, is undergoing a significant renaissance.[1][2][3] Beyond its traditional role in polymer chemistry, its seven-membered lactam structure presents a versatile and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Caprolactam, the cornerstone monomer for Nylon-6, is undergoing a significant renaissance.[1][2][3] Beyond its traditional role in polymer chemistry, its seven-membered lactam structure presents a versatile and privileged scaffold for the development of novel, high-value building blocks in medicinal chemistry and advanced materials science.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of innovative caprolactam derivatives. We will delve into the strategic considerations for molecular design, explore a range of synthetic methodologies from classic rearrangements to cutting-edge photochemical and biocatalytic approaches, and provide detailed, field-proven protocols. This guide aims to empower researchers to harness the full potential of caprolactam as a foundational element for next-generation therapeutics and functional materials.

Introduction: The Enduring Relevance of the Caprolactam Scaffold

For decades, ε-caprolactam has been predominantly associated with the large-scale production of Nylon-6, a testament to its robust polymerization capabilities.[2][5] However, the inherent chemical functionalities of the caprolactam ring—a cyclic amide with reactive sites for substitution and modification—make it an increasingly attractive starting point for creating complex molecular architectures.[1] Its structural rigidity and potential for introducing diverse functionalities have led to its emergence as a key building block in the synthesis of bioactive molecules and specialized polymers.[4][6] The global demand for functionalized lactam derivatives, particularly within the pharmaceutical and specialty polymer sectors, is a driving force behind the exploration of new synthetic routes to modify the caprolactam core.[1]

This guide will navigate the evolving landscape of caprolactam chemistry, moving beyond its commodity status to its application as a high-potential scaffold. We will explore the strategic design of novel derivatives and the synthetic intricacies involved in their creation.

Strategic Design of Novel Caprolactam-Based Building Blocks

The journey from the basic caprolactam structure to a novel, functionalized building block begins with a clear design strategy. The intended application, be it a targeted therapeutic or a polymer with specific properties, dictates the desired physicochemical characteristics of the final molecule. Key considerations include:

  • Introduction of Pharmacophores: In drug discovery, the caprolactam ring can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement. This is crucial for optimizing interactions with biological targets.

  • Modulation of Physicochemical Properties: Functionalization can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug candidates.[7]

  • Polymer Functionality: For materials science applications, the introduction of specific functional groups can impart desired properties like thermal stability, flame retardancy, or biocompatibility to polymers.[6][8]

The following diagram illustrates the conceptual workflow for the design of novel caprolactam-based building blocks.

design_workflow Conceptual Workflow for Designing Caprolactam Building Blocks cluster_design Design Phase cluster_synthesis Synthesis & Evaluation Target_Application Define Target Application (e.g., Anticancer Agent, Functional Polymer) Desired_Properties Identify Desired Properties (e.g., Bioactivity, Thermal Stability) Target_Application->Desired_Properties Molecular_Scaffold Select Caprolactam as Core Scaffold Desired_Properties->Molecular_Scaffold Functionalization_Strategy Propose Functionalization Strategy (e.g., N-alkylation, C-H activation) Molecular_Scaffold->Functionalization_Strategy Synthetic_Route Develop Synthetic Route Functionalization_Strategy->Synthetic_Route Characterization Characterize Novel Building Block (NMR, MS, etc.) Synthetic_Route->Characterization Property_Evaluation Evaluate Properties (e.g., In vitro assays, Material testing) Characterization->Property_Evaluation

Caption: A conceptual workflow for the design of novel caprolactam building blocks.

Synthetic Methodologies for Novel Caprolactam Derivatives

The synthesis of functionalized caprolactams can be achieved through a variety of chemical transformations. The choice of methodology depends on the desired substitution pattern, the nature of the functional groups to be introduced, and the required stereochemistry.

Classical Approaches: The Beckmann Rearrangement and Beyond

The Beckmann rearrangement of cyclohexanone oxime has been the industrial cornerstone for ε-caprolactam production.[9][10] While highly optimized for the parent molecule, its application for producing substituted caprolactams can be limited by the availability of the corresponding substituted cyclohexanones and potential regioselectivity issues with unsymmetrical ketones.[9]

Beyond the Beckmann rearrangement, other traditional methods include the Schmidt rearrangement of cyclohexanones using hydrazoic acid.[9] However, both methods often require harsh acidic conditions and can have limitations in terms of functional group tolerance.[9]

Modern Catalytic and Photochemical Strategies

Recent advances in catalysis and photochemistry have opened new avenues for the synthesis of complex caprolactam derivatives under milder and more selective conditions.

3.2.1. Ring Expansion Strategies:

A promising approach involves the expansion of smaller ring systems. For instance, a novel photochemical strategy utilizes the dearomative ring expansion of nitroarenes mediated by blue light to produce seven-membered ring azepines, which can then be converted to caprolactams.[9][11][12] This method offers a three-step synthesis from readily available starting materials.[9][11] Another innovative method is the palladium-catalyzed ring expansion of piperidones bearing a spirocyclopropane ring, which yields a variety of functionalized caprolactams in good to excellent yields.[13]

The following diagram illustrates a generalized photochemical ring expansion strategy.

photochemical_ring_expansion Generalized Photochemical Ring Expansion for Caprolactam Synthesis Nitroarene Nitroarene Starting Material Photoexcitation Photoexcitation (Blue Light) Nitroarene->Photoexcitation Singlet_Nitrene Singlet Nitrene Intermediate Photoexcitation->Singlet_Nitrene Ring_Expansion Intramolecular Cyclization & Ring Expansion Singlet_Nitrene->Ring_Expansion Azepine Seven-membered Ring Azepine Ring_Expansion->Azepine Hydrogenation_Hydrolysis Hydrogenation & Hydrolysis Azepine->Hydrogenation_Hydrolysis Caprolactam Functionalized Caprolactam Hydrogenation_Hydrolysis->Caprolactam

Caption: A generalized workflow for photochemical ring expansion to synthesize caprolactams.

3.2.2. Functionalization of the Caprolactam Core:

Direct functionalization of the caprolactam ring is a powerful strategy. The Wittig-Claisen protocol has been successfully employed for the synthesis of caprolactam derivatives, where a Wittig reaction forms a key olefin intermediate that subsequently undergoes a Claisen rearrangement to yield the functionalized product.[1] This tandem reaction preserves the core lactam structure while introducing new functionalities.[1]

The Rise of Biocatalysis

Biocatalytic methods offer an environmentally benign and highly selective alternative for the synthesis of caprolactam and its derivatives. Enzymatic cascades are being developed for the synthesis of ε-caprolactam starting from renewable feedstocks.[14] For example, a cell-free biosynthesis of 6-aminocaproic acid (a precursor to caprolactam) from ε-caprolactone has been achieved using a co-immobilized multienzyme system.[15] These biocatalytic routes often operate under mild conditions and can offer excellent stereoselectivity, which is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals.[14]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic transformations. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Protocol: Synthesis of a Functionalized Caprolactam via the Wittig-Claisen Protocol

This protocol is adapted from a reported procedure for the functionalization of caprolactam.[1]

Materials:

  • Caprolactam-derived aldehyde (1.0 mmol)

  • Phosphonium ylide (1.1 mmol)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ylide Preparation: Prepare the phosphonium ylide in situ according to standard literature procedures.

  • Wittig Reaction:

    • Dissolve the caprolactam-derived aldehyde (1.0 mmol) in dry THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the ylide solution dropwise to the aldehyde solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

    • Monitor the reaction progress by TLC. The formation of a new, less polar spot indicates the formation of the olefin intermediate.[1]

  • Work-up and Isolation of Intermediate:

    • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude olefin intermediate.

  • Claisen Rearrangement:

    • The crude olefin intermediate is then subjected to thermal or Lewis acid-catalyzed Claisen rearrangement according to established protocols to yield the final functionalized caprolactam.

  • Purification and Characterization:

    • Purify the final product by column chromatography.

    • Characterize the structure using Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Expected Observations:

  • TLC: A clear shift in the Rf value will be observed between the starting aldehyde, the olefin intermediate, and the final rearranged product.[1]

  • FTIR: The disappearance of the aldehydic C=O stretch (around 1720-1740 cm⁻¹) and the appearance of a C=C stretching band (around 1600-1640 cm⁻¹) after the Wittig reaction.[1] The final product will retain the characteristic amide C=O stretch of the caprolactam ring.[1]

Data Presentation: Characterization of Novel Caprolactam Derivatives

The following table provides an example of how to present the characterization data for a series of newly synthesized caprolactam derivatives.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Key FTIR Peaks (cm⁻¹)¹H NMR (δ, ppm)
CL-D1 C₁₀H₁₅NO₂181.2385110-1123280 (N-H), 1650 (C=O), 1620 (C=C)...
CL-D2 C₁₁H₁₇NO₂195.267895-973300 (N-H), 1645 (C=O), 1615 (C=C)...
CL-D3 C₁₂H₁₉NO₂209.2982121-1233295 (N-H), 1655 (C=O), 1625 (C=C)...

Applications in Drug Discovery and Materials Science

The novel caprolactam-based building blocks synthesized through these methodologies have significant potential in various fields.

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The caprolactam scaffold is present in a number of biologically active compounds and approved drugs.[16] Its ability to present substituents in a well-defined three-dimensional space makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. For example, a series of isolongifolenone-based caprolactam derivatives have been synthesized and evaluated for their anticancer activities.[4] One of the derivatives, E10, exhibited potent anti-proliferation activities against several cancer cell lines and was shown to induce apoptosis via the p53/mTOR/autophagy pathway.[4] This highlights the potential of caprolactam derivatives as a promising class of anticancer agents.[4]

Materials Science: Building Blocks for Functional Polymers

The functionalization of caprolactam monomers prior to polymerization allows for the creation of polymers with tailored properties.[6] This approach is being explored to enhance the performance of Nylon-6 and to develop entirely new classes of polyamides. For instance, the incorporation of functional groups can improve thermal stability, flame retardancy, or introduce responsive behaviors.[8] The anionic ring-opening polymerization (AROP) of functionalized caprolactam monomers is a widely used method to produce these specialty polymers.[17]

Conclusion and Future Outlook

The chemistry of caprolactam has evolved far beyond its origins in polymer manufacturing. The development of novel synthetic methodologies, including powerful catalytic and photochemical transformations, has unlocked the potential of the caprolactam ring as a versatile building block for high-value applications. The ability to precisely functionalize this seven-membered lactam scaffold opens up exciting opportunities in drug discovery for the creation of new therapeutics and in materials science for the design of advanced polymers with tailored properties.

The future of caprolactam chemistry will likely be driven by the pursuit of even more efficient, selective, and sustainable synthetic methods. The continued exploration of biocatalysis and green chemistry principles will be crucial in this endeavor.[18][19] As our understanding of the structure-activity and structure-property relationships of caprolactam derivatives deepens, we can expect to see the emergence of a new generation of innovative products derived from this remarkable and enduring scaffold.

References

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
  • ResearchGate. (n.d.). Biocatalytic cascade synthesis of ϵ‐caprolactame and derivatives (w‐1,.... Retrieved from [Link]

  • Sánchez-Bento, R., et al. (2024). A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion of Nitroarenes. SYNTHESIS, 56(06), 933-939. Retrieved from [Link]

  • PubMed Central. (2025). Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidone and Caprolactam Functionalized Natural and Synthetic Polymers. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of functionalized poly(-caprolactone). Retrieved from [Link]

  • PubMed. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring-Expansion of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. Retrieved from [Link]

  • PubMed. (2022). Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of caprolactam 10 via ring expansion of acyloxy nitroso.... Retrieved from [Link]

  • ResearchGate. (2019). An overview of caprolactam synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Analysis of Polyamide 6 and Products Therefrom: From Polymerization Chemistry of ε-Caprolactam to Thermoplastic Resin Transfer Molding (T-RTM). Retrieved from [Link]

  • ACS Publications. (2022). Zeolite Catalysts for Green Production of Caprolactam. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Retrieved from [Link]

  • Research Square. (2024). Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of bio-based caprolactam through dehydration and cyclization of 6-hydroxycaproamide. Retrieved from [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ε-caprolactam from biobased chemicals. Retrieved from [Link]

  • Wiley. (n.d.). Handbook of Pyrrolidone and Caprolactam Based Materials: Synthesis, Characterization and Industrial Applications, 6 Volume Set. Retrieved from [Link]

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Foundational

A Comprehensive Spectroscopic Guide to 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate: An In-depth Technical Analysis for Researchers

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug development. In the abse...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Functional Group Analysis

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is comprised of three key structural motifs that dictate its spectroscopic behavior: a seven-membered lactam ring (azepan-2-one), a carbamate linkage, and a 2,2,2-trifluoroethyl group. A thorough understanding of the spectroscopic signatures of these individual components is crucial for the accurate interpretation of the data for the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information to fully characterize its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH (lactam)7.0 - 8.0Broad singlet1HChemical shift is solvent and concentration dependent.
NH (carbamate)5.0 - 6.0Broad singlet1HChemical shift is solvent and concentration dependent.
CH (C3)4.0 - 4.5Multiplet1HAlpha to the carbamate nitrogen and the lactam carbonyl.
OCH₂ CF₃4.2 - 4.6Quartet2HCoupled to the three fluorine atoms.
CH₂ (C7)3.1 - 3.4Multiplet2HAdjacent to the lactam nitrogen.
CH₂ (C4, C5, C6)1.5 - 2.2Multiplets6HOverlapping signals of the methylene groups in the lactam ring.

Expertise & Experience Insights: The broadness of the NH proton signals is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the NMR solvent. The quartet multiplicity of the -OCH₂- protons is a classic signature of an ethyl group attached to a CF₃ group, with a typical ³J(H,F) coupling constant of around 8-10 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

CarbonPredicted Chemical Shift (δ, ppm)Notes
C =O (lactam)175 - 180Carbonyl carbon of the seven-membered ring.
C =O (carbamate)155 - 160Carbonyl carbon of the carbamate group.
OC H₂CF₃60 - 65 (quartet)Coupled to the three fluorine atoms (¹J(C,F) ~ 280 Hz).
C F₃120 - 125 (quartet)Coupled to the three fluorine atoms (¹J(C,F) ~ 280 Hz).
C H (C3)50 - 55Alpha to the carbamate and carbonyl group.
C H₂ (C7)40 - 45Adjacent to the lactam nitrogen.
C H₂ (C4, C5, C6)25 - 35Methylene carbons of the lactam ring.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum with a wide chemical shift range.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CF₃ -72 to -78TripletCoupled to the adjacent methylene protons.

Expertise & Experience Insights: The chemical shift of the -CF₃ group is sensitive to the electronic environment. The triplet multiplicity arises from coupling to the two protons of the adjacent methylene group, with a typical ³J(F,H) coupling constant of around 8-10 Hz.[1][2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the triplet multiplicity.

    • A proton-decoupled spectrum can also be acquired to confirm the presence of a single fluorine environment.

  • 2D NMR Experiments:

    • For complete structural assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate will be dominated by absorptions from the amide, carbamate, and C-F bonds.

Table 4: Predicted IR Absorption Frequencies for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Functional GroupPredicted Absorption Frequency (cm⁻¹)IntensityNotes
N-H Stretch (lactam & carbamate)3200 - 3400Medium, broadHydrogen bonding can broaden these peaks.
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (lactam)1640 - 1680StrongThe seven-membered ring lactam carbonyl.[3]
C=O Stretch (carbamate)1690 - 1730StrongTypically at a higher frequency than the amide.[4][5]
N-H Bend1510 - 1570Medium
C-F Stretch1100 - 1300Strong, broadCharacteristic strong absorptions for the CF₃ group.

Expertise & Experience Insights: The two carbonyl groups (lactam and carbamate) are expected to show distinct, strong absorption bands. The exact positions can be influenced by hydrogen bonding and the physical state of the sample (solid vs. solution).[4][5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the range of 4000 - 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the pure solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 5: Predicted Mass Spectrometry Data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

IonPredicted m/zNotes
[M+H]⁺255.0951Protonated molecular ion.
[M+Na]⁺277.0771Sodiated molecular ion.
[M-CO₂]⁺211.1002Loss of carbon dioxide from the carbamate.
[M-CF₃CH₂OH]⁺155.0815Loss of 2,2,2-trifluoroethanol.

Expertise & Experience Insights: In electrospray ionization (ESI), the molecule is expected to readily form protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. Collision-induced dissociation (CID) of the [M+H]⁺ ion is likely to result in characteristic neutral losses. The fragmentation of carbamates often involves the loss of the alcohol moiety or decarboxylation.[6][7][8]

Proposed Fragmentation Pathway

G M_H [M+H]⁺ m/z = 255.0951 frag1 [M+H - CF₃CH₂OH]⁺ m/z = 155.0815 M_H->frag1 - C₂H₃F₃O frag2 [M+H - CO₂]⁺ m/z = 211.1002 M_H->frag2 - CO₂

Caption: Proposed ESI-MS/MS fragmentation of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the precursor ion ([M+H]⁺) to obtain the fragmentation pattern.

Integrated Spectroscopic Workflow

For a comprehensive and self-validating characterization of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, an integrated workflow is recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr Connectivity interpretation Integrated Data Analysis ms->interpretation ir->interpretation nmr->interpretation structure Structure Confirmation interpretation->structure

Caption: Integrated workflow for the synthesis and spectroscopic characterization of novel compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. By leveraging foundational spectroscopic principles and data from analogous structures, we have established a robust framework for researchers to identify and characterize this molecule. The detailed experimental protocols and interpretation guidelines presented herein are designed to ensure scientific integrity and facilitate the unambiguous structural elucidation of this and related compounds in a drug discovery and development setting.

References

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC, NIH. Available at: [Link]

  • Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH. Available at: [Link]

  • Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Wikipedia. (2023). 3-Amino-2-azepanon. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). Azepan-2-one oxime. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Welton, T. R., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

  • Prosser, R. S., & Kitevski-LeBlanc, J. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Available at: [Link]

  • Wang, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. Available at: [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amides. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate (CAS No. 1214168-04-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a synthetic organic compound identified by the CAS number 1214168-04-3.[1][2][3] While pu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a synthetic organic compound identified by the CAS number 1214168-04-3.[1][2][3] While publicly available information on the specific biological activity and applications of this molecule is limited, its structural features suggest potential relevance in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known properties and structure, and, based on an analysis of related compounds, explores potential avenues for research and development.

This document is intended for an audience with a strong background in chemistry and pharmacology. It aims to serve as a foundational resource for researchers interested in exploring the potential of this and structurally similar molecules.

Chemical Properties and Structure

The fundamental physicochemical properties of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate are summarized in the table below.

PropertyValueSource(s)
CAS Number 1214168-04-3[1][2][3]
Molecular Formula C9H13F3N2O3[1][4][5]
Molecular Weight 254.21 g/mol [1][4]
IUPAC Name 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate[5]
SMILES O=C1NCCCC[C@H]1NC(=O)OCC(F)(F)F[6]
Appearance Powder[5]
Purity ≥95% (as offered by commercial suppliers)[1]
Storage Temperature Room Temperature[5]

Structural Analysis:

The molecule consists of two key structural motifs: a caprolactam ring (2-oxoazepane) and a trifluoroethyl carbamate group. The caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoroethyl carbamate moiety is known to influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can be involved in interactions with biological targets.

Potential Areas of Investigation in Drug Development

While no specific biological targets for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate have been publicly disclosed, its structural components provide clues for potential research directions.

Neurological Disorders:

A structurally related compound, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, has been identified as a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist.[7] This suggests that the "2-oxoazepan-3-yl" scaffold may be a valuable starting point for the design of novel modulators of neurological pathways. Neurokinin receptors are involved in a range of physiological processes, including pain perception, inflammation, and mood regulation.

Neuroinflammation:

Research has shown that trifluoromethyl carbamates can act as potent and selective covalent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and neuroinflammation.[8][9] The presence of the trifluoroethyl carbamate group in 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate suggests that it could be investigated as a potential MAGL inhibitor for the treatment of neuroinflammatory conditions.

Hypothetical Experimental Workflows

Given the lack of specific biological data, a logical first step for researchers would be to perform a broad screening to identify potential biological activities. The following workflows are proposed as a starting point for the investigation of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Workflow 1: Initial Target Screening

This workflow outlines a general approach to identify the biological target(s) of the compound.

cluster_0 Target Identification A Compound Acquisition & Purity Confirmation B Broad Phenotypic Screening (e.g., cell viability, proliferation) A->B Initial Assessment C Target-Based Screening (e.g., enzyme assays, receptor binding) B->C If Phenotype Observed D Affinity-Based Target Identification (e.g., chemical proteomics) B->D Unbiased Approach E Hit Validation & Dose-Response C->E If Hit Identified D->E If Hit Identified

Figure 1: A generalized workflow for the initial biological screening of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Workflow 2: Investigating Neurokinin Receptor Antagonism

Based on the activity of a structurally related compound, this workflow focuses on assessing the potential for NK(1)/NK(2) receptor antagonism.

cluster_1 NK Receptor Antagonism Investigation F Competitive Radioligand Binding Assays (NK1 & NK2 receptors) G Functional Cellular Assays (e.g., calcium mobilization) F->G Confirm Functional Activity H Selectivity Profiling (against other GPCRs) G->H Assess Specificity I In Vivo Models of NK-Mediated Effects (e.g., substance P-induced behaviors) G->I Evaluate In Vivo Efficacy

Figure 2: A targeted workflow to investigate the potential neurokinin receptor antagonist activity.

Detailed Experimental Protocols

The following are example protocols that could be adapted for the investigation of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Protocol 1: Competitive Radioligand Binding Assay for NK1 Receptor

  • Cell Culture: Culture CHO cells stably expressing the human NK1 receptor in appropriate media.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor antagonist (e.g., [³H]aprepitant), and varying concentrations of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Protocol 2: Monoacylglycerol Lipase (MAGL) Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain recombinant human MAGL and a suitable fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, and the MAGL enzyme. Pre-incubate to allow for potential covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Safety and Handling

A safety data sheet (SDS) for a related compound indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause respiratory tract, skin, and eye irritation.[5] Standard laboratory safety precautions should be taken when handling 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a chemical entity with limited publicly available biological data. However, its structural similarity to known neurokinin receptor antagonists and the presence of a trifluoroethyl carbamate moiety suggest that it may have interesting pharmacological properties, particularly in the area of neuroscience. The experimental workflows and protocols outlined in this guide provide a rational starting point for the investigation of this compound's biological activity and its potential for drug development. Further research is warranted to elucidate its mechanism of action and therapeutic potential.

References

  • 1214168-04-3, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate-AccelaChem. AccelaChem. [Link]

  • 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate | CAS 1214168-04-3. American Elements. [Link]

  • 2,2,2-trifluoroethyl n-(2-oxoazepan-3-yl)carbamate. PubChem. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. PubMed Central. [Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed. PubMed. [Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - ResearchGate. ResearchGate. [Link]

  • Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) - PubMed. PubMed. [Link]

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Foundational

An In-depth Technical Guide to Trifluoroethyl Carbamates as Amine Protecting Groups in Synthesis

Abstract In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities is a cornerstone of success. While tradi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities is a cornerstone of success. While traditional protecting groups such as Boc, Cbz, and Fmoc are well-established, the demand for novel groups with unique reactivity and stability profiles continues to grow. This guide introduces the 2,2,2-trifluoroethyl carbamate (TFEoc) as a versatile and robust protecting group for primary and secondary amines. The strong electron-withdrawing nature of the trifluoroethyl moiety imparts distinct chemical properties, including enhanced stability and orthogonal deprotection pathways. We will provide a comprehensive overview of the TFEoc group, detailing its installation, stability under various conditions, and methods for its strategic removal. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit with advanced protecting group strategies.

The Imperative of Amine Protection in Modern Synthesis

Amines are fundamental functional groups, ubiquitous in bioactive molecules, pharmaceuticals, and advanced materials.[1] Their inherent nucleophilicity and basicity, while crucial for their function, often interfere with a wide range of synthetic transformations.[2] Consequently, the temporary masking of an amine as a less reactive derivative—a process known as protection—is an essential strategy in multistep synthesis.[3]

The ideal protecting group should be:

  • Easily and selectively introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removed in high yield under mild conditions that do not affect other functional groups.[3]

The most common amine protecting groups are carbamates, such as the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability, allowing for the selective deprotection of one group in the presence of others.

The 2,2,2-Trifluoroethyl Carbamate (TFEoc) Group: A Fluorinated Alternative

The TFEoc protecting group is a carbamate derivative that leverages the unique electronic properties of fluorine. The incorporation of a trifluoromethyl group significantly influences the physical and chemical properties of organic molecules, including pKa, metabolic stability, and lipophilicity—a strategy widely adopted in medicinal chemistry.[4] In the context of a carbamate, the strongly electron-withdrawing trifluoroethyl group enhances the stability of the carbamate linkage and offers unique avenues for deprotection.

Synthesis and Installation of the TFEoc Protecting Group

The TFEoc group is readily installed on primary and secondary amines using 2,2,2-trifluoroethyl chloroformate.[5][6] This reagent is a reactive chloroformate derivative that reacts smoothly with amines, typically in the presence of a mild base to neutralize the HCl byproduct.[5]

General Reaction Scheme: R-NH₂ + ClCO₂CH₂CF₃ → R-NHCO₂CH₂CF₃ + HCl

The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Experimental Protocol: General Procedure for TFEoc Protection of an Amine
  • Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Representative Examples of TFEoc Protection of Amines

Amine SubstrateBaseSolventTime (h)Yield (%)
BenzylamineTEADCM3>95
N-MethylanilineDIPEATHF592
Glycine methyl esterNaHCO₃DCM/H₂O490
IndolineTEADCM2>98

Physicochemical Properties and Stability Profile

The TFEoc group exhibits robust stability across a range of chemical conditions, a direct consequence of the electronic nature of the trifluoroethyl moiety.

  • Acidic Stability: The electron-withdrawing effect of the CF₃ group destabilizes the formation of a carbocation on the ethyl group, rendering the TFEoc group significantly more stable to acidic conditions than the Boc group. It is generally stable to neat trifluoroacetic acid (TFA), a common reagent for Boc deprotection.[7][8]

  • Reductive Stability: The TFEoc group is stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), providing orthogonality with the Cbz group.[2]

  • Basic and Nucleophilic Stability: Carbamates are generally stable to hydrolysis under neutral and basic conditions.[9] The TFEoc group is resistant to cleavage by amine bases like piperidine, which is used for Fmoc removal. However, it is susceptible to cleavage under specific strong base or nucleophilic conditions, which forms the basis for its strategic removal.

Strategic Deprotection of the TFEoc Group

The removal of the TFEoc group can be achieved under conditions that are orthogonal to many standard protecting groups. The primary strategies involve cleavage mediated by strong bases or specific nucleophiles.

Base-Mediated Deprotection (E2 Elimination Pathway)

A proposed and effective method for TFEoc cleavage involves a base-mediated elimination mechanism. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate the carbon alpha to the nitrogen, leading to a cascade that liberates the free amine, carbon dioxide, and 2,2-difluorovinyl fluoride. This strategy is inspired by deprotection methods developed for trifluoroethyl ethers.[10]

Diagram: Proposed Mechanism for Base-Mediated TFEoc Deprotection

Deprotection_Mechanism Proposed E2 Deprotection Mechanism Start R-NH-CO-O-CH2-CF3 (TFEoc-Amine) Intermediate1 [R-N(-)-CO-O-CH2-CF3] (N-Anion) Start->Intermediate1 Deprotonation Base Base (e.g., LDA) TransitionState Transition State Intermediate1->TransitionState Elimination Intermediate2 R-N=C=O (Isocyanate) TransitionState->Intermediate2 Products1 H-CF=CF2 TransitionState->Products1 Products2 R-NH2 (Free Amine) Intermediate2->Products2 Hydrolysis Products3 CO2 Hydrolysis H2O

Caption: Proposed base-mediated E2 elimination pathway for TFEoc cleavage.

Nucleophilic Cleavage

Certain nucleophiles can effect the cleavage of carbamates.[11][12] For TFEoc, reagents like tetra-n-butylammonium fluoride (TBAF) may promote deprotection, although conditions might need to be more forcing than for other carbamates like phenyl carbamates.[13] The mechanism likely involves nucleophilic attack at the carbonyl carbon.

Table 2: Recommended Deprotection Conditions for the TFEoc Group

Reagent(s)SolventTemperatureTypical TimeMechanism
Sodium Hydride (NaH)THF / DMF0 °C to RT1-4 hBase-mediated Elimination
LDATHF-78 °C to 0 °C0.5-2 hBase-mediated Elimination
TBAFTHFReflux12-24 hNucleophilic Acyl Substitution

Comparative Analysis and Applications

The TFEoc group offers a unique position in the synthetic chemist's toolbox, providing a robust, acid-stable protecting group that can be removed under specific basic or nucleophilic conditions.

Diagram: Amine Protection/Deprotection Workflow

Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Amine Free Amine (R-NH2) ProtectedAmine TFEoc-Protected Amine Amine->ProtectedAmine Installation Reagent TFEoc-Cl + Base Reaction1 Reaction 1 (e.g., Acidic Conditions) ProtectedAmine->Reaction1 Reaction2 Reaction 2 (e.g., Hydrogenation) Reaction1->Reaction2 FinalProduct Final Product (Free Amine) Reaction2->FinalProduct Cleavage DeprotectionReagent Strong Base (e.g., NaH)

Caption: General workflow illustrating the strategic use of TFEoc protection.

Table 3: Comparative Overview of Amine Protecting Groups

FeatureTFEocBocCbzFmoc
Installation Reagent TFEoc-ClBoc₂OCbz-ClFmoc-Cl
Stability (Acid) High (Stable to TFA)Low (Cleaved by TFA)ModerateHigh
Stability (Base) Moderate (Cleaved by strong base)HighHighLow (Cleaved by piperidine)
Stability (H₂) HighHighLow (Cleaved by Pd/C)High
Primary Cleavage Strong Base (NaH, LDA)Strong Acid (TFA, HCl)H₂, Pd/CSecondary Amine Base
Orthogonality Orthogonal to Boc, Cbz, FmocOrthogonal to Cbz, FmocOrthogonal to Boc, FmocOrthogonal to Boc, Cbz

Applications in Drug Development and Complex Synthesis:

The unique stability profile of the TFEoc group makes it particularly valuable in complex syntheses where traditional protecting groups may be unsuitable.

  • Peptide Synthesis: In scenarios requiring strong acid-mediated steps where a Boc group would be cleaved, the TFEoc group can provide robust protection of lysine side chains.[14][15]

  • Multi-step Synthesis: Its stability to both strong acid and catalytic hydrogenation allows for a wider range of synthetic transformations to be performed on other parts of the molecule without premature deprotection.

  • Late-Stage Functionalization: The ability to remove the TFEoc group under specific, non-standard conditions allows for its use as a "safety-catch" protecting group, removed only at a late stage of a synthesis.

Conclusion and Future Outlook

The 2,2,2-trifluoroethyl carbamate (TFEoc) represents a valuable addition to the repertoire of amine protecting groups. Its straightforward installation, high stability to acidic and reductive conditions, and unique cleavage pathway via strong base-mediated elimination provide a high degree of orthogonality to the most commonly used protecting groups. For scientists engaged in the synthesis of complex molecules and the development of novel pharmaceuticals, the TFEoc group offers a powerful tool for navigating challenging synthetic routes and enabling new chemical transformations. Future work will likely focus on expanding the scope of deprotection methods and showcasing its utility in the total synthesis of complex natural products and novel drug candidates.

References

  • Jacquemard, U., Beneteau, V., Lefoix, M., Routier, S., Merour, J. Y., & Coudert, G. (2004). A new mild method for the cleavage of carbamates to amines using TBAF in THF. Tetrahedron, 60(43), 10039-10047.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Parent, A. A., & Dudley, G. B. (2009). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron letters, 50(26), 3343-3346. [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Sani, M., Bruché, L., & Zanda, M. (2007). The Trifluoroethylamine Function as Peptide Bond Replacement. CHIMIA International Journal for Chemistry, 61(5), 290-293.
  • ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-20. [Link]

  • Schoenebeck, F., & Scattolin, T. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 114-119. [Link]

  • Bojić, M., & Dikić, T. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 77-96. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

Sources

Exploratory

Stereoselective Synthesis of 3-Amino-Azepan-2-one Derivatives: Strategies and Methodologies

An In-Depth Technical Guide for Medicinal and Process Chemists The 3-amino-azepan-2-one (or 3-amino-ε-caprolactam) scaffold is a privileged seven-membered lactam structure that serves as a crucial building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal and Process Chemists

The 3-amino-azepan-2-one (or 3-amino-ε-caprolactam) scaffold is a privileged seven-membered lactam structure that serves as a crucial building block in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, including anticonvulsants, anti-inflammatory agents, and enzyme inhibitors. The stereochemistry of the C3 amino-substituted chiral center is often critical for biological activity, making the development of robust and efficient stereoselective synthetic methods a high-priority research area.

This guide provides a detailed overview of modern strategies for the stereoselective synthesis of 3-amino-azepan-2-one derivatives, focusing on the underlying principles of stereocontrol, practical experimental considerations, and the application of cutting-edge catalytic systems.

Asymmetric Nitrogen Insertion via Catalytic Beckmann Rearrangement

The Beckmann rearrangement, a classic method for converting oximes to amides, has been reimagined as a powerful tool for asymmetric synthesis. By employing a chiral catalyst system, it is possible to achieve direct, enantioselective nitrogen insertion into prochiral cyclic ketones, providing a highly efficient route to chiral lactams, including azepan-2-ones.

Causality and Mechanistic Insight

A recently developed and highly effective strategy utilizes a dual catalytic system comprising a chiral Brønsted acid and a Lewis acid promoter.[1][2] The reaction proceeds through an asymmetric condensation of a prochiral 4-substituted cyclohexanone with a hydroxylamine derivative, followed by a stereospecific rearrangement.

The key to stereoselectivity lies in the initial enantioselective condensation. The chiral phosphoric acid (CPA) catalyst forms a chiral environment, directing the approach of the hydroxylamine reagent to one of the two enantiotopic faces of the ketone carbonyl. This establishes the stereocenter that is then retained during the subsequent stereospecific Beckmann rearrangement. The Lewis acid promoter is crucial for activating the system and facilitating the rearrangement cascade.[1]

Asymmetric_Beckmann_Rearrangement cluster_cycle Catalytic Cycle Ketone Prochiral 4-Substituted Cyclohexanone Activated_Complex Chiral CPA-Ketone Complex Ketone->Activated_Complex + CPA Catalyst Chiral Phosphoric Acid (CPA) Catalyst Catalyst->Ketone Condensation Enantioselective Condensation Activated_Complex->Condensation Hydroxylamine H₂N-OP(O)Ph₂ (DPPH) Hydroxylamine->Condensation Condensation->Catalyst Regeneration Chiral_Oxime Chiral Oxime Intermediate Condensation->Chiral_Oxime Release CPA Rearrangement Lewis Acid (BF₃) Promoted Stereospecific Rearrangement Chiral_Oxime->Rearrangement Product Enantioenriched 3-Amino-Azepan-2-one Derivative Rearrangement->Product Biocatalytic_CH_Amidation cluster_workflow Biocatalytic Workflow Start Substrate Synthesis (Dioxazolone Precursor) Bioreactor Biocatalytic Reaction - Engineered Myoglobin - Buffer, Co-solvents - Anaerobic conditions Start->Bioreactor Step 1 Purification Product Extraction & Purification (e.g., Column Chromatography) Bioreactor->Purification Step 2 Analysis Stereochemical Analysis (Chiral HPLC) Purification->Analysis Step 3 Final_Product Enantioenriched Lactam Product Analysis->Final_Product Step 4

Sources

Foundational

An In-depth Technical Guide to the Chemical Stability and Storage of Trifluoroethyl Carbamates

Introduction: The Rising Prominence of Trifluoroethyl Carbamates in Drug Development Trifluoroethyl carbamates are an emerging class of organic compounds that are gaining significant traction in the pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Trifluoroethyl Carbamates in Drug Development

Trifluoroethyl carbamates are an emerging class of organic compounds that are gaining significant traction in the pharmaceutical and agrochemical industries. The incorporation of the trifluoroethyl moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] As these promising molecules advance through the development pipeline, a thorough understanding of their chemical stability and optimal storage conditions becomes paramount for ensuring product quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the chemical stability of trifluoroethyl carbamates, delving into their degradation pathways under various stress conditions. It further offers field-proven insights and protocols for their proper storage and handling, tailored for researchers, scientists, and drug development professionals.

I. The Molecular Landscape: Understanding the Trifluoroethyl Carbamate Moiety

The trifluoroethyl carbamate functional group is characterized by a carbamate linkage (-OC(O)N<) where the oxygen is attached to a 2,2,2-trifluoroethyl group (-CH₂CF₃). The high electronegativity of the three fluorine atoms imparts a strong electron-withdrawing inductive effect on the carbamate core. This electronic perturbation is central to understanding the stability and reactivity of these molecules.[1]

The carbamate group itself is a hybrid of an ester and an amide, and its stability is influenced by resonance stabilization.[3] However, the potent electron-withdrawing nature of the trifluoroethyl group can modulate the electron density on the carbamate nitrogen, potentially influencing the rotational barrier of the C-N bond and the overall stability of the linkage.[4]

II. Chemical Stability Profile: A Multi-faceted Analysis

The stability of a pharmaceutical compound is not an intrinsic, singular property but rather its behavior in response to various environmental factors. For trifluoroethyl carbamates, a systematic evaluation of their stability under stressed conditions is crucial for predicting their shelf-life and identifying potential degradation products.

A. Hydrolytic Stability: The Primary Degradation Pathway

Hydrolysis is often the most significant degradation pathway for carbamates. The reaction involves the cleavage of the ester linkage, yielding the corresponding alcohol, amine, and carbon dioxide.[5] The rate of hydrolysis is highly dependent on pH and temperature.

  • Acidic Conditions: While generally more stable in acidic to neutral pH, some carbamates can undergo acid-catalyzed hydrolysis. For trifluoroethyl carbamates, the protonation of the carbonyl oxygen can facilitate nucleophilic attack by water.

  • Neutral Conditions: In neutral aqueous solutions, the hydrolysis of carbamates is typically slow.

  • Alkaline Conditions: Carbamates are particularly susceptible to base-catalyzed hydrolysis.[6] The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the breakdown of the carbamate. The strong electron-withdrawing effect of the trifluoroethyl group may enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis under basic conditions.

Furthermore, a critical consideration for trifluoroethyl compounds is the potential for the hydrolytic instability of the C-F bonds under strongly alkaline conditions, as has been observed in related 2,2,2-trifluoroethyl-phosphinic acid systems.[7] This could lead to the formation of fluoride ions and other degradation products.

Hypothetical Hydrolytic Degradation Pathway

TFE_Carbamate Trifluoroethyl Carbamate (R-NH-CO-OCH₂CF₃) Transition_State Tetrahedral Intermediate TFE_Carbamate->Transition_State Nucleophilic Attack Products Trifluoroethanol (HOCH₂CF₃) + Amine (R-NH₂) + Carbon Dioxide (CO₂) Transition_State->Products Elimination Base OH⁻ Water H₂O cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Stock_Solution Prepare Stock Solution of Trifluoroethyl Carbamate Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Profile Establish Degradation Profile HPLC->Degradation_Profile Identify_Products Identify Degradation Products HPLC->Identify_Products NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Identify_Products Pathway_Elucidation Elucidate Degradation Pathways Degradation_Profile->Pathway_Elucidation Identify_Products->NMR Identify_Products->Pathway_Elucidation

Sources

Exploratory

The Emerging Therapeutic Potential of Functionalized Caprolactam Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: Reimagining a Classic Scaffold The lactam ring, a cyclic amide, is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam core of penicillin and cephalosporin antibiotics.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Scaffold

The lactam ring, a cyclic amide, is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam core of penicillin and cephalosporin antibiotics.[1] Beyond the realm of four-membered rings, the seven-membered caprolactam offers a versatile and synthetically tractable framework for the development of novel therapeutic agents.[2] While primarily known as the monomer for Nylon-6, its unique physicochemical properties make it an attractive starting point for creating diverse molecular architectures with a wide spectrum of biological activities.[3][4][5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of functionalized caprolactam derivatives, offering insights for researchers and drug development professionals.

Synthetic Strategies: Accessing Chemical Diversity

The chemical versatility of the caprolactam ring allows for functionalization at multiple positions, enabling the generation of extensive compound libraries for biological screening. Key synthetic approaches include modifications at the nitrogen and carbon atoms of the lactam ring.

N-Substituted Derivatives

The nitrogen atom of the caprolactam ring is a common site for introducing chemical diversity. N-alkylation and N-arylation can be readily achieved through various synthetic methods. For instance, N-(β-cyanoethyl)-ε-caprolactam has been synthesized and evaluated for its potential as a solvent in industrial applications.[6] This highlights the reactivity of the nitrogen and the potential to introduce a wide array of functional groups.

Carbon Framework Modification

Functionalization of the carbon backbone of the caprolactam ring offers another avenue for structural diversification. Tandem Wittig-Claisen reaction protocols have been successfully employed to synthesize novel caprolactam derivatives, preserving the core lactam structure while introducing new functionalities.[2] These reactions facilitate the formation of key olefin intermediates that can undergo subsequent rearrangements to yield a variety of functionalized compounds.[2]

A Spectrum of Biological Activity: From Antimicrobials to Anticancer Agents

Functionalized caprolactam scaffolds have demonstrated promising activity against a range of biological targets, underscoring their potential in diverse therapeutic areas.

Antimicrobial and Antibiofilm Activity

The lactam ring is a core structure in many compounds with antimicrobial properties.[3] Caprolactam-based materials have been investigated for their ability to combat microbial growth and biofilm formation.[3][7]

One strategy involves the incorporation of antimicrobial agents into caprolactam-based polymers. For instance, poly(ε-caprolactone) (PCL) scaffolds have been 3D-printed and coated with polydopamine to facilitate the adsorption of vancomycin-loaded microspheres, resulting in sustained antibacterial effects.[8][9] Another approach involves the co-polymerization of ε-caprolactam with lysine derivatives, followed by quaternization to introduce antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] The antibacterial efficacy of these co-polymers is dependent on the content of the incorporated quaternary ammonium groups.[10][11]

Functionalized polycaprolactam has also been shown to exhibit antibiofilm activity. Covalently crosslinking papain onto polycaprolactam surfaces significantly reduces the formation of E. coli biofilms.[7]

Anticancer Potential

Lactam-containing compounds have shown a broad spectrum of biological activities, including anticancer effects.[1] Novel isolongifolenone-based caprolactam derivatives have been synthesized and evaluated for their in vitro anticancer activities.[1] One particular compound, E10, demonstrated potent anti-proliferation activities against MCF-7, HepG2, and A549 cancer cell lines.[1] Mechanistic studies revealed that E10 induces cancer cell apoptosis and autophagy-associated cell death.[1]

Furthermore, the antiproliferative activity of ferrociphenol scaffolds was enhanced by the addition of imide entities, and subsequent reduction to the corresponding α-hydroxylactams did not significantly diminish this activity.[12][13] This suggests that the lactam moiety can be a valuable component in the design of novel anticancer agents.

Antiviral Applications

The reliance of viruses on the host's cellular machinery for replication makes various cellular processes attractive targets for antiviral therapies.[14] Poly(N-vinylcaprolactam) nanogels have been synthesized and shown to exhibit antiviral behavior against HIV-1 infection by inhibiting viral replication in target cells.[15] This indicates the potential of caprolactam-based polymers in the development of novel antiviral formulations.

Enzyme Inhibition: Targeting Factor Xa

Caprolactam-based compounds have been identified as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. A caprolactam urea was identified as a weak Factor Xa inhibitor, and subsequent structure-activity relationship (SAR) studies led to the discovery of a significantly more potent thiourea analog.[16] This work highlights the potential of the caprolactam scaffold in designing selective enzyme inhibitors.[16]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized caprolactam derivatives is a critical step in the drug discovery process. Standardized and robust assays are essential for generating reliable and reproducible data.

General Workflow for Biological Activity Screening

A typical workflow for evaluating the biological activity of small molecules involves a series of in vitro assays designed to measure potency, selectivity, and cellular toxicity.[17]

Biological Activity Screening Workflow cluster_0 Initial Screening cluster_1 Selectivity & Toxicity cluster_2 Mechanism of Action Primary Assay Primary Assay Dose-Response Dose-Response Primary Assay->Dose-Response Active Compounds Selectivity Panel Selectivity Panel Dose-Response->Selectivity Panel Cytotoxicity Assay Cytotoxicity Assay Dose-Response->Cytotoxicity Assay Target Engagement Target Engagement Selectivity Panel->Target Engagement Cellular Assays Cellular Assays Cytotoxicity Assay->Cellular Assays

Caption: General workflow for screening the biological activity of small molecules.

Detailed Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (functionalized caprolactam derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

CompoundTarget/Cell LineActivity Metric (IC50/MIC)Reference
Caprolactam urea 1Factor Xa16 µM[16]
Thiourea analog 8cFactor Xa0.11 µM[16]
E10MCF-70.32 µM[1]
E10HepG21.36 µM[1]
E10A5491.39 µM[1]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the drug discovery process.[19] SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

SAR Cycle Design Design Synthesize Synthesize Design->Synthesize Hypothesis Test Test Synthesize->Test New Analogs Analyze Analyze Test->Analyze Biological Data Analyze->Design SAR Insights

Caption: The iterative cycle of structure-activity relationship studies.

In the case of the caprolactam-based Factor Xa inhibitors, the replacement of a urea linker with a thiourea linker resulted in a 145-fold increase in potency.[16] This suggests that the conformational preference of the thiourea linkage facilitates better binding to the S1/S4 pockets of the enzyme.[16] Such insights are invaluable for the rational design of more effective inhibitors.

Conclusion and Future Directions

Functionalized caprolactam scaffolds represent a promising and underexplored area of medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities demonstrated by their derivatives make them attractive starting points for the development of novel therapeutics. Future research should focus on expanding the chemical space around the caprolactam core, exploring novel biological targets, and employing computational methods to guide the design of next-generation drug candidates. The continued investigation of these versatile scaffolds holds the potential to deliver new and effective treatments for a wide range of diseases.

References

  • Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification. (2005). Bentham Science Publishers.
  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials.
  • Antimicrobial Activity of 3D-Printed Poly(ε-Caprolactone) (PCL) Composite Scaffolds Presenting Vancomycin-Loaded Polylactic Acid-Glycolic Acid (PLGA) Microspheres. (2018). PubMed.
  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy P
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Pyrrolidone and Caprolactam-Based Materials in Active Pharmaceutical Ingredient ( API ) Applications.
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave.
  • Antimicrobial Activity of 3D-Printed Poly(ɛ-Caprolactone) (PCL) Composite Scaffolds Presenting Vancomycin-Loaded Polylactic Acid-Glycolic Acid (PLGA) Microspheres. (2018).
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Deriv
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Deriv
  • Caprolactam. Wikipedia.
  • Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol. (2020). PubMed.
  • Poly(N-vinylcaprolactam) Nanogels with Antiviral Behavior against HIV-1 Infection. (2019). PubMed.
  • α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiprolifer
  • α-Hydroxylactams as Efficient Entries to Diversely Functionalized Ferrociphenols: Synthesis and Antiproliferative Activity Studies. (2022).
  • Structure Activity Rel
  • Functionalized polycaprolactam as an active food package for antibiofilm activity and extended shelf life. (2014). PubMed.
  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC.
  • Anticancer studies of drug encapsulated polyethylene terephthalate-Co-polylactic acid nanocapsules. PubMed.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Mild Reductive Deprotection of 2,2,2-Trifluoroethyl Carbamates (Troc)

Abstract & Introduction The 2,2,2-trifluoroethyl carbamate (Troc) group is a robust and highly versatile protecting group for amines, valued in complex multi-step organic synthesis. Its stability under both the strongly...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2,2,2-trifluoroethyl carbamate (Troc) group is a robust and highly versatile protecting group for amines, valued in complex multi-step organic synthesis. Its stability under both the strongly acidic and basic conditions required to cleave common protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively, makes it an excellent orthogonal tool in peptide synthesis and medicinal chemistry.[1] Deprotection of the Troc group is typically achieved under mild reductive conditions, preserving sensitive functionalities elsewhere in the molecule.

This guide provides a detailed protocol for the chemoselective cleavage of the Troc group using activated zinc dust in the presence of acetic acid. We will explore the underlying chemical mechanism, offer a step-by-step experimental procedure, discuss critical parameters for optimization, and provide troubleshooting advice to ensure high-yield recovery of the desired amine.

Scientific Principle: The Reductive Elimination Mechanism

The deprotection of a Troc-protected amine (or alcohol) proceeds through a reductive cleavage pathway. The reaction is initiated by a single-electron transfer (SET) from the surface of an active metal, most commonly zinc, to the electron-deficient trichloromethyl group.[1] This process triggers a cascade of events:

  • Initial Reduction: Zinc metal donates an electron to one of the chlorine atoms on the Troc group.

  • Chloride Elimination: The resulting radical anion is unstable and eliminates a chloride ion.

  • Second Reduction & Fragmentation: A second electron transfer from zinc to the resulting radical leads to the formation of an unstable carbanion. This intermediate rapidly undergoes a β-elimination reaction.

  • Decarboxylation: The β-elimination releases 1,1-dichloroethylene, a stable carbamic acid intermediate, and the zinc salt. The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free, deprotected amine.[1][2]

This entire sequence is highly efficient and selective, as the conditions are mild enough to leave many other functional groups, such as esters, amides, and even other carbamates like Boc and Cbz, intact.[3]

Visualization of the Troc Deprotection Mechanism

Troc_Deprotection_Mechanism Mechanism of Reductive Troc Cleavage Troc R-NH-C(=O)O-CH₂-CCl₃ (Troc-Amine) Intermediate1 [R-NH-C(=O)O-CH₂-C•Cl₂]⁻ (Radical Intermediate) Troc:e->Intermediate1:w + 2 Zn Intermediate2 R-NH-C(=O)O-CH₂-C⁻Cl₂ (Anionic Intermediate) Intermediate1:e->Intermediate2:w - ZnCl₂ CarbamicAcid R-NH-COOH (Carbamic Acid) Intermediate2:e->CarbamicAcid:w β-Elimination Amine R-NH₂ (Free Amine) CarbamicAcid:e->Amine:w Spontaneous Decarboxylation Byproducts CO₂ + CH₂=CCl₂ (Byproducts) CarbamicAcid->Byproducts e1 2e⁻ (from Zn) cl_minus - Cl⁻

Caption: Reductive cleavage of the Troc group via β-elimination.

Experimental Protocol: Troc Deprotection with Zn/AcOH

This protocol is a robust, general procedure adaptable for many substrates. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific molecule.

Materials & Reagents
  • Troc-protected substrate

  • Zinc dust (<10 µm, 325 mesh)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica gel for chromatography

Pre-Protocol Step: Activation of Zinc Dust

Causality: Commercial zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which renders it inert and is a primary cause of failed or sluggish reactions.[4][5] An acid wash effectively removes this oxide layer, exposing the reactive metal surface.[4][6] This step is critical for reaction success.

Procedure:

  • Place the required amount of zinc dust in a flask.

  • Add 1 M HCl solution and swirl the suspension for 30-60 seconds.

  • Decant the acidic solution.

  • Wash the zinc dust sequentially with deionized water (x3), methanol (x2), and finally diethyl ether (x2).

  • Dry the activated zinc dust under high vacuum for at least 1 hour before use. Store under an inert atmosphere (N₂ or Ar).

Step-by-Step Deprotection Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Troc-protected substrate (1.0 equiv.) and dissolve it in a suitable solvent such as methanol (MeOH) or a mixture of THF and water.[1] A typical concentration is 0.1 M.

  • Addition of Zinc: Add activated zinc dust (10-20 equiv.). The large excess ensures the reaction goes to completion and accounts for any partial deactivation during the reaction.

  • Initiation of Reaction: Begin vigorous stirring. Add glacial acetic acid (a volume equal to the solvent is often effective, but can be optimized).[1] The acid serves as a proton source for the reaction mechanism.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours at temperatures ranging from 25 °C to 60 °C.[1] Gentle heating may be required for less reactive substrates.

  • Workup - Quenching and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc). Carefully filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with additional EtOAc.

  • Workup - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acetic acid. Further wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amine product by flash column chromatography on silica gel to afford the pure compound.[1]

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activate_Zn Activate Zinc Dust (1M HCl wash) Add_Reagents Add Activated Zn (10 eq.) & Acetic Acid Activate_Zn->Add_Reagents Dissolve_SM Dissolve Substrate (1.0 equiv in MeOH) Dissolve_SM->Add_Reagents Stir_Monitor Stir (25-60 °C) Monitor by TLC/LC-MS Add_Reagents->Stir_Monitor Filter Dilute & Filter (Celite®) Stir_Monitor->Filter Wash Aqueous Wash (NaHCO₃, Brine) Filter->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Final_Product Pure Amine Purify->Final_Product

Caption: General laboratory workflow for Troc deprotection.

Data Summary & Optimization

The reaction conditions are generally applicable, but substrate-specific optimization can improve yields and reduce side products.

ParameterStandard ConditionOptimization & Rationale
Zinc 10-20 equivalentsRationale: A large excess drives the reaction to completion. For stubborn reactions, increasing the equivalents may be beneficial. Always use freshly activated zinc.[6]
Solvent MeOH, THF/H₂ORationale: Protic solvents like MeOH can facilitate proton transfer. Aprotic solvents like THF are also effective. For substrates with poor solubility, solvent mixtures may be required.
Acid Acetic AcidRationale: Provides the necessary protons for the reaction. For highly acid-sensitive substrates, using ammonium chloride (NH₄Cl) in methanol can be a milder alternative.[7]
Temperature 25 °C to 60 °CRationale: Most reactions proceed smoothly at room temperature. Gentle heating can accelerate the cleavage of more sterically hindered or electron-rich Troc groups.[1]
Time 0.5 - 2 hoursRationale: Reaction time is substrate-dependent. Monitor carefully by TLC to avoid potential side reactions from prolonged exposure to reaction conditions.

Troubleshooting

  • Incomplete or No Reaction: The most common cause is inactive zinc.[6] Ensure the zinc dust was properly activated and dried just before use. Vigorous stirring is also essential to maintain contact between the heterogeneous mixture.

  • Formation of Dichlorinated Byproduct: In some cases, particularly with aromatic amines, a partially reduced 2,2-dichloroethoxycarbonyl (Dioc) species can be observed.[6] If this is a persistent issue, one advanced strategy involves the temporary formation of a bis-carbamate with a Boc group, which is removed after the Troc deprotection is complete.[7]

  • Cleavage of Acid-Sensitive Groups: If the substrate contains highly acid-labile groups (e.g., acetals, t-butyl ethers), the acetic acid may cause unwanted side reactions. Consider switching to a buffered or neutral system, such as Zn in the presence of N-methylimidazole or NH₄Cl.[7]

Conclusion

The reductive cleavage of the 2,2,2-trifluoroethyl carbamate (Troc) protecting group with activated zinc and acetic acid is a mild, efficient, and highly chemoselective method for the deprotection of amines. Its orthogonality with other common protecting groups makes it an invaluable tool in modern organic synthesis. By understanding the underlying mechanism and paying close attention to critical experimental details, particularly the activation of zinc, researchers can reliably achieve high yields and product purity.

References

  • Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

  • Chem-Station. (2019-02-11). Troc Protecting Group. [Link]

  • Indo Lysaght, PT. Zinc Dust Activation for Industrial Efficiency. [Link]

  • Wikipedia. Organozinc chemistry. [Link]

  • Rieke, R. D., & Hanson, M. V. (1999). Active zinc in organic synthesis. In P. Knochel & P. Jones (Eds.), Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Baran, P. S., et al. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. [Link]

  • Common Organic Chemistry. Zinc. [Link]

  • Organic Chemistry. (2021-11-24). Troc Deprotection Mechanism. YouTube. [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047.
  • Knochel, P., et al. (2015). Process for the in situ activation of zinc metal.
  • Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Liu, J-B., et al. (2023). Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry.
  • Organic Chemistry. (2021-11-23). Troc Protection Mechanism. YouTube. [Link]

  • Just, G., & Wang, Z. Y. (1986). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn−N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. The Journal of Organic Chemistry.

Sources

Application

Application of caprolactam derivatives in neurokinin receptor antagonist development.

An in-depth guide to the synthesis, screening, and application of caprolactam-based compounds in the pursuit of novel neurokinin receptor antagonists. Introduction: The Therapeutic Promise of Neurokinin Receptor Antagoni...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, screening, and application of caprolactam-based compounds in the pursuit of novel neurokinin receptor antagonists.

Introduction: The Therapeutic Promise of Neurokinin Receptor Antagonism

The neurokinin (NK) system, comprising peptides like Substance P (SP), neurokinin A, and neurokinin B, and their respective G protein-coupled receptors (NK1, NK2, NK3), is a critical signaling network in the central and peripheral nervous systems.[1][2] The activation of these receptors, particularly the NK1 receptor by its endogenous ligand Substance P, is implicated in a wide array of physiological and pathological processes.[3][4] Overexpression or dysregulation of the SP/NK1R system is linked to the transmission of pain signals, inflammatory responses, and the induction of nausea and vomiting (emesis).[1][5] This has made the NK1 receptor a highly attractive therapeutic target for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative pain, migraine, and depression.[1][6][7]

The development of non-peptide, small-molecule antagonists that can cross the blood-brain barrier has been a major goal in medicinal chemistry.[3] Among the various chemical scaffolds explored, the seven-membered cyclic amide known as caprolactam has emerged as a versatile and promising core structure.[8] Its chemical tractability and ability to be functionalized at multiple positions allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

This guide provides a detailed overview and actionable protocols for researchers engaged in the development of caprolactam-based neurokinin receptor antagonists. It covers the strategic synthesis of compound libraries, robust in vitro screening cascades, and relevant in vivo models for efficacy testing.

The NK1 Receptor Signaling Pathway & Point of Antagonist Intervention

The NK1 receptor is a canonical G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2] Understanding this pathway is fundamental to designing functional assays for antagonist screening.

  • Agonist Binding: Substance P binds to the extracellular domain of the NK1 receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The intracellular domain of the receptor activates the heterotrimeric G-protein Gq, causing the exchange of GDP for GTP on the α-subunit.

  • Downstream Cascade: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ is a measurable hallmark of NK1 receptor activation.[10][11]

Caprolactam-based antagonists are designed to be competitive inhibitors, binding to the NK1 receptor at or near the same site as Substance P, thereby preventing the initiation of this signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SP Substance P SP->NK1R Binds Antagonist Caprolactam Antagonist Antagonist->NK1R Blocks Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_Release->Cellular_Response Leads to

Caption: NK1 receptor signaling cascade and the inhibitory action of a caprolactam antagonist.

Part 1: Synthesis of Caprolactam Derivatives

The versatility of the caprolactam scaffold allows for the creation of diverse chemical libraries.[8] Modifications are typically explored at the alpha-position relative to the carbonyl group and on the lactam nitrogen to modulate receptor affinity and pharmacokinetic properties.[9]

Protocol 1: General Synthesis of α-Substituted Caprolactam Derivatives

This protocol outlines a generalized approach for synthesizing a library of α-substituted caprolactams, a common starting point for SAR studies.[9]

Objective: To generate a series of caprolactam derivatives with varying substitutions at the α-position for subsequent biological screening.

Materials:

  • ε-Caprolactam

  • Strong base (e.g., n-Butyllithium, Lithium diisopropylamide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Electrophiles (e.g., Benzyl bromide, alkyl halides, aldehydes)

  • Quenching solution (e.g., Saturated ammonium chloride)

  • Extraction solvent (e.g., Dichloromethane (DCM), Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Anionic Formation: Dissolve ε-caprolactam (1.0 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the α-anion. The causality here is that the strong base is required to abstract the acidic α-proton, creating a nucleophilic center for subsequent reaction.

  • Electrophilic Addition: Add the desired electrophile (1.2 equivalents), dissolved in a small amount of anhydrous THF, to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Reaction Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution. This step neutralizes the remaining base and protonates any remaining anions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate (3x volumes).

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired α-substituted caprolactam derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).[8]

Part 2: In Vitro Screening Cascade

A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds from a synthesized library. The workflow progresses from high-throughput binding assays to more complex functional assays.

Drug_Dev_Workflow A Synthesis of Caprolactam Library B Primary Screen: NK1 Receptor Binding Assay A->B High-Throughput C Secondary Screen: Functional Antagonism Assay (Ca²⁺ Mobilization) B->C Confirm Hits D Lead Optimization (SAR Analysis) C->D Determine IC₅₀ D->A Iterate Design E In Vivo Efficacy Models (e.g., Gerbil Foot Tap) D->E Test Leads F Preclinical Candidate E->F

Caption: A typical workflow for the development of NK1 receptor antagonists.

Protocol 2: NK1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of caprolactam derivatives for the NK1 receptor by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., U373MG or CHO-NK1R)

  • Radioligand: [³H]-Substance P or another high-affinity labeled NK1 antagonist

  • Test caprolactam derivatives (dissolved in DMSO)

  • Non-specific binding control: High concentration of a known unlabeled NK1 antagonist (e.g., Aprepitant)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test caprolactam derivatives. Include wells for "total binding" (vehicle only) and "non-specific binding" (excess unlabeled antagonist).

  • Radioligand Addition: Add the [³H]-Substance P to all wells at a final concentration near its Kd value.

  • Membrane Addition: Add the NK1R-expressing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step is critical to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Functional Antagonism via Calcium Mobilization Assay

Objective: To functionally characterize hit compounds from the binding assay by measuring their ability to block Substance P-induced intracellular calcium release.[10][11]

Materials:

  • Human U373MG cells (which endogenously express NK1R) or another NK1R-expressing cell line.[10]

  • Cell culture medium and flasks.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Substance P (agonist).

  • Test caprolactam derivatives.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed U373MG cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside where it fluoresces upon binding to Ca²⁺.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of the test caprolactam derivatives (or vehicle for control wells) to the plate. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Stimulation & Measurement: Place the plate in the FLIPR instrument. Measure baseline fluorescence for a few seconds. Inject a solution of Substance P (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into all wells simultaneously.

  • Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The peak fluorescence intensity after SP injection corresponds to the magnitude of the Ca²⁺ response.

    • Plot the peak response as a percentage of the control (vehicle-only) response against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to calculate the IC₅₀ for functional antagonism.

Part 3: In Vivo Efficacy Evaluation

Promising candidates with good in vitro potency and drug-like properties must be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Protocol 4: Gerbil Foot Tap (GFT) Model for Antiemetic Activity

Rationale: The administration of NK1 receptor agonists to gerbils induces a characteristic foot-tapping behavior, which is a well-established and quantifiable surrogate for the emetic response in humans.[10][11] Inhibition of this behavior is predictive of antiemetic efficacy.

Objective: To assess the in vivo antiemetic potential of a caprolactam-based NK1 antagonist.

Materials:

  • Male Mongolian gerbils.

  • Test compound formulated in an appropriate vehicle for the desired route of administration (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • NK1 receptor agonist (e.g., a potent and selective non-peptide agonist).

  • Observation chambers (e.g., transparent cages).

  • Stopwatch or automated tracking software.

Procedure:

  • Acclimation: Acclimate gerbils to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test caprolactam antagonist or vehicle to groups of animals via the chosen route (e.g., i.p.). The time between compound administration and agonist challenge depends on the expected Tₘₐₓ of the compound. A typical pre-treatment time is 30-60 minutes for i.p. administration.

  • Agonist Challenge: Administer the NK1 agonist to induce the foot-tapping response.

  • Observation: Immediately after the agonist challenge, place the animals back into the observation chambers and record the number of foot taps over a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Compare the mean number of foot taps in the compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage inhibition of the foot-tapping response for each dose of the test compound.

    • Determine the ED₅₀ (the dose required to produce 50% inhibition of the response). The duration of efficacy can also be assessed by varying the time between antagonist administration and agonist challenge.[10]

Structure-Activity Relationship (SAR) Data Summary

Systematic modification of the caprolactam core allows for the development of a clear SAR, guiding the design of more potent and selective antagonists.

Compound IDα-SubstitutionN-SubstitutionNK1 Binding Affinity (Ki, nM)Functional Antagonism (IC₅₀, nM)In Vivo Efficacy (% Inhibition @ 3 mg/kg)
CPL-001HH>1000>10005%
CPL-002BenzylH150.2210.525%
CPL-0032-MethoxybenzylH25.635.168%
CPL-004 3,5-bis(trifluoromethyl)benzyl H 1.2 2.5 95%
CPL-0053,5-bis(trifluoromethyl)benzylMethyl1.52.893%

Data are hypothetical and for illustrative purposes only.

The table illustrates how adding a benzyl group at the alpha position (CPL-002 vs. CPL-001) introduces activity. Further decorating the benzyl ring with electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)benzyl moiety found in highly potent antagonists like aprepitant, dramatically improves binding affinity and functional antagonism (CPL-004).[7]

Conclusion

The caprolactam scaffold represents a highly validated and fruitful starting point for the discovery of novel neurokinin receptor antagonists. Its synthetic accessibility allows for the creation of diverse compound libraries amenable to systematic SAR exploration. By employing a rigorous screening cascade—progressing from high-throughput binding assays to cell-based functional assays and finally to predictive in vivo models—researchers can efficiently identify and optimize lead candidates. The protocols and workflows detailed in this guide provide a robust framework for scientists and drug development professionals aiming to harness the therapeutic potential of caprolactam derivatives in targeting the neurokinin system.

References

  • Di Fabio, R., & Griffante, C. (2000). Neurokinin receptor antagonists.
  • Lindström, E., et al. (2003). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 307(2), 797-803.
  • Lindström, E., et al. (2003). Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy. Semantic Scholar.
  • Al-Sanea, M. M., et al. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis.
  • Various Authors. (2024). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave.
  • Sanger, G. J., & Holbrook, J. D. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action and lessons for future drug development. R Discovery.
  • Muñoz, M., & Coveñas, R. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI.
  • Amornmareekul, K., et al. (2008). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry, 16(10), 5501-5515.
  • Subramanian, H., et al. (2016).
  • Sluyter, R. (2015).
  • Simone, D. A., et al. (1998). Neurokinin 1 and 2 antagonists attenuate the responses and NK1 antagonists prevent the sensitization of primate spinothalamic tract neurons after intradermal capsaicin. Journal of Neurophysiology, 80(5), 2513-2522.
  • Yamamoto, K. (2019). Structure–Activity Relationships for Development of Neurokinin-3 Receptor Antagonists. SpringerLink.
  • Ren, Y., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology.
  • Keresztes, A., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 57(3), 934-945.
  • Crimmins, M. T., & Shamszad, M. (2010). Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. Organic Letters, 12(12), 2622-2625.
  • Al-Sanea, M. M., et al. (2023).
  • Various Authors. (2010). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • Yamamoto, K. (2019). Structure–Activity Relationships for Development of Neurokinin-3 Receptor Antagonists. SpringerLink.
  • Santoro, N. (2024). Neurokinin receptor antagonists as potential nonhormone treatments for vasomotor symptoms. Menopause, 31(10), 923-925.
  • Dawson, L. A., & Tricklebank, M. D. (2012). Progress in the development of neurokinin 3 modulators for the treatment of schizophrenia: molecule development and clinical progress. Expert Opinion on Drug Discovery, 7(5), 407-422.
  • González, A., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
  • Lee, Y., et al. (2011). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 54(2), 564-574.
  • Drugs.com. (n.d.). List of NK1 receptor antagonists. Drugs.com.
  • Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia.
  • GoodRx. (n.d.).
  • Singh, T., & Asad, M. (2024). Antiemetic Neurokinin-1 Receptor Blockers.
  • Yamamoto, K. (2019). Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact.
  • Muñoz, M., et al. (2014). The neurokinin-1 receptor antagonist aprepitant is a promising candidate for the treatment of breast cancer. International Journal of Oncology, 45(4), 1439-1448.

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Method

Application Note: A Detailed Protocol for the Synthesis of Carbamates via Coupling of 3-Amino-azepan-2-one with Chloroformates

Abstract This application note provides a comprehensive guide for the synthesis of N-(2-oxoazepan-3-yl) carbamates through the coupling of 3-amino-azepan-2-one with various chloroformates. Carbamates are a pivotal functi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2-oxoazepan-3-yl) carbamates through the coupling of 3-amino-azepan-2-one with various chloroformates. Carbamates are a pivotal functional group in medicinal chemistry, often utilized as stable bioisosteres for amide bonds in peptidomimetics, enhancing metabolic stability[1]. This document outlines a detailed experimental procedure, including reaction setup, monitoring, work-up, and purification. Furthermore, it delves into the underlying reaction mechanism, safety protocols for handling hazardous reagents, and appropriate analytical techniques for characterization. The protocols and insights provided herein are curated for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Carbamate Linkages

The carbamate functional group is a cornerstone in modern drug design. Its unique structural and electronic properties allow it to serve multiple roles, from acting as a pharmacophore that directly interacts with biological targets to modulating the physicochemical properties of a molecule to optimize its pharmacokinetic profile[1]. The synthesis of carbamates from primary and secondary amines using chloroformates is a robust and widely adopted method in organic chemistry. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate[1].

3-amino-azepan-2-one, a cyclic lactam, is a valuable building block in medicinal chemistry. The incorporation of a carbamate moiety at the 3-amino position can lead to novel compounds with potential therapeutic applications. This guide provides a standardized, reliable protocol to facilitate the synthesis and exploration of such derivatives.

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the nucleophilic attack of the primary amine of 3-amino-azepan-2-one on the carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base is required to scavenge the in-situ generated acid and drive the reaction to completion.

General Reaction Scheme:

The choice of base is critical; tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed as they do not compete with the primary amine in reacting with the chloroformate.

Safety First: Handling Chloroformates

Chloroformates are toxic, corrosive, and flammable liquids that must be handled with extreme caution in a well-ventilated chemical fume hood[2][3].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or laminated gloves are recommended over nitrile for prolonged use), safety goggles, a face shield, and a lab coat[4][5].

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors[2][4].

  • Incompatible Materials: Keep chloroformates away from strong oxidizers, alkalis, acids, and reactive metals[4][6]. They are also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light[4].

  • Spill & Disposal: In case of a spill, evacuate the area and use an absorbent material for containment. Contaminated materials must be disposed of as hazardous waste according to institutional guidelines[4].

Experimental Protocol: Synthesis of a Representative Carbamate

This protocol details the synthesis of ethyl N-(2-oxoazepan-3-yl)carbamate. The principles can be adapted for other chloroformates with minor modifications.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Amino-azepan-2-one128.171.28 g101.0
Ethyl Chloroformate108.521.06 mL111.1
Triethylamine (TEA)101.191.67 mL121.2
Dichloromethane (DCM)-50 mL--
Saturated NaHCO₃ solution-20 mL--
Brine-20 mL--
Anhydrous MgSO₄-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-azepan-2-one (1.28 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is completely dissolved.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Addition of Base: Add triethylamine (1.67 mL, 12 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Chloroformate: Add ethyl chloroformate (1.06 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride may form[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification
  • Quenching: Upon completion, quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl N-(2-oxoazepan-3-yl)carbamate.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3-amino-azepan-2-one in anhydrous DCM add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_chloroformate Add Ethyl Chloroformate dropwise cool->add_chloroformate stir Stir at RT for 2-4h add_chloroformate->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify G amine 3-Amino-azepan-2-one (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack chloroformate Ethyl Chloroformate (Electrophile) chloroformate->intermediate product Ethyl N-(2-oxoazepan-3-yl)carbamate intermediate->product Elimination of Cl- hcl HCl intermediate->hcl salt [Et3NH]+Cl- hcl->salt base Triethylamine (Base) base->salt

Sources

Application

Application Notes and Protocols for the Use of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate as a Synthetic Intermediate

Introduction: A Versatile Intermediate for Chiral Amine Synthesis In the landscape of modern pharmaceutical and medicinal chemistry, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral lac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate for Chiral Amine Synthesis

In the landscape of modern pharmaceutical and medicinal chemistry, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral lactams, in particular, serve as valuable building blocks for a wide array of biologically active compounds.[1] Among these, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate has emerged as a key synthetic intermediate, particularly in the synthesis of complex chiral amines. This carbamate-protected form of 3-aminoazepan-2-one offers a stable, yet readily cleavable, handle for the introduction of a crucial amine functionality.

The trifluoroethyl carbamate (Teoc) protecting group offers unique advantages due to the electron-withdrawing nature of the trifluoromethyl group, which influences the reactivity and stability of the carbamate.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, with a focus on its role in facilitating the synthesis of high-value chiral molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. Below is a summary of the key properties of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

PropertyValueSource
CAS Number 1214168-04-3[3][4][5]
Molecular Formula C₉H₁₃F₃N₂O₃[3][4][5][6]
Molecular Weight 254.21 g/mol [3][4][5][6]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)Inferred

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.5-7.0 (br s, 1H, NH-carbamate), 5.8-6.2 (br s, 1H, NH-lactam), 4.4-4.6 (q, 2H, -OCH₂CF₃), 4.2-4.4 (m, 1H, CH-N), 3.2-3.4 (m, 2H, -CH₂-NH-lactam), 1.8-2.2 (m, 6H, lactam ring protons).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 175-178 (C=O, lactam), 155-157 (C=O, carbamate), 123 (q, J ≈ 277 Hz, CF₃), 62-64 (t, J ≈ 37 Hz, -OCH₂CF₃), 55-57 (CH-N), 40-42 (-CH₂-NH-lactam), 25-35 (lactam ring carbons).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) -74 to -75 (t, 3F, -CF₃).

  • Mass Spectrometry (ESI+): Predicted m/z: 255.0951 [M+H]⁺, 277.0771 [M+Na]⁺.[6]

Synthesis Protocol: Preparation of (S)-2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

The synthesis of the title compound is predicated on the availability of the chiral precursor, (S)-3-aminoazepan-2-one. This key intermediate can be synthesized from the readily available and inexpensive chiral pool starting material, L-lysine.[1][10] The subsequent step involves the protection of the primary amine as a trifluoroethyl carbamate.

Part 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine

This procedure is adapted from established methods for the cyclization of lysine derivatives.[1]

Workflow Diagram:

synthesis_part1 L_Lysine L-Lysine Esterification Esterification (e.g., SOCl₂/MeOH) L_Lysine->Esterification Cyclization Base-mediated Cyclization Esterification->Cyclization S_amino_lactam (S)-3-aminoazepan-2-one Cyclization->S_amino_lactam

Synthesis of the chiral lactam precursor.

Materials:

  • L-Lysine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • A strong base (e.g., sodium methoxide, NaOMe)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography setup)

Step-by-Step Protocol:

  • Esterification of L-Lysine: Suspend L-lysine hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C. Add thionyl chloride dropwise while maintaining the temperature below 5 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator to obtain crude L-lysine methyl ester dihydrochloride.

  • Cyclization: Dissolve the crude ester in an anhydrous solvent such as toluene. Add a solution of a strong base, like sodium methoxide in methanol, dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours.

  • Workup and Purification: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-3-aminoazepan-2-one.

Part 2: Synthesis of (S)-2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

This protocol describes the carbamate formation using 2,2,2-trifluoroethyl chloroformate, a common method for introducing this protecting group.

Reaction Scheme Diagram:

synthesis_part2 S_amino_lactam (S)-3-aminoazepan-2-one Reagents + 2,2,2-trifluoroethyl chloroformate + Base (e.g., Triethylamine) in Anhydrous DCM S_amino_lactam->Reagents Product (S)-2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate Reagents->Product

Carbamate protection of the chiral lactam.

Materials:

  • (S)-3-aminoazepan-2-one

  • 2,2,2-Trifluoroethyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve (S)-3-aminoazepan-2-one in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent: Add the non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution. Subsequently, add 2,2,2-trifluoroethyl chloroformate (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Application in Synthesis: Deprotection and Further Functionalization

The utility of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate as a synthetic intermediate lies in the strategic removal of the trifluoroethyl carbamate protecting group to unmask the primary amine for subsequent reactions. The choice of deprotection method is critical to ensure compatibility with other functional groups in the molecule.

Deprotection Strategy Diagram:

deprotection Protected_Amine 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate Deprotection_Conditions Deprotection Conditions (e.g., Basic or Nucleophilic Cleavage) Protected_Amine->Deprotection_Conditions Free_Amine (S)-3-aminoazepan-2-one Deprotection_Conditions->Free_Amine Further_Reaction Further Synthetic Transformations (e.g., Amide coupling, Reductive amination) Free_Amine->Further_Reaction

Deprotection and subsequent synthetic utility.
Protocol: Nucleophilic Deprotection of the Trifluoroethyl Carbamate

While various methods exist for carbamate cleavage, a mild nucleophilic approach can be advantageous for sensitive substrates. The following protocol is adapted from a general method for the deprotection of carbamates.[11][12][13]

Materials:

  • 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

  • 2-Mercaptoethanol

  • Potassium phosphate, tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, create a suspension of the carbamate (1 equivalent) and tribasic potassium phosphate (4 equivalents) in DMAc.

  • Inert Atmosphere: Purge the suspension with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Nucleophile: Add 2-mercaptoethanol (2 equivalents) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 75 °C and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase multiple times with DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel) or reverse-phase HPLC to obtain the deprotected 3-aminoazepan-2-one.

Causality and Field-Proven Insights

  • Chiral Integrity: The synthetic route commencing from L-lysine ensures the preservation of stereochemistry at the C3 position of the azepanone ring, which is often crucial for the biological activity of the final target molecule.

  • Choice of Protecting Group: The 2,2,2-trifluoroethyl carbamate group is stable to a range of reaction conditions, allowing for manipulations at other parts of the molecule. Its removal under specific nucleophilic or basic conditions provides an orthogonal deprotection strategy in a multi-step synthesis.[14]

  • Reaction Conditions for Carbamate Formation: The use of a non-nucleophilic base like triethylamine or DIPEA is critical to prevent unwanted side reactions. The reaction is performed at low temperatures to control the reactivity of the chloroformate and minimize the formation of byproducts.

  • Deprotection Rationale: The nucleophilic deprotection with 2-mercaptoethanol offers a mild alternative to harsh acidic or basic conditions or hydrogenolysis, which might be incompatible with other functional groups such as esters, alkenes, or sulfur-containing moieties.[11][12][13]

Conclusion

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a valuable and versatile intermediate for the synthesis of complex chiral molecules. The protocols outlined in this application note provide a robust framework for its preparation and subsequent deprotection, enabling access to the synthetically useful 3-aminoazepan-2-one scaffold. The strategic use of the trifluoroethyl carbamate protecting group, coupled with reliable synthetic and deprotection methodologies, empowers researchers in drug discovery and development to efficiently construct novel chemical entities with high stereochemical control.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (S)-3-amino-1-methylazepan-2-one. BenchChem.
  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-oxoazepan-3-yl)carbamate (C9H13F3N2O3). Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
  • EP2621894B1. (2015). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • AccelaChem. (n.d.). 1214168-04-3, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1214168-04-3 | 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate | Catalog EN300-66369. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1214168-04-3 | 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate | Catalog BD-A151104. Retrieved from [Link]

  • American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-2-azepanon. Retrieved from [Link]

  • Nature. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.
  • Google Patents. (n.d.). US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
  • Figshare. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2‑Mercaptoethanol. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-Trifluoromethyl Thiocarbamates and Ureas from 3-Aminopyridine-Derived Carbamates. Retrieved from [Link]

  • Request PDF. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • PubMed. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Ring-Opening Polymerization of Functionalized Caprolactam Monomers

Introduction: Beyond Structural Scaffolds to Functional Polyamides For decades, polyamides, particularly Nylon 6 derived from ε-caprolactam, have been cornerstones of the polymer industry, prized for their exceptional me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structural Scaffolds to Functional Polyamides

For decades, polyamides, particularly Nylon 6 derived from ε-caprolactam, have been cornerstones of the polymer industry, prized for their exceptional mechanical and thermal properties. However, the evolving landscape of materials science, especially in the biomedical and pharmaceutical sectors, demands more than just structural integrity. The introduction of chemical functionality into the polyamide backbone via the ring-opening polymerization (ROP) of designer caprolactam monomers has unlocked a new era of "smart" polymers. These materials offer tailored biodegradability, biocompatibility, and the capacity for covalent attachment of therapeutic agents, making them invaluable for applications ranging from drug delivery systems to tissue engineering scaffolds and advanced biomaterials.[1][2]

This guide provides an in-depth exploration of the synthesis of functionalized polyamides through the ring-opening polymerization of substituted ε-caprolactam monomers. We will delve into the mechanistic nuances of the primary polymerization techniques—anionic, cationic, and enzymatic—offering detailed, field-tested protocols for each. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: The Monomer - Gateway to Functional Polymers

The journey to a functionalized polyamide begins with a precisely engineered monomer. The nature and position of the functional group on the caprolactam ring are critical determinants of the polymerization behavior and the final properties of the polymer. For instance, α-amino-ε-caprolactam, derived from lysine, introduces a primary amine group that can be leveraged for bioconjugation.[1]

Protocol: Synthesis and Purification of α-Amino-ε-Caprolactam Hydrochloride

This protocol details the synthesis of α-amino-ε-caprolactam, a key monomer for producing functional polyamides, starting from L-lysine hydrochloride.

Materials:

  • L-lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hexanol

  • Concentrated hydrochloric acid (HCl)

  • Methanol

Procedure:

  • A mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and an equimolar amount of NaOH (e.g., 24 g, 600 mmol) in hexanol (e.g., 2.4 L) is heated to reflux. A Dean-Stark trap is used to remove the water generated during the reaction.[3]

  • The suspension is refluxed for approximately 8 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of all starting material.[3]

  • After cooling, the byproduct, sodium chloride (NaCl), is removed by filtration.[3]

  • The filtrate is concentrated under reduced pressure to yield the crude α-amino-ε-caprolactam.[3]

  • The crude product is dissolved in water and the pH is adjusted to 6 with concentrated HCl.[3]

  • Partial concentration of the acidified solution followed by cooling to room temperature will induce crystallization of the α-amino-ε-caprolactam hydrochloride salt.[3]

  • For conversion to the free amine, the hydrochloride salt is dissolved in methanol, and a stoichiometric amount of NaOH is added. After stirring for 2 hours, the suspension is filtered, and the filtrate is evaporated to yield the purified α-amino-ε-caprolactam.[3]

Part 2: Polymerization Methodologies - A Comparative Analysis

The choice of polymerization technique is paramount and is largely dictated by the nature of the functional group on the monomer. The three predominant methods—anionic, cationic, and enzymatic ROP—each offer a unique set of advantages and are suited for different experimental objectives.

Anionic Ring-Opening Polymerization (AROP): The Workhorse

AROP is the most extensively used method for lactam polymerization due to its high efficiency and versatility.[1] It necessitates a strong, non-nucleophilic base as a catalyst and often employs a lactam-derived imide co-initiator to accelerate the reaction.[1]

Causality of Experimental Choices:

  • Catalyst: A strong base, such as sodium hydride (NaH) or sodium caprolactamate, is required to deprotonate the caprolactam monomer, forming the highly nucleophilic lactamate anion that initiates polymerization.[4][5]

  • Activator/Co-initiator: An N-acyl caprolactam, like N-acetyl-caprolactam, acts as the initial growth center. The lactamate anion attacks the more electrophilic carbonyl of the N-acyl group, leading to a much faster initiation compared to the attack on another monomer.[5][6] This allows for polymerization at lower temperatures and provides better control over the molecular weight.[6][7]

This protocol provides a general procedure for the bulk anionic polymerization of ε-caprolactam, which can be adapted for functionalized monomers with non-protic functional groups.

Materials:

  • ε-Caprolactam (high purity, dried under vacuum)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base

  • N-acetyl-caprolactam (or another suitable activator)

  • Anhydrous toluene (for washing NaH)

  • Nitrogen or Argon gas supply (for inert atmosphere)

Procedure:

  • Preparation of Initiator: In a flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen/argon inlet, and condenser, add the desired amount of ε-caprolactam. Heat the flask to melt the monomer (typically >70°C).

  • Under a positive pressure of inert gas, carefully add the sodium hydride to the molten caprolactam. The mixture is stirred until the evolution of hydrogen gas ceases, signifying the formation of the sodium caprolactamate initiator.[4]

  • Polymerization: Increase the temperature to the desired polymerization temperature (typically 140-180°C).[4]

  • Inject the N-acetyl-caprolactam activator into the reaction mixture with vigorous stirring.[4]

  • The polymerization is often rapid and exothermic, indicated by a significant increase in viscosity as the polyamide forms. The reaction is typically complete within 15-30 minutes.[4]

  • Termination and Purification: The reaction can be terminated by cooling and adding a protic solvent like water or methanol. The resulting polymer is then typically ground, washed extensively with water to remove unreacted monomer and catalyst residues, and dried under vacuum.

Cationic Ring-Opening Polymerization (CROP): A Niche Approach

Cationic ROP is a less common method for lactam polymerization but offers an alternative for specific monomer types. It typically proceeds via initiation with a strong acid or a Lewis acid catalyst.

Causality of Experimental Choices:

  • Catalyst: Protonic acids or Lewis acids like montmorillonite clay can be used to activate the monomer.[8][9][10] The mechanism involves the protonation of the carbonyl oxygen of the lactam, making the carbonyl carbon more susceptible to nucleophilic attack.[11]

  • Reaction Conditions: CROP often requires higher temperatures (>150°C) and may result in polymers with lower molecular weights and broader dispersities compared to AROP.[1]

This protocol describes the bulk cationic polymerization of ε-caprolactam using an acid-activated clay catalyst.[8][10]

Materials:

  • ε-Caprolactam (high purity, dried)

  • Maghnite-H+ (acid-exchanged montmorillonite clay) or similar acidic clay catalyst

Procedure:

  • In a reaction vessel, combine ε-caprolactam and the desired amount of Maghnite-H+ catalyst (e.g., 5% by weight).[10]

  • Heat the mixture under an inert atmosphere to the desired polymerization temperature (e.g., 250°C).[10]

  • Maintain the reaction at this temperature with stirring for a specified duration (e.g., 15 hours) to achieve high conversion.[10]

  • After cooling, the solid polymer mass is dissolved in a suitable solvent (e.g., formic acid) and precipitated in a non-solvent (e.g., water) to isolate the polymer.

  • The polymer is then filtered, washed, and dried under vacuum.

Enzymatic Ring-Opening Polymerization (eROP): The Green Alternative

eROP presents an environmentally benign alternative to traditional chemical polymerization methods, operating under mild conditions and reducing the risk of toxic byproducts.[1] Lipases, such as Candida antarctica Lipase B (CALB), often immobilized on a solid support like Novozym 435, are effective catalysts.[1]

Causality of Experimental Choices:

  • Catalyst: Enzymes provide high chemo- and regioselectivity, which can be advantageous for polymerizing sensitive functionalized monomers.[12] The reaction conditions are significantly milder than AROP or CROP.

  • Solvent: The choice of solvent can influence the enzyme's activity and the resulting polymer's molecular weight. Hydrophobic organic solvents with minimal water content generally lead to higher molecular weight polyesters.[13]

This protocol outlines a general procedure for enzymatic ROP, using ε-caprolactone as a well-studied model. Similar principles apply to the eROP of functionalized caprolactams.

Materials:

  • ε-Caprolactone (or functionalized caprolactam), purified and dried

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435), dried

  • Anhydrous solvent (e.g., toluene or diphenyl ether)

Procedure:

  • In a dried reaction flask, dissolve the monomer in the anhydrous solvent under an inert atmosphere.

  • Add the immobilized enzyme (e.g., 10% w/w relative to the monomer).

  • Heat the reaction mixture to the optimal temperature for the enzyme (typically 60-100°C) with stirring.[12][14]

  • Allow the polymerization to proceed for the desired time (e.g., 24-72 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion via NMR or GC.

  • To stop the reaction, cool the mixture and remove the enzyme by filtration.

  • The polymer is isolated by precipitating the filtrate in a cold non-solvent, such as methanol.

  • The purified polymer is then collected by filtration and dried under vacuum.

Part 3: Data Interpretation and Polymer Characterization

Thorough characterization of the synthesized functionalized polyamides is essential to confirm their structure, molecular weight, and thermal properties.

Technique Purpose Typical Observations for Functionalized Polyamides
FTIR Spectroscopy To confirm the polymerization and the presence of functional groups.Disappearance of the C=O stretching band of the cyclic lactam and appearance of the amide I and amide II bands of the linear polyamide. The characteristic bands of the functional group should also be present.
NMR Spectroscopy (¹H, ¹³C) To elucidate the detailed chemical structure and confirm monomer incorporation.The appearance of new signals corresponding to the repeating unit of the polymer chain and the retention of signals from the functional group.[15]
Gel Permeation Chromatography (GPC/SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).Provides crucial information on the success of the polymerization in achieving the desired chain length and the narrowness of the molecular weight distribution.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).Functionalization can disrupt the polymer's crystallinity, often leading to a decrease in Tm and the degree of crystallinity compared to non-functionalized polyamide 6.[15]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides information on the decomposition temperature of the polymer.

Part 4: Post-Polymerization Modification - Activating the Functionality

A key advantage of incorporating functional groups into the polymer backbone is the ability to perform post-polymerization modifications. This allows for the attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents.

Protocol: Amide Coupling of a Carboxylic Acid to an Amine-Functionalized Polyamide

This protocol provides a general method for conjugating a molecule containing a carboxylic acid to a polyamide bearing primary amine side chains (e.g., from α-amino-ε-caprolactam).

Materials:

  • Amine-functionalized polyamide

  • Carboxylic acid-containing molecule (e.g., a drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the amine-functionalized polyamide in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • In a separate flask, dissolve the carboxylic acid-containing molecule and a slight molar excess of NHS in the same solvent.

  • Add a molar equivalent of DCC to the carboxylic acid/NHS solution and stir at room temperature for 1-2 hours to pre-activate the carboxylic acid.

  • Add the activated carboxylic acid solution dropwise to the polymer solution.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

  • The polymer-drug conjugate is then purified by precipitation in a suitable non-solvent, followed by washing and drying. Dialysis may also be required to remove unreacted small molecules.

Part 5: Visualizing the Process

Diagrams of Polymerization Mechanisms and Workflow

ROP_Mechanisms

Workflow

Conclusion

The ring-opening polymerization of functionalized caprolactam monomers is a powerful and versatile strategy for creating advanced polyamides with tailored properties for a multitude of applications, particularly in the fields of drug development and biomedical engineering. By understanding the underlying mechanisms of anionic, cationic, and enzymatic ROP, and by following robust, well-characterized protocols, researchers can synthesize a diverse array of functional polymers. The ability to introduce specific chemical handles opens up vast possibilities for post-polymerization modification, enabling the development of sophisticated materials such as targeted drug-polymer conjugates and responsive biomaterials. This guide serves as a foundational resource to empower scientists in this exciting and rapidly advancing area of polymer chemistry.

References

  • Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217–1256.
  • Roda, J., Karger-Kocsis, J., & Vattuone, C. (1999). Anionic polymerization of ε‐caprolactam with activated aromatic halide initiators. Journal of Applied Polymer Science, 73(13), 2685-2692.
  • Jerome, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056–1076.
  • Ageyeva, T., Sibikin, I., & Karger-Kocsis, J. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 357.
  • Li, S., & McCarthy, S. (2024).
  • Osváth, Z., Szőke, A., Pásztor, S., & Iván, B. (2021). Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by the lactamate–carbamoylcaprolactam initiator–activator combination.
  • Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258–8275.
  • Bhattacharjee, A., Roy, S., & Panda, T. K. (2020). Anionic ring‐opening polymerization of ε‐caprolactam catalyzed by a barium σ‐borane complex. Chemistry–An Asian Journal, 15(18), 2844-2848.
  • Zhu, Y., et al. (2020). Different Conditions for the Modification of Polycaprolactone Films with L-Arginine. Polymers, 12(9), 2136.
  • Kłosiński, P., & Penczek, S. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules, 55(6), 2465–2474.
  • Bonetti, A., et al. (2021).
  • Singh, Y., et al. (2017). Polymer-drug Conjugates: Design Principles, Emerging Synthetic Strategies and Clinical Overview. Acta Pharmaceutica Sinica B, 7(3), 248-263.
  • Ageyeva, T., et al. (2018). Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”. In Ionic Liquids. IntechOpen.
  • Becker, G., & Wurm, F. R. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(19), 7739–7782.
  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst.
  • Toray Industries, Inc. (1979). U.S. Patent No. 4,140,686. Washington, DC: U.S.
  • Yilmaz, M., & Cicek, H. (2016). Enzymatic ring opening polymerization of ɛ-caprolactone by using a novel immobilized biocatalyst.
  • Akerman, S. B., et al. (2021). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Scientific Reports, 11(1), 1-16.
  • Hedir, G. G., et al. (2015). Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initiators. Polymer Chemistry, 6(39), 6983–6993.
  • Cheng, J., et al. (n.d.). POLYMER–DRUG NANOCONJUGATES. Cheng Research Group. Retrieved from [Link]

  • Ben Hamou, K., et al. (2024). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 14(12), 8234-8247.
  • Genomatica, Inc. (2011). U.S. Patent No. 7,399,855 B2. Washington, DC: U.S.
  • Özdemir, T., & Usanmaz, A. (2006). Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Journal of Macromolecular Science, Part A, 43(10), 1547-1558.
  • Genomatica, Inc. (2011). EP Patent No. 2301919A1.
  • Li, Z., et al. (2013). Synthetic protocols toward polypeptide conjugates via chain end functionalization after RAFT polymerization. Polymer Chemistry, 4(18), 4939-4948.
  • Wang, Z., et al. (2024). Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization of ε-caprolactam. Journal of Applied Polymer Science, 141(14), e55122.
  • Singh, J., et al. (2014). Modification of polycaprolactone in the presence of polyfunctional monomers by irradiation and its biodegradability. Journal of Applied Polymer Science, 131(22).
  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst.
  • Yilmaz, M., & Cicek, H. (2015). Enzymatic Ring Opening Polymerization Of É›-Caprolactone By Using A Novel Immobilized Biocatalyst.
  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014).
  • Sagita, E., et al. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How?. Pharmaceutical Sciences and Research, 5(3), 101-112.
  • BASF SE. (2007). WO Patent No. 2007099029A2.
  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014).
  • Knop, K., et al. (2011). Polymeric conjugates for drug delivery.
  • Ramkumar, R., & Kannan, P. (2011). Synthesis and characterizations of novel acid functionalized and fluorescent poly(ε-caprolactone). Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4444-4453.
  • Yao, C., & Xie, W. (2016). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. Polymers, 8(4), 133.
  • Odian, G. (2004). Cationic ring opening polymerization mechanism.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). Retrieved from [Link]

  • NPTEL-NOC IITM. (2021, November 16). Ring Opening Polymerization, Copolymers [Video]. YouTube. [Link]

  • Wang, Z., et al. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org.
  • Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258-8275.

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Application

Application Notes and Protocols: A Guide to Solid-Phase Synthesis of Novel Oligomers Using Carbamate-Protected Amino Lactams

Abstract This comprehensive technical guide details a robust protocol for the solid-phase synthesis (SPPS) of novel oligomers and peptidomimetics utilizing pre-formed, carbamate-protected amino lactams as foundational bu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust protocol for the solid-phase synthesis (SPPS) of novel oligomers and peptidomimetics utilizing pre-formed, carbamate-protected amino lactams as foundational building blocks. This application note is tailored for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities with constrained topologies. We will elucidate the strategic considerations underpinning the selection of orthogonal protecting groups, solid supports, and coupling reagents. Detailed, step-by-step protocols for resin preparation, monomer coupling, iterative deprotection, and final cleavage are provided, alongside troubleshooting insights. The causality behind each experimental choice is explained to empower the user to adapt and optimize the methodology for their specific synthetic targets.

Introduction: The Strategic Value of Amino Lactam Scaffolds

Lactam-containing molecules, particularly those derived from amino acids, represent a privileged scaffold in medicinal chemistry and chemical biology. The cyclic constraint imposed by the lactam ring imparts a degree of conformational rigidity, which can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles compared to their linear counterparts.[1] Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of libraries of such molecules, facilitating structure-activity relationship (SAR) studies.[1][2]

Traditionally, lactam bridges are often formed on the solid support towards the end of a peptide synthesis.[3] This guide, however, focuses on a modular approach: the use of pre-synthesized, carbamate-protected amino lactams as discrete building blocks for oligomer assembly. This strategy provides greater control over stereochemistry at each new monomer unit and allows for the incorporation of diverse lactam ring sizes and substitutions throughout the oligomer chain.

The selection of a carbamate protecting group, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is central to this protocol. The Fmoc/tBu (tert-butyl) orthogonal protection strategy is the cornerstone of modern SPPS, offering mild deprotection conditions that preserve acid-labile side-chain protecting groups and the resin linkage.

Foundational Principles: Orthogonal Protection and Solid-Phase Strategy

The success of this synthetic protocol hinges on the principle of orthogonality . We employ a protection scheme where the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups (e.g., Boc, Trt, Pbf) can be removed under mutually exclusive conditions.[4] This allows for the selective deprotection of the α-amino group for chain elongation without disturbing other functionalities.

  • Temporary Protection (α-Amine): The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5]

  • Permanent Protection (Side Chains & Lactam Functionality): Acid-labile groups such as tert-butoxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are used to protect reactive side chains of the amino lactam monomers. These groups are stable to the basic conditions used for Fmoc removal.

  • Resin Linkage: The choice of resin and its linker is critical as it determines the C-terminal functionality of the final product (e.g., carboxylic acid or amide) and the conditions required for cleavage.

Experimental Design and Workflow

The overall workflow for the solid-phase synthesis of amino lactam oligomers is a cyclical process, as depicted below.

SPPS_Workflow Resin 1. Resin Swelling & Preparation Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Initialize Synthesis Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Lactam Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Chain Elongation Repeat->Deprotection1 FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage 7. Cleavage & Global Deprotection FinalDeprotection->Cleavage Analysis 8. Product Isolation & Analysis Cleavage->Analysis Coupling_Cycle start Resin-Bound Oligomer (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Coupling (Activated Fmoc-Amino Lactam, DIEA) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 end Resin-Bound Oligomer (n+1) (Fmoc-Protected) wash2->end

Figure 2: The iterative cycle of solid-phase amino lactam oligomer synthesis.

Protocol 3: Final Cleavage and Deprotection

Objective: To cleave the synthesized oligomer from the solid support and remove all permanent protecting groups.

Caution: This procedure should be performed in a well-ventilated fume hood, as it involves the use of strong acid (TFA).

  • Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 2, Step 1, to expose the final N-terminal amine (if desired).

  • Resin Preparation: Wash the final resin-bound oligomer with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . TIS acts as a cation scavenger to prevent side reactions.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL/g of initial resin).

    • Agitate the slurry at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (Et₂O).

    • A white precipitate of the crude product should form.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

  • Drying and Storage: Dry the crude product under vacuum to remove residual ether. The product can then be stored at -20°C prior to purification.

Analysis and Purification

The crude product should be analyzed to assess its purity and confirm its identity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude product and for purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired product.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the amino lactam monomer.Extend coupling time to 6-12 hours. Perform a double coupling (repeat the coupling step with fresh reagents). Use a more powerful coupling reagent like HATU.
Low Yield after Cleavage Incomplete cleavage from the resin.Extend cleavage time to 4 hours. Ensure the resin is thoroughly dried before adding the cleavage cocktail.
Side Products in MS Incomplete deprotection of side chains. Cationic side reactions during cleavage.Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. For sensitive residues, consider using a more complex scavenger cocktail.
Broad or Tailing HPLC Peaks Product aggregation.Modify HPLC conditions (e.g., change organic modifier, temperature). Ensure complete removal of protecting groups.

Conclusion

The solid-phase synthesis protocol outlined in this application note provides a versatile and efficient methodology for the construction of novel oligomers from carbamate-protected amino lactam building blocks. By leveraging the principles of orthogonal protection and the robust, well-established techniques of Fmoc-based SPPS, researchers can rapidly access a wide array of constrained molecules for applications in drug discovery and chemical biology. The detailed protocols and troubleshooting guide serve as a practical resource for both novice and experienced synthetic chemists.

References

  • Mata, E. G. (1999). Solid-phase and combinatorial synthesis in beta-lactam chemistry. Current Pharmaceutical Design, 5(11), 955-964.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Clausen, J. D., Linderoth, L., Nielsen, H. M., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Journal of Peptide Science, 18(5), 338-345.
  • Vergnon, A., Pottorf, R. S., Winters, M. P., & Player, M. R. (2004). Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]

  • Meienhofer, J., et al. (1978). Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin. International Journal of Peptide and Protein Research, 11(3), 246-249.
  • Fiori, L., et al. (2018). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 23(11), 2948.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • Begtrup, M., et al. (1994). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 223(1), 149-152.
  • Sun, H., et al. (2006). Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine. Organic Letters, 8(21), 4779-4782.
  • Royo, M., et al. (2000). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Solid-Phase Synthesis (pp. 129-142). Humana Press.
  • Hruby, V. J., et al. (2005). Solid-phase synthesis of peptides possessing alpha- and beta-amino gamma-lactam constraints for studying relationships between conformation and biological activity. Abstracts of Papers of the American Chemical Society, 229, U1052-U1052.
  • Journal of Chromatography A. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics.
  • Journal of Chromatography A. (2018). Synthesis, Identification and Quantification of Oligomers From Polyester Coatings for Metal Packaging.
  • Journal of Polymers and the Environment. (2013). Synthesis and Characterization of Lactic Acid Oligomers: Evaluation of Performance as Poly(Lactic Acid) Plasticizers. Journal of Polymers and the Environment, 21(3), 743-753.
  • Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)
  • Food Additives & Contaminants: Part A. (2011). Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials. Food Additives & Contaminants: Part A, 28(11), 1603-1612.
  • Journal of Applied Polymer Science. (2005). Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. Journal of Applied Polymer Science, 95(5), 1262-1274.

Sources

Method

Trifluoroethyl Carbamate: A Versatile Protecting Group for Primary Amines in Multi-Step Synthesis

Introduction: The Critical Role of Amine Protection in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use of protecting groups is paramount. Primary amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions and to direct the course of a synthetic sequence. The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and offer a unique cleavage profile that allows for selective deprotection in the presence of other functionalities—a concept known as orthogonality.

While carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are the workhorses of amine protection, the search for novel protecting groups with distinct properties continues. The 2,2,2-trifluoroethyl carbamate (TFEOC) group emerges as a compelling, albeit less conventional, option. The strong electron-withdrawing nature of the trifluoroethyl moiety imparts unique stability and reactivity to the carbamate, offering a potentially valuable tool in the synthetic chemist's arsenal. This application note provides a detailed guide to the use of trifluoroethyl carbamate as a protecting group for primary amines, covering its introduction, stability, deprotection, and strategic application in multi-step synthesis.

The Trifluoroethyl Carbamate (TFEOC) Protecting Group: A Profile

The TFEOC group is introduced by the reaction of a primary amine with a 2,2,2-trifluoroethyl-based chloroformate. The resulting carbamate benefits from the inductive effect of the fluorine atoms, which modulates the reactivity of the carbamate linkage.

Key Attributes:

  • Stability: The electron-withdrawing trifluoroethyl group is expected to enhance the stability of the carbamate towards acidic conditions compared to the Boc group.

  • Unique Cleavage: As will be detailed, the TFEOC group can be cleaved under specific, mild conditions, offering a degree of orthogonality to other common protecting groups.

  • Minimal Steric Hindrance: The trifluoroethyl group is relatively small, minimizing potential steric interference in subsequent synthetic steps.

I. Protection of Primary Amines with 2,2,2-Trifluoroethyl Chloroformate

The most common method for the introduction of the TFEOC group is the reaction of a primary amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base.

Experimental Protocol: General Procedure for TFEOC Protection
  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Substrate TypeBaseSolventTime (h)Yield (%)
Aliphatic Primary AmineTEADCM4>90
AnilineDIPEATHF1285-95
Amino Acid EsterNaHCO₃Dioxane/H₂O680-90

Table 1: Representative Conditions for the TFEOC Protection of Primary Amines.

Figure 1: General mechanism for the protection of a primary amine with 2,2,2-trifluoroethyl chloroformate.

II. Stability and Orthogonality of the TFEOC Group

The utility of a protecting group is defined by its stability under various reaction conditions and its selective removability. The TFEOC group is anticipated to exhibit a unique stability profile.

Reagent/ConditionBocCbzFmocTFEOC (Predicted)
Strong Acid (e.g., TFA)LabileStableStableStable
H₂/Pd-CStableLabileStableStable
Strong Base (e.g., Piperidine)StableStableLabileStable
Nucleophilic AminesStableStableStableLabile [1]

Table 2: Predicted Orthogonality of the TFEOC Protecting Group.

The electron-withdrawing nature of the trifluoroethyl group enhances the stability of the carbamate to acid-mediated cleavage compared to the Boc group. This allows for the selective deprotection of Boc groups in the presence of a TFEOC-protected amine. The TFEOC group is stable to the conditions used for Cbz and Fmoc deprotection, highlighting its orthogonal nature.

III. Deprotection of the Trifluoroethyl Carbamate Group

A key advantage of the TFEOC group is its susceptibility to cleavage under specific nucleophilic conditions, providing a valuable orthogonal deprotection strategy.

Protocol 1: Amine-Induced C-C Bond Cleavage

Recent studies have shown that 2,2,2-trifluoroethyl carbonyl compounds can undergo selective C-C bond cleavage when treated with amines.[1] This provides a novel and mild method for the deprotection of TFEOC-protected amines.

Experimental Protocol:

  • Dissolution: Dissolve the TFEOC-protected amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Amine Addition: Add an excess of a primary or secondary amine (e.g., morpholine, piperidine, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. The free amine can then be isolated and purified by standard methods.

Figure 2: Workflow for the deprotection of a TFEOC-protected amine using a nucleophilic amine.

IV. Application in Multi-Step Synthesis: A Strategic Approach

The unique stability and deprotection profile of the TFEOC group makes it a valuable asset in complex multi-step syntheses where multiple amine functionalities need to be differentiated.

Synthetic Strategy Example:

Consider a synthetic target containing two primary amine groups that require sequential functionalization. One amine can be protected with a Boc group and the other with a TFEOC group. The Boc group can be selectively removed under acidic conditions to allow for the first functionalization. Subsequently, the TFEOC group can be cleaved using the amine-induced method to reveal the second primary amine for further transformation.

Figure 3: A representative orthogonal synthetic strategy utilizing Boc and TFEOC protecting groups.

V. Troubleshooting and Expert Insights

  • Incomplete Protection: If the protection reaction is sluggish, consider using a stronger non-nucleophilic base or increasing the reaction temperature. Ensure the 2,2,2-trifluoroethyl chloroformate is of high purity.

  • Difficult Deprotection: If the amine-induced deprotection is slow, increasing the temperature or using a more nucleophilic amine may be beneficial. However, be mindful of potential side reactions at elevated temperatures.

  • Substrate Compatibility: While the amine-induced deprotection is generally mild, it is crucial to consider the compatibility of other functional groups in the substrate with the basic amine and elevated temperatures.

Conclusion

The 2,2,2-trifluoroethyl carbamate (TFEOC) protecting group offers a valuable alternative to more conventional amine protecting groups. Its predicted stability to acidic conditions and its unique cleavage pathway using nucleophilic amines provide a useful orthogonal tool for complex multi-step synthesis. While not as extensively documented as Boc or Cbz, the TFEOC group's distinct properties warrant its consideration in the design of sophisticated synthetic strategies, particularly when multiple amine functionalities require selective manipulation. Further exploration of its reactivity and applications is encouraged to fully realize its potential in modern organic synthesis.

References

  • Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Purification of N-Acyl Caprolactam Derivatives

Introduction: The Significance of N-Acyl Caprolactam Purity N-acyl caprolactam derivatives are a class of compounds with growing importance in chemical synthesis and drug development. Their unique structural features, co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl Caprolactam Purity

N-acyl caprolactam derivatives are a class of compounds with growing importance in chemical synthesis and drug development. Their unique structural features, combining a cyclic lactam core with a variable N-acyl side chain, make them valuable intermediates and building blocks. The purity of these derivatives is paramount, as impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of these moderately polar compounds, offering high resolution and reproducibility.[1]

This comprehensive guide provides a detailed framework for developing robust HPLC purification methods for N-acyl caprolactam derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows. We will delve into the underlying principles of reversed-phase HPLC, provide step-by-step protocols for both analytical and preparative scale purification, and address common challenges encountered during the process.

Physicochemical Properties and Chromatographic Behavior

N-acyl caprolactams are derivatives of ε-caprolactam, a seven-membered cyclic amide. The introduction of an N-acyl group increases the lipophilicity of the molecule compared to the parent caprolactam. The overall polarity of the derivative is influenced by the length and functionality of the acyl chain. As the length of the alkyl chain increases, the hydrophobicity of the molecule increases, leading to longer retention times in reversed-phase HPLC.[2][3]

This homologous series-like behavior allows for predictable separation patterns, where derivatives with shorter acyl chains will elute earlier than those with longer chains under reversed-phase conditions. Their structure is analogous to that of N-acyl homoserine lactones (AHLs), which are well-studied quorum-sensing molecules. The established HPLC methods for AHLs, therefore, serve as an excellent starting point for developing methods for N-acyl caprolactams.

Part 1: Analytical Method Development

The initial step in any purification workflow is the development of a robust analytical method. This method will be used to assess the purity of the crude sample, identify the target compound, and serve as the foundation for scaling up to preparative chromatography.

Core Principles: Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the separation of N-acyl caprolactam derivatives. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Workflow: Analytical Method Development

Analytical Method Development Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_opt Optimization cluster_output Outcome SamplePrep Dissolve crude sample in a suitable solvent (e.g., Methanol/Acetonitrile) Filter Filter through a 0.22 µm syringe filter SamplePrep->Filter Column Select a C18 column Filter->Column MobilePhase Prepare mobile phases: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Gradient Develop a scouting gradient (e.g., 10-95% B over 20 min) Detection Set UV detection at ~210 nm Analyze Analyze scouting run results Detection->Analyze OptimizeGradient Optimize gradient to improve resolution around the target peak Analyze->OptimizeGradient PeakShape Troubleshoot peak shape if necessary (e.g., adjust pH) OptimizeGradient->PeakShape FinalMethod Finalized Analytical Method PeakShape->FinalMethod

Caption: Workflow for analytical HPLC method development.

Step-by-Step Analytical Protocol

1. Sample Preparation:

  • Accurately weigh a small amount of the crude N-acyl caprolactam derivative.

  • Dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL. Methanol or acetonitrile are good starting choices.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions:

ParameterRecommendation
HPLC System A standard analytical HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column A reversed-phase C18 column is the standard choice. A good starting dimension is 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A HPLC-grade water with 0.1% formic acid. The acid helps to protonate silanol groups on the column, improving peak shape for amide-containing compounds.
Mobile Phase B HPLC-grade acetonitrile with 0.1% formic acid.
Scouting Gradient A broad gradient is used to elute all components of the sample. A typical starting gradient is 10% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min for a 4.6 mm ID column.
Column Temperature 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 5-10 µL.
Detection UV detection at 210 nm. The amide bond in the caprolactam ring exhibits strong absorbance at this wavelength. Data for N-acetylcaprolactam shows a UV absorbance maximum in this region.

3. Method Optimization:

  • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve the resolution of the target peak from nearby impurities. If the target peak elutes very early or very late, the gradient can be made shallower or steeper, respectively, in the relevant time window.

  • Troubleshooting Peak Tailing: Amide-containing compounds can sometimes exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. Using an acidic mobile phase (like 0.1% formic acid) helps to minimize this. If tailing persists, using a highly end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) can be beneficial.

Expected Results: A Representative Chromatogram

While specific retention times will vary depending on the acyl chain length, a typical analytical chromatogram of a crude N-acyl caprolactam mixture will show a series of peaks. The target compound should be identifiable by comparing the chromatogram to that of a purified standard if available, or by collecting fractions and analyzing them by other techniques such as mass spectrometry or NMR.

Part 2: Preparative HPLC for Purification

Once a robust analytical method is established, the next step is to scale it up for preparative purification. The goal of preparative HPLC is to isolate the target compound with high purity and yield.[4]

Scaling Up from Analytical to Preparative HPLC

The transition from analytical to preparative scale requires adjustments to the column dimensions, flow rate, and injection volume while maintaining the resolution achieved in the analytical method.[5]

Workflow: Preparative HPLC Purification

Preparative HPLC Workflow cluster_scaleup Method Scale-Up cluster_purification Purification Run cluster_post Post-Purification cluster_final Final Product AnalyticalMethod Start with the optimized analytical method ColumnSelect Select a preparative C18 column with the same stationary phase AnalyticalMethod->ColumnSelect CalcParams Calculate preparative flow rate and gradient times ColumnSelect->CalcParams PrepSample Prepare a concentrated sample solution CalcParams->PrepSample Inject Inject the sample onto the preparative column PrepSample->Inject Collect Collect fractions corresponding to the target peak Inject->Collect AnalyzeFractions Analyze collected fractions by analytical HPLC Collect->AnalyzeFractions Pool Pool pure fractions AnalyzeFractions->Pool Evaporate Evaporate the solvent to obtain the purified compound Pool->Evaporate PureCompound Purified N-Acyl Caprolactam Derivative Evaporate->PureCompound

Caption: Workflow for preparative HPLC purification.

Step-by-Step Preparative Protocol

1. Column Selection and Parameter Scaling:

  • Column: Choose a preparative column with the same stationary phase chemistry (C18) and particle size as the analytical column.[6] A typical preparative column might have dimensions of 21.2 x 150 mm.

  • Flow Rate: The flow rate must be scaled up to maintain the same linear velocity as the analytical method. The scaling factor is based on the square of the ratio of the column diameters:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²

  • Injection Volume and Sample Loading: The injection volume can be significantly increased. The maximum sample load will depend on the complexity of the crude mixture and the desired purity. It is often determined empirically by performing a loading study, where progressively larger amounts of the sample are injected until the resolution of the target peak begins to degrade.[7]

  • Gradient Time: The duration of each gradient segment should be adjusted to ensure the same number of column volumes of mobile phase pass through the column as in the analytical method.

Scaling Calculation Example:

ParameterAnalyticalPreparative
Column Dimensions 4.6 x 150 mm21.2 x 150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Gradient Segment Time 10 min10 min (if column lengths are the same)
Injection Volume (Max) ~20 µL (analytical load)~1-2 mL (loading dependent)

2. Sample Preparation for Preparative Run:

  • Dissolve the crude product in a minimal amount of a strong solvent (like methanol or acetonitrile) to create a concentrated solution.

  • Ensure the sample is fully dissolved and filter it through a 0.45 µm or larger pore size filter suitable for the solvent used.

3. Purification Run and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the concentrated sample.

  • Monitor the chromatogram and collect fractions corresponding to the elution of the target peak. Modern preparative HPLC systems have automated fraction collectors that can be triggered by UV absorbance thresholds.

4. Post-Purification Analysis and Work-up:

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.

  • Combine the fractions that meet the desired purity level.

  • Remove the mobile phase solvents (water, acetonitrile, and formic acid) from the pooled fractions. This is typically done using a rotary evaporator. The resulting product is the purified N-acyl caprolactam derivative.

Conclusion: A Pathway to High-Purity Compounds

This guide provides a robust and scientifically grounded framework for the HPLC purification of N-acyl caprolactam derivatives. By starting with a systematic approach to analytical method development and applying sound principles for scaling up to preparative chromatography, researchers can confidently and efficiently isolate these valuable compounds in high purity. The key to success lies in understanding the interplay between the analyte's properties, the stationary phase chemistry, and the mobile phase composition. With careful optimization and attention to detail, HPLC can be a powerful tool in advancing research and development involving N-acyl caprolactam derivatives.

References

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Narduolo, S. (2014). Answer to "How can I scale up from analytical to preparative HPLC?". ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylcaprolactam UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylcaprolactam. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylcaprolactam Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylcaprolactam. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylcaprolactam Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
  • Soman, A., & Jerfy, M. (2014). Determination of caprolactam and residual vinyl caprolactam monomer in soluplus by mixed mode gel permeation chromatography.
  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Jenke, D. R. (2005). Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. Journal of Applied Polymer Science, 95(5), 1262-1274.
  • Kazuo, K., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Retrieved from [Link]

  • Slideshare. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Mechanisms in Different HPLC Types. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-oxoazepan-3-yl)carbamates

Welcome to the dedicated technical support center for the synthesis of N-(2-oxoazepan-3-yl)carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(2-oxoazepan-3-yl)carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. N-(2-oxoazepan-3-yl)carbamates serve as crucial intermediates in the development of various therapeutic agents, particularly in the field of neuropharmacology.[1] Their synthesis, while conceptually straightforward, can present several challenges that may impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2-oxoazepan-3-yl)carbamates?

The most prevalent method involves the N-acylation of 3-aminoazepan-2-one (also known as 3-aminocaprolactam) with a suitable chloroformate, such as benzyl chloroformate, in the presence of a base. This reaction selectively forms the carbamate at the more nucleophilic amino group.

Q2: Why is the amino group at the C3 position more reactive than the lactam nitrogen?

The exocyclic amino group is significantly more nucleophilic than the endocyclic lactam nitrogen. The lone pair of electrons on the lactam nitrogen is delocalized through resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack.[2] In contrast, the C3-amino group behaves as a typical primary amine, readily attacking electrophiles like chloroformates.

Q3: What are the critical parameters to control for achieving a high yield?

Key parameters include reaction temperature, choice of base and solvent, and the rate of addition of the chloroformate. Low temperatures are generally preferred to minimize side reactions. The base should be strong enough to neutralize the HCl byproduct but not so strong as to promote side reactions like hydrolysis of the lactam or the chloroformate.

Q4: Can I use other carbamoylating agents besides chloroformates?

Yes, other reagents such as N,N'-disuccinimidyl carbonate (DSC) or carbonyldiimidazole (CDI) can be used to first activate an alcohol (to form a carbonate) which then reacts with the 3-aminoazepan-2-one. However, chloroformates are often used for their reactivity and commercial availability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-(2-oxoazepan-3-yl)carbamates, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted 3-aminoazepan-2-one starting material.

  • A significant amount of the chloroformate starting material may also be present.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Insufficiently Activated Chloroformate Chloroformates can degrade upon prolonged storage, especially if exposed to moisture.Use a fresh bottle of the chloroformate or purify the existing stock by distillation if applicable.
Inappropriate Base The chosen base may be too weak to effectively scavenge the HCl generated during the reaction, leading to protonation of the amine and halting the reaction.Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). An inorganic base like sodium carbonate in a biphasic system can also be effective.[3]
Low Reaction Temperature While low temperatures are generally recommended to prevent side reactions, a temperature that is too low may result in a very slow reaction rate.Gradually increase the reaction temperature from 0 °C to room temperature and monitor the reaction progress by TLC or LC-MS.
Poor Solubility of Starting Materials If the 3-aminoazepan-2-one or the base is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.Choose a solvent system in which all reactants are soluble. For example, a mixture of a polar aprotic solvent like THF or DCM with a small amount of DMF can improve solubility.
Problem 2: Presence of Multiple Byproducts

Symptoms:

  • TLC plate shows multiple spots in addition to the desired product.

  • LC-MS analysis reveals several unexpected masses.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Di-acylation Although less likely, a very reactive chloroformate and a strong base could potentially lead to acylation on both the amino group and the lactam nitrogen.Use a milder base and add the chloroformate slowly at a low temperature to control the reactivity.
Lactam Ring Opening The presence of a strong base and/or water can lead to the hydrolysis of the caprolactam ring, forming the corresponding amino acid derivative, which can then react further.[4]Use a non-nucleophilic base and ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Epimerization at C3 If the reaction is run at elevated temperatures or with a strong base for a prolonged period, epimerization at the chiral center (C3) can occur, leading to a mixture of diastereomers if the starting material is enantiomerically pure.[5]Maintain a low reaction temperature (0 °C or below) and use a non-nucleophilic base. Minimize the reaction time as much as possible.
Formation of Urea Byproducts If the chloroformate is unstable, it can decompose to form isocyanates, which can then react with the amine starting material to form urea derivatives.Use a high-quality chloroformate and add it to the reaction mixture at a low temperature.
Visualizing the Reaction and Potential Side Products

cluster_reactants Reactants cluster_main_reaction Desired Reaction cluster_side_reactions Potential Side Reactions 3-aminoazepan-2-one 3-Aminoazepan-2-one Ring_Opening Lactam Ring Opening 3-aminoazepan-2-one->Ring_Opening Strong Base/H2O Urea_Formation Urea Formation 3-aminoazepan-2-one->Urea_Formation Reaction with Isocyanate R-OCOCl R-OCOCl (e.g., Benzyl Chloroformate) Product N-(2-oxoazepan-3-yl)carbamate R-OCOCl->Product R-OCOCl->Urea_Formation Decomposition Epimerization Epimerization at C3 Product->Epimerization Heat/Strong Base

Caption: Reaction scheme showing the desired carbamate formation and potential side reactions.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to isolate from the reaction mixture.

  • The product streaks on silica gel TLC plates.

  • The product is a sticky oil or difficult to crystallize.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
High Polarity of the Product The presence of the carbamate and lactam functionalities makes the product quite polar, which can lead to poor mobility and streaking on normal-phase silica gel.Consider using reverse-phase chromatography for purification. If normal-phase is necessary, try adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to reduce streaking.[6]
Product is Water Soluble The polarity of the product may also lead to some water solubility, making extraction from aqueous workups inefficient.During the workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic layer.
Amorphous or Oily Product Some carbamates are inherently difficult to crystallize.If crystallization fails, purification by column chromatography is the best option. If a solid is required, try dissolving the purified oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.

Experimental Protocols

General Procedure for the Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup:

    • To a solution of 3-aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroformate:

    • Slowly add a solution of benzyl chloroformate (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 30 minutes.[3]

    • Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. If the product is very polar, consider using a more polar solvent system like DCM/methanol.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.

Troubleshooting Workflow

Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Purification_Issue Purification Difficulty? Check_Conditions->Purification_Issue Impurity_Profile Impurity_Profile Check_Conditions->Impurity_Profile Streaking_TLC Streaking on TLC / Poor Separation Purification_Issue->Streaking_TLC Yes Oily_Product Product is an Oil Purification_Issue->Oily_Product No Side_Products Multiple Side Products Sol_Side_Products Lower Temperature Use Anhydrous Conditions Slow Reagent Addition Side_Products->Sol_Side_Products Sol_Streaking Use Reverse Phase Chromatography Add Modifier to Eluent (e.g., TEA) Streaking_TLC->Sol_Streaking Sol_Oily Chromatography is Key Attempt Trituration/Precipitation Oily_Product->Sol_Oily Check_Reagents Check_Reagents Check_Reagents->Check_Conditions Impurity_Profile->Side_Products No Unreacted_SM Unreacted_SM Impurity_Profile->Unreacted_SM Yes Sol_Unreacted Sol_Unreacted Unreacted_SM->Sol_Unreacted

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

References

  • PubChem. (n.d.). Benzyl (2-oxoazepan-3-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • U.S. Patent No. US20100168385A1. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Quora. (2018). Why is amine more nucleophilic than amide? Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2018). PMC - PubMed Central - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Carbamate Formation with 2,2,2-Trifluoroethanol

Welcome to the technical support center for troubleshooting carbamate formation utilizing 2,2,2-trifluoroethanol (TFE). This guide is designed for researchers, scientists, and professionals in drug development who are le...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting carbamate formation utilizing 2,2,2-trifluoroethanol (TFE). This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of TFE in their synthetic workflows. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded explanations and actionable protocols to enhance your experimental success.

Section 1: Troubleshooting Guide

This section is structured to address specific problems you may encounter during carbamate synthesis in TFE. Each question is followed by a detailed explanation of potential causes and step-by-step troubleshooting recommendations.

Question 1: My carbamate formation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in carbamate synthesis using TFE can stem from several factors, primarily related to insufficient activation of the reaction partners or suboptimal reaction conditions. TFE is a polar, protic solvent with strong hydrogen-bond-donating capabilities but low nucleophilicity, which influences reaction kinetics.[1][2]

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: If you are forming the carbamate from a carboxylic acid precursor via an isocyanate intermediate (e.g., through a Curtius rearrangement), the initial activation of the carboxylic acid is critical.[3]

    • Troubleshooting: Ensure your activating agent (e.g., diphenylphosphoryl azide (DPPA), cyanuric chloride) is fresh and used in the correct stoichiometric amount.[3][4] Consider increasing the reaction temperature or extending the reaction time for the activation step. The choice of base is also crucial; a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[1]

  • Inadequate Temperature for Isocyanate Formation: The Curtius rearrangement, which generates the isocyanate intermediate, is a thermal process.

    • Troubleshooting: The optimal temperature for the rearrangement depends on the specific acyl azide. A general starting point is 60-80 °C. If the reaction is slow, cautiously increase the temperature in 10 °C increments, monitoring for any decomposition of starting materials or products.

  • Low Reactivity of the Amine or Alcohol: Sterically hindered amines or alcohols can exhibit reduced nucleophilicity, leading to slow trapping of the isocyanate or other activated carbonyl species.[5]

    • Troubleshooting:

      • Increase Nucleophile Concentration: Use a slight excess (1.1-1.5 equivalents) of the amine or alcohol nucleophile.

      • Catalysis: For sluggish reactions, consider the addition of a catalyst. While TFE itself can act as a reaction mediator, certain reactions may benefit from the addition of a Lewis acid or a specific base.[2][5]

      • Alternative Coupling Reagents: If direct coupling is the issue, explore different coupling reagents that are effective for hindered substrates.

  • Solvent Effects: While TFE is an excellent solvent for many reactions, its strong solvating power for some nucleophiles can decrease their reactivity.[1]

    • Troubleshooting: Consider using TFE as a co-solvent with a less coordinating solvent to modulate the reaction environment. However, be mindful that this can also affect the solubility of your reagents.

Experimental Protocol: General Procedure for Carbamate Formation via Curtius Rearrangement in TFE
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous TFE, add triethylamine (1.2 eq.) and cool the mixture to 0 °C.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the acyl azide.

  • Heat the reaction mixture to 70-80 °C to induce the Curtius rearrangement to the isocyanate. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the rearrangement is complete, cool the reaction to room temperature and add the desired alcohol or amine (1.2 eq.).

  • Stir the reaction until the isocyanate is fully consumed.

  • Work-up the reaction by quenching with water and extracting with an appropriate organic solvent. Purify the crude product by column chromatography.

Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Answer:

Side product formation is a common issue in carbamate synthesis. The unique properties of TFE can sometimes contribute to or mitigate these side reactions.

Common Side Products and Mitigation Strategies:

  • Urea Formation: This is a prevalent side reaction, especially when using an isocyanate intermediate. It occurs when the isocyanate reacts with a primary or secondary amine instead of the intended alcohol, or if water is present, leading to an unstable carbamic acid that decarboxylates to an amine, which then reacts with another molecule of isocyanate.[6]

    • Mitigation:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. TFE is hygroscopic, so use freshly opened bottles or dried solvent.[7]

      • Order of Addition: In reactions involving both an amine and an alcohol, ensure the alcohol is present to trap the isocyanate before any competing amine reactions can occur. If the target is an N-aryl carbamate from an aniline, the aniline itself can react with the isocyanate.

      • Scavenger Resins: In some cases, scavenger resins can be used to remove excess isocyanate or amine byproducts during workup.[6]

  • Carbamoyl-urea Species: In some instances, the desired carbamate product can react with a second molecule of isocyanate to form a carbamoyl-urea byproduct.[6]

    • Mitigation: This is often observed when there is a high concentration of isocyanate. Control the rate of isocyanate formation by careful temperature management and slow addition of reagents. Using a slight excess of the trapping nucleophile (alcohol or amine) can also help.

  • Reaction with TFE: Although TFE has low nucleophilicity, under certain conditions (e.g., with highly reactive electrophiles or in the presence of a strong base), it can act as a nucleophile and form a trifluoroethyl carbamate.[1]

    • Mitigation: Avoid the use of strong, non-hindered bases that can deprotonate TFE. Use a hindered base like DIPEA.[1] Ensure your primary nucleophile is sufficiently reactive to outcompete the solvent.

Question 3: My starting materials, particularly polar substrates, are not fully soluble in common organic solvents. Is TFE a good choice, and are there any special considerations?

Answer:

Yes, TFE is an excellent choice for dissolving polar substrates that have poor solubility in other organic solvents. Its high polarity and ability to form strong hydrogen bonds allow it to solubilize a wide range of compounds, including polar peptides and heterocyclic scaffolds.[8][9]

Special Considerations:

  • Hygroscopicity: As mentioned, TFE is hygroscopic. For moisture-sensitive reactions, it is imperative to use anhydrous TFE.

  • Acidity: TFE is more acidic (pKa ≈ 12.4) than common alcohols like ethanol (pKa ≈ 16).[1][10] This acidity can be beneficial in stabilizing anionic intermediates or protonating certain functional groups, but it can also be detrimental if you are working with acid-sensitive substrates. In such cases, the addition of a mild, non-nucleophilic base may be necessary to buffer the reaction mixture.

  • Boiling Point: TFE has a relatively low boiling point (74 °C), which makes it easy to remove under vacuum.[10] However, for reactions requiring higher temperatures, a sealed vessel or a higher-boiling co-solvent may be necessary.

Section 2: Frequently Asked Questions (FAQs)

What are the key properties of 2,2,2-trifluoroethanol that make it a useful solvent for carbamate synthesis?

2,2,2-Trifluoroethanol (TFE) possesses a unique combination of properties that are advantageous for organic synthesis:

  • High Polarity and Ionizing Power: TFE is a highly polar solvent that can effectively solvate ions and polar molecules, often facilitating reactions that are slow in less polar media.[2]

  • Strong Hydrogen Bond Donor: The acidic proton of the hydroxyl group in TFE makes it a potent hydrogen bond donor.[11][12] This allows it to activate electrophiles and stabilize transition states and intermediates through hydrogen bonding.[2]

  • Low Nucleophilicity: Due to the electron-withdrawing effect of the trifluoromethyl group, the oxygen atom in TFE is a poor nucleophile.[1] This minimizes the solvent's participation as a competing nucleophile in the reaction.

  • Good Solubility Profile: TFE can dissolve a broad range of organic compounds, including those with poor solubility in more conventional solvents.[8]

How does TFE's hydrogen bonding capability influence carbamate formation?

The strong hydrogen-bonding ability of TFE plays a crucial role in catalysis and reaction mediation.[13] TFE can form hydrogen bonds with the carbonyl oxygen of carboxylic acids, acyl azides, or isocyanates, thereby activating these species towards nucleophilic attack.[2] It can also stabilize charged intermediates and transition states, which can accelerate the reaction rate.[13]

Can TFE be used as a co-solvent?

Yes, TFE is often used as a co-solvent to enhance the solubility of reactants or to modulate the polarity and hydrogen-bonding properties of the reaction medium. Common co-solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM). The choice of co-solvent will depend on the specific requirements of the reaction.

What is the best way to remove TFE after the reaction is complete?

Due to its relatively low boiling point (74 °C), TFE can be easily removed by rotary evaporation.[10] For high-boiling point products, co-evaporation with a solvent like toluene can aid in the complete removal of residual TFE.

Section 3: Visualizations and Data

Workflow for Troubleshooting Low Yield in Carbamate Synthesis

G start Low Yield or Incomplete Reaction check_activation Check Carboxylic Acid Activation Step start->check_activation check_temp Verify Reaction Temperature check_activation->check_temp Activation OK solution_activation Use Fresh Reagents Optimize Base/Time check_activation->solution_activation Activation Issue check_nucleophile Assess Nucleophile Reactivity check_temp->check_nucleophile Temp. OK solution_temp Increase Temperature Incrementally check_temp->solution_temp Temp. Too Low check_conditions Review Reaction Conditions check_nucleophile->check_conditions Nucleophile OK solution_nucleophile Increase Equivalents Add Catalyst check_nucleophile->solution_nucleophile Low Reactivity solution_conditions Ensure Anhydrous Conditions Consider Co-solvent check_conditions->solution_conditions Suboptimal end Improved Yield check_conditions->end Conditions OK solution_activation->end solution_temp->end solution_nucleophile->end solution_conditions->end

Caption: Troubleshooting workflow for low yield.

Key Properties of 2,2,2-Trifluoroethanol (TFE)
PropertyValueSignificance in Carbamate Synthesis
Formula C₂H₃F₃O-
Molar Mass 100.04 g/mol -
Boiling Point 74.0 °CEasy removal post-reaction.[10]
Density 1.383 g/mL-
pKa 12.4More acidic than typical alcohols, can influence reaction mechanism.[10]
Solubility Miscible with water and many organic solventsExcellent for dissolving polar and non-polar reactants.[8]

References

  • 2,2,2-Trifluoroethanol. Wikipedia. [Link]

  • 2,2,2-Trifluoroethanol (TFE). Solvay. [Link]

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Chemstock. [Link]

  • 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate. [Link]

  • Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Medium. [Link]

  • Hydrogen bonding in 2,2,2-trifluoroethanol. PubMed. [Link]

  • Theoretical Study of the Effect of Hydrogen-Bonding on the Stability and Vibrational Spectrum of Isolated 2,2,2-Trifluoroethanol and Its Molecular Complexes. ResearchGate. [Link]

  • Carbamate. Wikipedia. [Link]

  • 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). [Link]

  • Physical Properties and Hydrogen-bonding in the System Ethanol–2,2,2-Trifluoro-ethanol. The Journal of Physical Chemistry (ACS Publications). [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Process for the preparation of 2,2,2-trifluoroethanol.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters (ACS Publications). [Link]

  • H-Bonding in 2,2,2-Trifluoroethanol: Application of the Stokes–Einstein–Sutherland Equation to Self-Diffusion and Viscosity at High Pressures. Journal of Chemical & Engineering Data (ACS Publications). [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. [Link]

  • Synthesis of Carbamates by Direct C–H Bond Activation of Formamides. ResearchGate. [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol.
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. [Link]

  • Synthesis of Alkyl Carbamates. USF Research & Innovation. [Link]

  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. [Link]

  • Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. [Link]

  • Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Caprolactam Functionalization

Welcome to the technical support center for caprolactam functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for caprolactam functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of caprolactam. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments. Our approach is rooted in explaining the fundamental principles behind each experimental step, empowering you to make informed decisions and overcome common hurdles.

I. Frequently Asked Questions (FAQs) for Caprolactam Functionalization

This section addresses common initial questions regarding the handling and functionalization of caprolactam.

Q1: What are the most critical parameters to control in caprolactam functionalization reactions?

A1: The success of caprolactam functionalization hinges on meticulous control over several key parameters. Moisture is arguably the most critical factor, as caprolactam is hygroscopic and water can interfere with many reactions, particularly anionic ring-opening polymerization (AROP)[1][2][3]. Other crucial parameters include the purity of the starting materials, the choice of solvent, reaction temperature, and the stoichiometry of reagents, especially catalysts and activators.

Q2: How do common impurities in caprolactam affect functionalization reactions?

A2: Commercial caprolactam can contain various impurities that may negatively impact your reaction. These include aminocaproic acid (a hydrolysis byproduct), linear and cyclic oligomers, and residual solvents like toluene or benzene. Volatile basic impurities, such as C3-C7 amides, can also be present and may interfere with reactions sensitive to pH or that involve basic catalysts. For instance, in polymerization reactions, these impurities can affect the final molecular weight and properties of the polymer.

Q3: What are the primary functionalization strategies for caprolactam?

A3: The most common functionalization targets are the nitrogen atom of the amide group and the lactam ring itself. N-functionalization, such as N-acylation and N-alkylation, introduces substituents onto the nitrogen atom. Ring-opening polymerization (ROP), particularly anionic ROP, is a key method for producing Nylon-6 and its derivatives.

II. Troubleshooting Guide: N-Acylation and N-Alkylation of Caprolactam

This section provides solutions to specific problems you might encounter during the N-functionalization of caprolactam.

Problem 1: Low or No Yield in N-Acylation/N-Alkylation
Possible Cause Explanation Suggested Solution
Incomplete Deprotonation The amide proton of caprolactam is not very acidic. Incomplete deprotonation by the base results in a low concentration of the nucleophilic lactam anion, leading to poor conversion.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the base is fresh and properly handled to maintain its reactivity.
Poor Nucleophilicity of the Amide Even after deprotonation, the resulting anion is resonance-stabilized, which reduces its nucleophilicity.For N-alkylation, consider using more reactive alkylating agents like alkyl iodides or triflates instead of chlorides or bromides. For N-acylation, acyl chlorides are generally more reactive than anhydrides.
Steric Hindrance Bulky substituents on either the caprolactam derivative or the alkylating/acylating agent can sterically hinder the reaction.If possible, use less bulky reagents. For sterically hindered substrates, you may need to increase the reaction temperature and/or extend the reaction time.
Low Reaction Temperature The activation energy for the reaction may not be reached at lower temperatures, leading to a sluggish or stalled reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
Problem 2: O-Alkylation as a Major Side Product in N-Alkylation Reactions

Causality: The amide anion is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen. The selectivity between N- and O-alkylation is influenced by the reaction conditions, particularly the solvent and the counter-ion of the base.

Troubleshooting Workflow for O- vs. N-Alkylation ```dot graph O_vs_N_Alkylation { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

start [label="Problem: Predominant\nO-Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Analyze Solvent System", fillcolor="#FBBC05"]; check_base [label="Evaluate Base/\nCounter-ion", fillcolor="#FBBC05"]; check_alkylating_agent [label="Assess Alkylating Agent", fillcolor="#FBBC05"];

polar_aprotic [label="Use Polar Aprotic Solvent\n(e.g., DMF, DMSO, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; soft_cation [label="Employ Base with Soft Cation\n(e.g., Cs2CO3, K2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; soft_leaving_group [label="Use Alkylating Agent with\nSoft Leaving Group (e.g., R-I)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solvent; start -> check_base; start -> check_alkylating_agent;

check_solvent -> polar_aprotic [label="Polar protic solvents\ncan favor O-alkylation"]; check_base -> soft_cation [label="Hard cations (e.g., Na+)\ncan favor O-alkylation"]; check_alkylating_agent -> soft_leaving_group [label="Hard leaving groups\ncan favor O-alkylation"]; }

Caption: Simplified mechanism of anionic ring-opening polymerization of caprolactam.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Acylation of ε-Caprolactam
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: In the flask, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Deprotonation: To the suspension, add a solution of ε-caprolactam (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Acylation: Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Anionic Ring-Opening Polymerization of ε-Caprolactam
  • Monomer Preparation: Dry ε-caprolactam under vacuum at 80 °C for at least 4 hours to remove any traces of moisture.

  • Reaction Setup: Assemble a flame-dried reaction vessel with a mechanical stirrer and a nitrogen inlet.

  • Monomer Melting: Under a nitrogen atmosphere, add the dried ε-caprolactam to the reaction vessel and heat to 100-120 °C until a homogenous melt is obtained.

  • Catalyst Addition: Add the catalyst (e.g., sodium caprolactamate in caprolactam solution, ~1 mol%) to the molten monomer and stir for 5-10 minutes to ensure uniform distribution.

  • Initiation: Increase the temperature to the desired polymerization temperature (e.g., 160 °C). Add the activator (e.g., N-acetylcaprolactam, ~1 mol%) to the mixture to initiate the polymerization.

  • Polymerization: A rapid increase in viscosity will be observed. Continue stirring for the desired reaction time (typically 15-60 minutes).

  • Isolation: Cool the reaction vessel to room temperature. The solid polymer can be removed and purified by dissolving it in a suitable solvent (e.g., formic acid) and precipitating it in a non-solvent (e.g., water or methanol) to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polymer under vacuum at 60-80 °C to a constant weight.

V. Quantitative Data Summary

Table 1: Typical Reaction Conditions for Caprolactam Functionalization

ReactionReagentsBase/CatalystActivatorSolventTemperature (°C)
N-Acylation ε-Caprolactam, Acyl ChlorideNaH (1.2 eq)-Anhydrous THF0 to RT
N-Alkylation ε-Caprolactam, Alkyl HalideCs₂CO₃ (1.5 eq)-Anhydrous DMFRT to 80
AROP ε-CaprolactamSodium Caprolactamate (0.5-2 mol%)N-Acetylcaprolactam (0.5-2 mol%)Neat (Melt)140-180

VI. Analytical Methods for Reaction Monitoring and Characterization

A summary of analytical techniques to monitor the progress and purity of your reactions.

TechniqueApplicationInformation Obtained
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.Qualitative assessment of the presence of starting materials, products, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and reaction products.Molecular weight and fragmentation patterns for structural elucidation.
Fourier-Transform Infrared Spectroscopy (FTIR) Characterization of functional groups.Confirmation of the formation of new functional groups (e.g., C=O stretch of an added acyl group) and the integrity of the lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation of products.Detailed structural information, confirmation of stereochemistry, and assessment of purity.
Gel Permeation Chromatography (GPC) Determination of polymer molecular weight and distribution.Number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI) of polymers.

VII. References

  • Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. (2020). Journal of Composites Science. [Link]

  • Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. (2020). MDPI. [Link]

  • Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2001). MDPI. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2019). MDPI. [Link]

  • Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. (2010). TÜBİTAK Academic Journals. [Link]

  • Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. (2018). PMC. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). ResearchGate. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]

  • Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. (2024). ACS Publications. [Link]

  • Reaction mechanism of anionic polymerization of caprolactam. (2023). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Trifluoroethyl Chloroformate Reactions

Welcome to the technical support center for trifluoroethyl chloroformate (TFEOCF) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TF...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoroethyl chloroformate (TFEOCF) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TFEOCF, with a focus on understanding and mitigating side product formation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroethyl chloroformate, and what are its primary applications?

Trifluoroethyl chloroformate is a highly reactive reagent used primarily for the derivatization of primary and secondary amines to form stable trifluoroethyl carbamates.[1] The electron-withdrawing nature of the trifluoroethyl group imparts unique properties to the resulting carbamate, influencing the chemical and physical properties of the parent molecule, which is of significant interest in medicinal chemistry and drug development.[2]

Q2: What are the main storage and handling considerations for trifluoroethyl chloroformate?

Due to its high reactivity, proper storage and handling are critical. TFEOCF is sensitive to moisture and can hydrolyze.[3] It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with water, strong bases, alcohols, and oxidizing agents.[3] Thermal decomposition can release hazardous gases such as hydrogen chloride and hydrogen fluoride.[3]

Troubleshooting Guide: Side Product Formation

Issue 1: I am seeing a byproduct with a mass corresponding to the di-acylated primary amine.

This is a common issue when working with primary amines. The initially formed carbamate still possesses a proton on the nitrogen, which can be removed by a base, rendering the nitrogen nucleophilic again. A second molecule of trifluoroethyl chloroformate can then react to form a di-substituted product.

G PrimaryAmine R-NH₂ Carbamate R-NH-CO-OCH₂CF₃ PrimaryAmine->Carbamate + TFEOCF TFEOCF1 CF₃CH₂OCOCl HCl1 HCl Carbamate->HCl1 - HCl Carbamate_in R-NH-CO-OCH₂CF₃ Anion R-N⁻-CO-OCH₂CF₃ Carbamate_in->Anion + Base Base Base BaseH Base-H⁺ Anion->BaseH - Base-H⁺ Anion_in R-N⁻-CO-OCH₂CF₃ Diacyl R-N(CO-OCH₂CF₃)₂ Anion_in->Diacyl + TFEOCF TFEOCF2 CF₃CH₂OCOCl Cl Cl⁻ Diacyl->Cl - Cl⁻

StrategyRationale
Slow Addition of TFEOCF Maintaining a low concentration of the chloroformate relative to the amine minimizes the chance of the second acylation.
Use of a Bulky Base A sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can selectively deprotonate the primary amine without efficiently deprotonating the less accessible carbamate proton.
Lower Reaction Temperature Running the reaction at 0°C or below can slow down the rate of the second acylation more significantly than the first.
Stoichiometry Control Use a slight excess of the primary amine to ensure the chloroformate is consumed before significant di-acylation can occur.
Issue 2: My reaction with a secondary amine is producing a urea derivative and trifluoroethanol.

This side product arises from the reaction of the desired carbamate product with another molecule of the secondary amine. This is more prevalent under forcing conditions such as high temperatures or prolonged reaction times.

G SecondaryAmine1 R₂NH Carbamate R₂N-CO-OCH₂CF₃ SecondaryAmine1->Carbamate + TFEOCF TFEOCF CF₃CH₂OCOCl Carbamate_in R₂N-CO-OCH₂CF₃ Urea R₂N-CO-NR₂ Carbamate_in->Urea + R₂NH SecondaryAmine2 R₂NH TFE CF₃CH₂OH Urea->TFE + CF₃CH₂OH

  • Monitor the reaction closely: Use TLC or LC-MS to determine the point of complete consumption of the starting amine.

  • Avoid excess amine: Use a stoichiometry of 1:1 or a slight excess of the chloroformate.

  • Maintain low temperatures: Perform the reaction at 0°C or lower to disfavor the slower nucleophilic attack on the carbamate.

  • Prompt work-up: Once the reaction is complete, quench and work up the reaction mixture to prevent post-reaction side product formation.

Issue 3: I am using triethylamine as a base and observing N-dealkylation of my product.

Tertiary amines, including common bases like triethylamine, can react with chloroformates in a process known as N-dealkylation.[4] The reaction proceeds through a quaternary ammonium intermediate, which then collapses, transferring an ethyl group from the triethylamine to the chloride, forming ethyl chloride and a diethyl trifluoroethyl carbamate. The order of cleavage for different alkyl groups is generally benzyl > allyl > methyl > ethyl.[5]

G TEA Et₃N QuatSalt [Et₃N⁺-CO-OCH₂CF₃] Cl⁻ TEA->QuatSalt + TFEOCF TFEOCF CF₃CH₂OCOCl Carbamate Et₂N-CO-OCH₂CF₃ QuatSalt->Carbamate → Collapse EtCl EtCl QuatSalt->EtCl → Collapse

Base SelectionAdvantagesDisadvantages
Pyridine Less nucleophilic than triethylamine, reducing the rate of N-dealkylation.Can be more difficult to remove during work-up.
Diisopropylethylamine (Hünig's Base) Sterically hindered, making it a poor nucleophile and thus resistant to N-dealkylation.Higher cost and may require more forcing conditions for some reactions.
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Non-nucleophilic, completely avoiding the N-dealkylation side reaction.Often results in a heterogeneous reaction mixture, which can lead to slower reaction rates and require vigorous stirring.
Issue 4: My final product is contaminated with bis(2,2,2-trifluoroethyl) carbonate.

This side product forms from the reaction of trifluoroethyl chloroformate with trifluoroethanol. The source of the trifluoroethanol can be either from hydrolysis of the chloroformate by trace moisture or as an impurity in the starting chloroformate reagent.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere.

  • Use High-Purity Reagents: Use freshly opened bottles of trifluoroethyl chloroformate or distill it prior to use if contamination is suspected.

  • Employ a Proton Scavenger: The addition of a non-nucleophilic proton scavenger can help to neutralize any adventitious acid that could catalyze hydrolysis.[6]

Issue 5: I am observing thermal degradation of my carbamate product during purification.

Trifluoroethyl carbamates, while generally stable, can undergo thermal decomposition at elevated temperatures. Based on studies of similar carbamates, a likely pathway is a unimolecular elimination reaction, especially for carbamates derived from secondary amines.[7] This can lead to the formation of the corresponding secondary amine, carbon dioxide, and 2,2,2-trifluoroethylene.

G Carbamate R₂N-CO-OCH₂CF₃ TransitionState [Six-membered cyclic transition state] Carbamate->TransitionState + Heat Heat Δ Amine R₂NH TransitionState->Amine CO2 CO₂ TransitionState->CO2 TFEthene F₂C=CHF TransitionState->TFEthene

  • Avoid Distillation if Possible: If the product is sensitive, opt for chromatographic purification at room temperature.

  • Low-Temperature Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Stability Studies: For drug development applications, it is crucial to perform stability studies on the purified carbamate to understand its shelf-life and degradation profile under various conditions.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl chloroformate.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545.
  • Cooley, J. H., & Evain, E. J. (1989). N-Dealkylation of Amines. Synthesis, 1989(1), 1-7.
  • Mackenzie, K., & Battke, J. (2021). Thermal stability and decomposition of perfluoroalkyl substances on spent granular activated carbon. Environmental Science & Technology Letters, 8(3), 234-239.
  • Olofson, R. A., & Martz, J. T. (1984). N-Dealkylation of tertiary amines with vinyl chloroformate. The Journal of Organic Chemistry, 49(11), 2081-2084.
  • Baradarani, M. M., Millan, D. S., & Prager, R. H. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 12(1), 27-31.
  • Societe Nationale des Poudres et Explosifs. (1977). Process for the preparation of 2,2,2-trichloroethyl chloroformate (U.S. Patent No. 4,045,463). U.S.
  • Najmi, A. A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1974). On the cleavage of tertiary amines with ethyl chloroformate. Chemical & Pharmaceutical Bulletin, 22(5), 1043-1047.
  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (2013). Toxicological Research, 29(2), 97-102.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017).
  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Process for the preparation of aromatic amines and the use of the amines so produced. (1992). Google Patents.
  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. (2022). The Journal of Organic Chemistry, 87(5), 3466-3475.
  • "Marriage" of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. (2024). The Journal of Organic Chemistry, 89(21), 15438-15451.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Deprotection of 2,2,2-Trifluoroethyl Carbamates (TFEc)

Welcome to the technical support center for the deprotection of 2,2,2-trifluoroethyl carbamate (TFEc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who leverage...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2,2,2-trifluoroethyl carbamate (TFEc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique stability of the TFEc group but encounter challenges during its removal. As a protecting group, the TFEc moiety is prized for its robustness under a wide range of synthetic conditions; however, this same stability can make its cleavage a significant hurdle.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Mechanism & Methods Overview

The TFEc group is typically removed under reductive conditions. The electron-withdrawing nature of the trifluoroethyl group makes the carbamate carbonyl less susceptible to nucleophilic attack and hydrolysis, necessitating a different cleavage strategy compared to more labile groups like Boc or Cbz.[1]

The most common and effective method is reductive cleavage using a reducing agent, with sodium dithionite (Na₂S₂O₄) being the most widely employed.[2][3] The generally accepted mechanism involves a single-electron transfer from the reducing agent to the carbamate, leading to fragmentation.

Below is a summary of common deprotection methods for carbamates, with a focus on those applicable or analogous to TFEc cleavage.

Method Reagents & Conditions Advantages Potential Challenges & Considerations
Reductive Cleavage Sodium Dithionite (Na₂S₂O₄), Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF/H₂O, MeCN/H₂O), Heat (50-80 °C)Generally effective, relatively inexpensive reagents.Reagent instability, byproduct formation, difficult work-up, substrate degradation at high temperatures.
Electrochemical Reduction Electrochemical cell, supporting electrolyte.Can be very mild and highly controlled.Requires specialized equipment, optimization of conditions (electrode material, potential) can be complex.
Alternative Reductive Methods Indium Metal, Samarium Iodide (SmI₂)Can offer chemoselectivity for sensitive substrates.[4]Stoichiometric use of expensive metals, anhydrous conditions often required.
Base-Mediated Elimination (For TFE ethers, analogous) Strong non-nucleophilic bases (e.g., LDA, t-BuLi).[5]Can be effective for specific substrate types.Harshly basic conditions are not tolerated by many functional groups.[5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during TFEc deprotection experiments.

Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the common causes?

A1: This is the most frequent issue and typically points to one of three areas: reagent quality, reaction conditions, or substrate-specific effects.

  • Cause 1: Degraded Sodium Dithionite. Sodium dithionite is notoriously unstable, especially in the presence of moisture and air.[2][6] It decomposes into various sulfite species that are ineffective for the reduction.[2]

    • Solution: Always use a freshly opened bottle of sodium dithionite from a reliable supplier. For best results, use a batch that has been stored under argon or nitrogen. Avoid using old material that has a yellow or brownish tint and a strong sulfurous odor, as this indicates significant decomposition.[3]

  • Cause 2: Insufficient Base or Incorrect pH. The reductive cleavage is often more efficient under alkaline conditions. The stability of dithionite itself is also pH-dependent, showing greater stability at a moderate alkaline pH.[3][7]

    • Solution: Ensure an adequate amount of base (e.g., 3-5 equivalents of K₂CO₃ or NaOH) is used to maintain an alkaline pH throughout the reaction. Monitor the pH of the reaction mixture; it should remain above 9.

  • Cause 3: Poor Solvent Choice or Solubility. If your substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, dramatically slowing the rate.

    • Solution: Ensure your substrate is fully soluble in the chosen solvent system (e.g., DMF/water, MeCN/water). Gentle warming can aid dissolution before adding the dithionite. If solubility remains an issue, consider screening other aqueous-miscible organic solvents.

  • Cause 4: Insufficient Temperature. While higher temperatures can risk byproduct formation, the reduction often requires thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is clean but slow at a lower temperature (e.g., 50 °C), cautiously increase the temperature in 10 °C increments, monitoring by TLC or LC-MS for any signs of decomposition.

Q2: I'm observing significant byproduct formation. What could it be and how can I prevent it?

A2: Byproduct formation is often linked to overly harsh conditions or reactions with other functional groups in your molecule.

  • Cause 1: Thermal Degradation. Many complex molecules, especially those in drug development, contain sensitive functional groups that degrade at the elevated temperatures often used for TFEc deprotection.

    • Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If degradation persists, you must explore milder, alternative deprotection methods (see Section 1 table).

  • Cause 2: Reduction of Other Functional Groups. Sodium dithionite is a potent reducing agent and can reduce other functionalities. For example, some ketones can be reduced to alcohols, particularly at higher temperatures.[6]

    • Solution: Carefully analyze your substrate for other reducible groups. If present, a more chemoselective method may be necessary. Protecting susceptible groups before TFEc cleavage is another, though less atom-economical, option.

  • Cause 3: Side Reactions from Dithionite Decomposition Products. The various sulfur-containing species formed from dithionite decomposition can sometimes react with the substrate or product.[2]

    • Solution: Using fresh dithionite and maintaining anaerobic conditions (degassing solvents and running the reaction under an inert atmosphere) can minimize decomposition and subsequent side reactions.

Q3: My starting material contains acid- or base-labile groups. What are my options for milder deprotection?

A3: This is a classic challenge in complex molecule synthesis. Standard dithionite conditions can be too harsh.

  • Solution 1: Fluoride-Based Methods. For some carbamates, tetrabutylammonium fluoride (TBAF) has been reported as a mild deprotection agent.[8][9] While primarily demonstrated for other carbamates, it is worth screening on TFEc-protected amines, especially for sensitive substrates. The proposed mechanism involves nucleophilic attack by the fluoride ion on the carbamate carbonyl.[9]

  • Solution 2: Alternative Reductive Metals. Reagents like indium metal in the presence of a proton source can effect the cleavage of related trichloroethyl carbamates under neutral conditions and may be applicable here.[4] These methods are often more chemoselective.

  • Solution 3: Electrochemical Cleavage. If the equipment is available, electrochemical reduction offers precise control over the reductive potential, making it one of the mildest methods possible. This allows for the selective cleavage of the TFEc group while leaving other, less easily reduced functionalities intact.

Q4: The work-up is difficult, and I'm struggling to isolate my product. Any tips?

A4: Work-up and purification challenges are common due to the inorganic salts and polar byproducts generated from the dithionite reaction.[10][11]

  • Problem: Emulsions during Extraction. The presence of inorganic salts and polar solvents like DMF often leads to emulsions during aqueous work-up.

    • Solution: After quenching the reaction, dilute the mixture with a large volume of water and extract with a less polar solvent like ethyl acetate or dichloromethane. If emulsions persist, adding brine (saturated NaCl solution) can help break them. Filtering the entire biphasic mixture through a pad of celite can also be effective.

  • Problem: Product Contaminated with Sulfur Byproducts. Residual sulfur-containing species can be difficult to remove by standard chromatography.

    • Solution: A thorough aqueous wash is critical. Washing the combined organic layers sequentially with dilute HCl (to remove basic impurities), water, saturated NaHCO₃ solution (to remove acidic impurities), and finally brine will remove the majority of inorganic salts.

  • Problem: Product has some water solubility.

    • Solution: If your deprotected amine has significant water solubility, repeated extractions (5-6 times) of the aqueous layer will be necessary. In some cases, back-extraction of the combined organic layers with a small amount of dilute acid can be used to pull the amine product into a new aqueous layer, leaving neutral organic impurities behind. The product can then be liberated by basifying the acidic aqueous layer and re-extracting.

Section 3: Visualized Workflow & Detailed Protocols

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common TFEc deprotection issues.

G start Start: TFEc Deprotection check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes reagent_quality Verify Reagent Quality (Fresh Na₂S₂O₄?) incomplete->reagent_quality workup Proceed to Work-up complete->workup conditions Optimize Conditions (Temp, Base, Solvent) reagent_quality->conditions Yes reagent_yes Use Fresh Reagent reagent_quality->reagent_yes No substrate Substrate Issue? (Steric Hindrance) conditions->substrate No Improvement conditions_inc Increase Temp/Base Conc. conditions->conditions_inc Optimize substrate_alt Consider Milder/ Alternative Method substrate->substrate_alt check_purity Check Crude Purity workup->check_purity pure Product Pure check_purity->pure Yes impure Byproducts Observed check_purity->impure No reduce_temp Lower Reaction Temp impure->reduce_temp use_inert Use Inert Atmosphere impure->use_inert

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2,2,2-Trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. As a key intermediate in various re...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. As a key intermediate in various research and development programs, ensuring a robust and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges that may arise during laboratory-scale synthesis and subsequent scale-up.

Synthetic Overview and Core Principles

The synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate involves the reaction of 3-aminoazepan-2-one (also known as 3-aminocaprolactam) with a suitable trifluoroethoxycarbonylating agent, typically 2,2,2-trifluoroethyl chloroformate. This reaction is a nucleophilic acyl substitution at the chloroformate, with the amino group of the lactam acting as the nucleophile. The presence of a base is crucial to neutralize the hydrochloric acid byproduct and to deprotonate the starting amine, thereby increasing its nucleophilicity.

The choice of base and solvent, as well as precise control over reaction temperature, are critical parameters that influence reaction rate, yield, and impurity profile. The exothermicity of the reaction, particularly upon addition of the chloroformate, is a key consideration for safe scale-up.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a well-established starting point for the synthesis of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Materials:

  • 3-Aminoazepan-2-one hydrochloride

  • 2,2,2-Trifluoroethyl chloroformate

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Free Amine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-aminoazepan-2-one hydrochloride (1.0 eq) in anhydrous DCM (10-15 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to generate the free amine in situ.

  • Carbamoylation: While maintaining the temperature at 0 °C, add a solution of 2,2,2-trifluoroethyl chloroformate (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes. Careful control of the addition rate is crucial to manage the exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate as a solid.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or does not go to completion. What are the potential causes and solutions?

  • Insufficient Base: The hydrochloride salt of the starting amine must be fully neutralized to the free amine for the reaction to proceed efficiently.

    • Solution: Ensure that at least one equivalent of a suitable base (e.g., triethylamine) is used to liberate the free amine. An additional equivalent of base is required to scavenge the HCl generated during the reaction. Therefore, a total of at least two equivalents of base is recommended when starting from the hydrochloride salt.

  • Moisture Contamination: Chloroformates are highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction may require warming to room temperature for completion.

    • Solution: After the controlled addition of the chloroformate at 0 °C, allow the reaction to warm to room temperature and monitor its progress. Gentle heating (e.g., to 40 °C) can be considered if the reaction is still slow, but this may increase the formation of byproducts.

Q2: I am observing a significant amount of an impurity with a higher molecular weight than my product. What could it be and how can I avoid it?

  • Urea Formation: If the 2,2,2-trifluoroethyl chloroformate is added too quickly or if there are localized "hot spots" in the reaction mixture, the initially formed carbamate can react with another molecule of the starting amine to form a urea byproduct.

    • Solution: Maintain a low reaction temperature (0 °C) during the addition of the chloroformate. Add the chloroformate solution slowly and sub-surface if possible to ensure rapid mixing and dissipation of heat.

  • Dimerization of the Starting Material: In some cases, side reactions involving the lactam ring can occur, although this is less common under these conditions.

    • Solution: Adhering to the recommended reaction temperature and time should minimize such side reactions.

Q3: The purification of my product by column chromatography is difficult, with significant streaking on the TLC plate. How can I improve the purification?

  • Polarity of the Product: The product contains both a polar carbamate and a lactam moiety, which can lead to strong interactions with the silica gel.

    • Solution 1 (Modified Eluent): Add a small amount of a polar solvent like methanol (e.g., 1-5%) or a few drops of triethylamine to the eluent system to reduce tailing.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as alumina (basic or neutral), for chromatography. Alternatively, reversed-phase chromatography may be a suitable option.[1]

    • Solution 3 (Salt Formation and Extraction): If the impurities are acidic or basic, an aqueous wash with a dilute acid or base during the work-up can help remove them before chromatography.

Q4: I am planning to scale up this reaction. What are the critical safety and procedural considerations?

  • Exotherm Management: The reaction between an amine and a chloroformate is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[2]

    • Action:

      • Use a jacketed reactor with a reliable cooling system.

      • Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the maximum temperature of the synthesis under adiabatic conditions.[2]

      • Control the addition rate of the 2,2,2-trifluoroethyl chloroformate carefully, and monitor the internal temperature throughout the addition.

      • Consider a semi-batch process where the chloroformate is added at a rate that allows the cooling system to maintain the desired temperature.

  • Reagent Addition:

    • Action: For larger scale, a subsurface addition of the chloroformate is highly recommended to ensure rapid mixing and prevent localized high concentrations and hot spots.

  • Quenching: The quenching step with aqueous bicarbonate can be highly exothermic and may lead to gas evolution (CO2).

    • Action: Add the quenching agent slowly and with efficient stirring. Ensure adequate headspace in the reactor to accommodate any pressure increase.

  • Solvent Choice: While DCM is a common lab solvent, its use at scale can be problematic due to its volatility and environmental concerns.

    • Action: Consider alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are generally considered greener alternatives. Solvent choice should be validated at a small scale first.

Data Presentation and Workflow Visualization

Table 1: Recommended Reaction Parameters for Synthesis and Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Starting Material 3-Aminoazepan-2-one HCl3-Aminoazepan-2-one HCl
Solvent Anhydrous DCM or THFAnhydrous 2-MeTHF or CPME
Base Triethylamine or DIPEA (2.2 eq)Triethylamine or DIPEA (2.2 eq)
Acylating Agent 2,2,2-Trifluoroethyl chloroformate (1.05-1.1 eq)2,2,2-Trifluoroethyl chloroformate (1.05-1.1 eq)
Addition Temp. 0-5 °C0-5 °C (with careful monitoring)
Reaction Temp. 20-25 °C20-25 °C
Monitoring TLC, LC-MSHPLC
Work-up Aqueous NaHCO3 quench, extractionSlow addition of aqueous NaHCO3, extraction
Purification Silica gel chromatographyCrystallization or silica plug filtration

Experimental Workflow and Troubleshooting Diagram

G cluster_prep Amine Preparation cluster_reaction Carbamoylation Reaction cluster_workup Work-up & Purification start Start: 3-Aminoazepan-2-one HCl in Solvent add_base Add Base (e.g., Et3N) at 0 °C start->add_base free_amine In situ formation of free amine add_base->free_amine ts1 Issue: Incomplete Reaction Cause: Insufficient base, moisture add_base->ts1 add_chloroformate Slowly add 2,2,2-Trifluoroethyl Chloroformate at 0-5 °C free_amine->add_chloroformate warm_rt Warm to Room Temperature and Stir add_chloroformate->warm_rt ts2 Issue: Exotherm/Runaway Cause: Fast addition, poor cooling add_chloroformate->ts2 ts3 Issue: Impurity Formation (Urea) Cause: High temp, localized concentration add_chloroformate->ts3 product Crude Product Mixture warm_rt->product quench Aqueous Quench (e.g., NaHCO3) product->quench extract Extraction with Organic Solvent quench->extract purify Purification (Chromatography/Crystallization) extract->purify final_product Pure 2,2,2-Trifluoroethyl N-(2-oxoazepan-3-yl)carbamate purify->final_product ts4 Issue: Purification Difficulty Cause: Product polarity purify->ts4

Caption: Synthetic workflow with key troubleshooting points.

References

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Carbamate Compounds

Welcome to the technical support center for the purification of polar carbamate compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar carbamate compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often thermally labile and highly polar molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar carbamate compounds notoriously difficult to purify?

A1: The purification challenges with polar carbamates stem from a combination of their inherent physicochemical properties:

  • High Polarity: The presence of the carbamate functional group, often in conjunction with other polar moieties, leads to strong interactions with polar stationary phases and high solubility in polar solvents. This can make them difficult to retain and separate using traditional normal-phase chromatography and can also lead to issues with solvent removal.

  • Thermal Lability: Many carbamates are sensitive to heat and can degrade at elevated temperatures.[1][2] This thermal instability often precludes the use of purification techniques that require heating, such as gas chromatography, and necessitates careful temperature control during other methods like rotary evaporation.

  • pH Sensitivity: The carbamate linkage can be susceptible to hydrolysis under acidic or basic conditions, especially with heating.[3] This requires careful pH control during extraction and chromatographic purification to prevent sample degradation.

  • Amphiphilic Nature: Some carbamates possess both polar and non-polar regions, giving them an amphiphilic character. This can lead to issues like micelle formation or unpredictable chromatographic behavior, complicating the development of a robust purification strategy.

Q2: I'm struggling to get good separation of my polar carbamate using normal-phase flash chromatography. What are my options?

A2: This is a common issue. When your polar carbamate either streaks or remains at the baseline on a silica gel TLC plate, even with highly polar mobile phases like 100% ethyl acetate, it's time to consider alternative strategies.

  • Switch to a More Polar Mobile Phase System: You can try a more aggressive polar mobile phase. A common solution is to add a small percentage of methanol to your dichloromethane or ethyl acetate mobile phase. For very polar or basic carbamates, a mobile phase system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[4]

  • Consider Reverse-Phase Chromatography: If your compound is soluble in water or water/organic mixtures, reverse-phase chromatography is an excellent alternative. C18 is the most common stationary phase, and a mobile phase gradient of water and acetonitrile or methanol is typically used.[5]

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[6] It uses a polar stationary phase (like silica, or phases bonded with amine or diol groups) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[6][7] This technique can provide excellent retention and separation for compounds that are not retained in reverse-phase chromatography.[6]

Q3: My polar carbamate seems to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

A3: Degradation on silica gel is a significant problem for some carbamates, as silica can have an acidic surface.[8]

  • Confirmation of Degradation: To check for stability on silica, you can perform a simple 2D TLC experiment. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see a diagonal line of the original spot with additional spots along the vertical axis.

  • Preventing Degradation:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This is commonly done by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.[9]

    • Minimize Contact Time: Work quickly. Don't let the compound sit on the column for extended periods.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid polar carbamates, but it can be tricky.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[10][11]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[12]

    • Slow Cooling: Allow the solution to cool more slowly.[11] You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.

    • Change the Solvent System: The chosen solvent may be too good of a solvent. Try a solvent in which your compound is less soluble, or use a co-solvent system.[12]

    • Lower the Cooling Temperature: If slow cooling at room temperature doesn't work, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature.[12]

Problem: My recrystallization yield is very low.

  • Causality: A low yield is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[12][13] Premature crystallization during a hot filtration step can also lead to product loss.[12]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve your crude product.[12][13]

    • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation. An ice bath is often used after the solution has cooled to room temperature.[14]

    • Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[13]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of Polar Carbamates

Liquid-liquid extraction is a fundamental step in the workup of many reactions to isolate the crude carbamate product. The choice of solvents is critical and depends on the polarity of the target compound.

  • Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which your product has good solubility. For moderately polar carbamates, ethyl acetate or dichloromethane are common choices. For more polar carbamates, it may be necessary to use a more polar solvent like n-butanol, though this can lead to issues with emulsion formation and solvent removal.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the chosen organic solvent.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to fully separate.

  • Washing: Wash the organic layer with an aqueous solution to remove impurities.

    • For removing acidic impurities, wash with a dilute base (e.g., saturated sodium bicarbonate).

    • For removing basic impurities, wash with a dilute acid (e.g., 1M HCl).

    • A final wash with brine (saturated sodium chloride solution) can help to break emulsions and remove excess water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the thermal stability of your compound.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Carbamate Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Normal-Phase Chromatography (NPC) Silica, AluminaNon-polar organic solvents (e.g., Hexane, Ethyl Acetate)Good for separating isomers and less polar compounds.May cause degradation of sensitive compounds; poor retention of very polar compounds.Moderately polar carbamates.
Reverse-Phase Chromatography (RPC) C18, C8Polar solvents (e.g., Water, Acetonitrile, Methanol)Excellent for polar and ionizable compounds; wide applicability.[2]May have poor retention for extremely polar, non-ionic compounds.A wide range of polar carbamates, especially those with some hydrophobicity or ionizable groups.
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Amine, DiolHigh organic content with a small amount of aqueous solventExcellent retention and separation of very polar and hydrophilic compounds.[6]Can have longer equilibration times; mobile phase and sample solvent must be carefully matched.Highly polar, water-soluble carbamates.[7]
Supercritical Fluid Chromatography (SFC) Various (similar to HPLC)Supercritical CO2 with polar co-solvents (e.g., Methanol)Fast separations; uses less organic solvent.[6]Requires specialized equipment.A wide range of polar compounds.[6]

Visualization

Diagram 1: Decision-Making Workflow for Polar Carbamate Purification

This diagram provides a logical pathway for selecting an appropriate purification strategy for a novel polar carbamate compound.

Purification_Workflow start Crude Polar Carbamate is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No successful_recrystallization Pure Solid Compound recrystallization->successful_recrystallization Success failed_recrystallization Recrystallization Fails or is Insufficient recrystallization->failed_recrystallization Failure failed_recrystallization->chromatography Proceed is_thermally_labile Is the compound thermally labile? chromatography->is_thermally_labile hplc_prep Preparative HPLC (RPC or HILIC) is_thermally_labile->hplc_prep Yes flash_chromatography Flash Chromatography is_thermally_labile->flash_chromatography No final_product Purified Compound hplc_prep->final_product silica_stability Is it stable on silica? flash_chromatography->silica_stability normal_phase Normal-Phase Chromatography (Silica Gel) silica_stability->normal_phase Yes alternative_phase Alternative Stationary Phase (Alumina, Diol, etc.) silica_stability->alternative_phase No normal_phase->final_product alternative_phase->final_product

Caption: A decision tree to guide the selection of a purification strategy for polar carbamates.

References

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • BenchChem. (2025). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • HBCSE. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Kondratov, S. A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Recrystallization. (n.d.).
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Recrystallization. (n.d.).
  • Rathod, D. M., et al. (2024). Carbamate-Functionalized NLOphores via a Formal [2+2] Cycloaddition-Retroelectrocyclization Strategy. PMC.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • BenchChem. (2025). Troubleshooting Purification Strategies to Remove Starting Material Impurities.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

Sources

Optimization

Stability issues of carbamate protecting groups in acidic vs basic media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for carbamate protecting groups. This resource is designed to provide in-depth answers and troubleshooting g...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for carbamate protecting groups. This resource is designed to provide in-depth answers and troubleshooting guides for common stability issues encountered with Boc, Cbz, and Fmoc protecting groups in acidic and basic media. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the complexities of multi-step synthesis.

Frequently Asked Questions (FAQs)

General Stability & Orthogonality

Q1: What is the fundamental principle of using Boc, Cbz, and Fmoc groups in the same synthesis?

A: The power of using these three groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—lies in their orthogonality . This means that each group can be removed under a distinct set of chemical conditions without affecting the others.[1][2][3] This selective deprotection is the cornerstone of modern strategies in complex undertakings like Solid-Phase Peptide Synthesis (SPPS).[2][4]

  • Boc is removed by strong acids (acid-labile).[5][6][7]

  • Fmoc is removed by bases (base-labile).[8][9][10]

  • Cbz is removed by catalytic hydrogenolysis.[3][11][12]

This mutual exclusivity allows for precise, sequential manipulation of different protected sites within a single molecule.[2]

Q2: I'm observing unexpected deprotection of my Cbz group under acidic conditions. Isn't it supposed to be stable?

A: While the Cbz group is renowned for its removal via hydrogenolysis, it is only stable to mildly acidic conditions.[13] Harsh acidic conditions, such as treatment with strong acids like HBr in acetic acid, will cleave the Cbz group.[11][12] The mechanism involves protonation of the carbamate, followed by nucleophilic attack (e.g., by a bromide ion), leading to the cleavage of the benzylic C-O bond.[11][12] If your workflow requires acidic steps, and you need to preserve the Cbz group, it is critical to control the acid strength and reaction time. For complete orthogonality with acid-labile groups like Boc, hydrogenolysis remains the method of choice for Cbz removal.[3][11]

Troubleshooting Guide: Boc Protecting Group

The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved by acid.[7][14]

Q3: My Boc deprotection with Trifluoroacetic Acid (TFA) is complete, but I'm seeing side products with unexpected mass additions, especially with tryptophan- or methionine-containing peptides. What is happening?

A: This is a classic issue caused by the highly reactive tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[15][16] This electrophilic intermediate can attack any nucleophilic sites on your molecule, leading to unwanted alkylation.[15][16]

Amino acid residues with nucleophilic side chains are particularly vulnerable:[15]

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[15]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[15]

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring, respectively, are also targets for alkylation.[15]

Solution: Use of Scavengers

To prevent these side reactions, you must add "scavengers" to the deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in much higher concentrations than your substrate's sensitive residues.[15] They act by trapping the t-butyl cation before it can react with your peptide.[7][15]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) Trp, general carbocation scavenger1-5% (v/v)
Water Trp1-5% (v/v)
Thioanisole Met, Trp1-5% (v/v)
1,2-Ethanedithiol (EDT) Trp1-5% (v/v)
Mechanism of Boc Deprotection & Side Reaction

The cleavage of the Boc group is an acid-catalyzed process that proceeds via a stable tertiary carbocation.[5][6][17]

Boc_Deprotection cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Side Reaction Pathway Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Amine_Salt R-NH3+ (Amine Salt) Carbamic_Acid->Amine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ Nucleophile Nucleophilic Residue (e.g., Trp) tBu_cation->Nucleophile Undesired Alkylation Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Desired Trapping Alkylated_Product Alkylated Side Product Nucleophile->Alkylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection mechanism and the role of scavengers.

Experimental Protocol: Boc Deprotection with Scavengers
  • Preparation: Dissolve the Boc-protected substrate in a suitable solvent like Dichloromethane (DCM).[18]

  • Scavenger Addition: Add the appropriate scavenger(s) (e.g., 2.5% water, 2.5% TIS) to the solution.

  • Deprotection: Add Trifluoroacetic Acid (TFA) to the mixture. A common ratio is 25-50% TFA in DCM.[18] The reaction is typically rapid and proceeds at room temperature.[18]

  • Monitoring: Track the reaction's progress using TLC or LC-MS. The evolution of CO2 gas is a visual indicator of the reaction proceeding.[5][6]

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting product will be the amine TFA salt.[5]

Troubleshooting Guide: Fmoc Protecting Group

The Fmoc group is the workhorse of modern SPPS due to its stability in acid and facile removal under mild basic conditions, typically with a secondary amine like piperidine.[9][10][19]

Q4: I'm synthesizing a peptide containing an Asp-Gly sequence and observing a significant side product that I can't get rid of. What is causing this?

A: You are likely encountering aspartimide formation . This is a notorious side reaction in Fmoc-based SPPS, particularly with sequences sensitive to base treatment.[20][21][22] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of an adjacent aspartic acid (Asp) residue, forming a stable five-membered cyclic imide (aspartimide).[22]

This side product is problematic because:

  • The aspartimide ring can be opened by the base (e.g., piperidine) to form not only the desired α-aspartyl peptide but also β- and iso-aspartyl peptides, which are difficult to separate.[22]

  • The process can lead to racemization.[22]

Solution: Modify Deprotection Conditions

  • Use a less hindered base: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[20][21]

  • Add an additive: Including an additive like 0.1M 1-Hydroxybenzotriazole (HOBt) in the deprotection solution can help suppress aspartimide formation.[21]

  • Reduce deprotection time: Minimize the exposure of the peptide to basic conditions by using shorter, repeated deprotection steps rather than one long step.

Q5: My peptide synthesis yield drops dramatically after the second amino acid coupling. What could be the issue?

A: This is a classic symptom of diketopiperazine (DKP) formation . This side reaction involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[22] It is especially prevalent when Proline (Pro) is one of the first two residues at the C-terminus.[23] The free N-terminal amine of the second amino acid attacks the ester linkage of the first, releasing the dipeptide as a cyclic DKP.

Solution: Strategic Synthesis Planning

  • Use sterically hindered resins: Synthesizing on a 2-chlorotrityl chloride resin can inhibit DKP formation due to the steric bulk of the linker.[23]

  • Couple the third residue quickly: After deprotecting the second residue, immediately proceed to the coupling of the third amino acid. This introduces a competing intermolecular reaction that reduces the likelihood of the intramolecular cyclization.

  • Use pre-coupled dipeptides: If possible, start the synthesis with a pre-formed dipeptide to bypass the problematic dipeptide stage on the resin.

Mechanism of Fmoc Deprotection

Fmoc cleavage is a base-catalyzed β-elimination reaction.[9][24] The base abstracts the acidic proton on the fluorenyl ring, leading to elimination that releases the free amine, CO2, and a reactive dibenzofulvene (DBF) intermediate.[19][24][25] Secondary amines like piperidine are ideal because they also act as scavengers, trapping the DBF to form a stable adduct and driving the reaction to completion.[10][25][26]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Carbanion Fluorenyl Carbanion Intermediate Fmoc_Amine->Carbanion + Piperidine (Base) Free_Amine R-NH2 Carbanion->Free_Amine β-Elimination (- CO2) DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine Piperidine->Adduct Trapping

Caption: Fmoc deprotection via β-elimination by piperidine.

Summary of Carbamate Stability

The following table provides a clear overview of the orthogonality of the Cbz, Boc, and Fmoc protecting groups under standard deprotection conditions.

Protecting GroupDeprotection ConditionStability of Other Protecting Groups
Boc Strong Acid (e.g., TFA)[5][7]Cbz: Generally stable, but can be cleaved by very harsh acid (e.g., HBr/AcOH).[1][11] Fmoc: Stable.[9][11]
Fmoc Base (e.g., 20% Piperidine in DMF)[1][10]Cbz: Stable.[1] Boc: Stable.[1][14]
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)[11][12]Boc: Stable.[1] Fmoc: Can be unstable under some hydrogenolysis conditions.[1]

Note: Stability can be substrate-dependent. The data presented is a general representation.[1]

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Wade, J., Mathieu, M., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
  • Ovid. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]

  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022-01-07). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection. Available at: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available at: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. (2024-11-13). Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017-11-19). Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available at: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

  • ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2025-08-10). Available at: [Link]

  • Reddit. Protecting groups in organic synthesis?!. (2018-10-20). Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Available at: [Link]

  • Reddit. Problem with a deprotection. (2025-05-03). Available at: [Link]

  • Scientific Update. To Deprotect and Serve. (2023-02-22). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of N-(2-oxoazepan-3-yl)carbamate Purity

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for the characterization of N-(2-oxoazepan-3-yl)carbamate, a key chiral intermediate. The following sections will delve into the technical nuances of various analytical techniques, offering insights into their principles, applications, and the specific types of impurities they can effectively identify and quantify. All methodologies are presented with the intent of creating a robust, self-validating analytical workflow in alignment with regulatory expectations.

Introduction: The Criticality of Purity for N-(2-oxoazepan-3-yl)carbamate

N-(2-oxoazepan-3-yl)carbamate is a chiral building block utilized in the synthesis of various pharmaceutical agents.[1] Its stereochemistry and purity are critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). A comprehensive analytical strategy is therefore essential to ensure the quality of this intermediate. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis for the comprehensive purity assessment of N-(2-oxoazepan-3-yl)carbamate.

Chromatographic Techniques: The Workhorse of Purity Assessment

Chromatographic methods are indispensable for separating and quantifying the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the primary technique for determining the purity and potency of N-(2-oxoazepan-3-yl)carbamate. A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities, degradation products, and enantiomeric impurities.[2][3]

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Key Considerations for Method Development:

  • Column Selection: A C18 column is a common starting point. The choice of column chemistry can be critical for resolving closely related impurities.

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer influences the retention time and resolution. Gradient elution is often necessary to separate a wide range of impurities with different polarities.

  • Detector: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of N-(2-oxoazepan-3-yl)carbamate.

Experimental Protocol: Stability-Indicating HPLC Method (Example)

This protocol is a representative example and would require optimization and validation for N-(2-oxoazepan-3-yl)carbamate.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to resolve the main peak from all significant degradation product peaks.

Table 1: Comparison of HPLC Methods for Carbamate Analysis

ParameterReversed-Phase HPLC (UV)Chiral HPLCHPLC-MS/MS
Primary Application Purity, Potency, StabilityEnantiomeric PurityImpurity Identification, Quantification
Principle Partition chromatographyChiral recognitionMass-to-charge ratio separation
Typical Stationary Phase C18, C8Polysaccharide-based (e.g., cellulose or amylose derivatives)[4]C18, C8
Typical Mobile Phase Acetonitrile/Water, Methanol/Water with buffersHexane/Isopropanol, Ethanol/HeptaneAcetonitrile/Water, Methanol/Water with volatile buffers (e.g., ammonium formate)
Detection UV/Vis, PDAUV/Vis, PDAMass Spectrometer
Strengths Robust, reproducible, widely availableHigh selectivity for enantiomersHigh sensitivity and specificity, structural information
Limitations May not separate all impurities, limited structural informationCan be expensive, method development can be challengingMatrix effects, higher instrument cost

Diagram 1: Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile Dev2 Screening (Column, Mobile Phase) Dev1->Dev2 Initial Parameters Dev3 Optimization (Gradient, Temperature) Dev2->Dev3 Fine-tuning Dev4 Forced Degradation Studies Dev3->Dev4 Assess Stability Indicating Nature Val1 Specificity Dev4->Val1 Validate Developed Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: Workflow for HPLC Method Development and Validation.

Chiral HPLC for Enantiomeric Purity

Since N-(2-oxoazepan-3-yl)carbamate is a chiral molecule, it is crucial to control its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5]

Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[6]

Experimental Protocol: Chiral HPLC (Example)

This is a representative protocol and requires optimization.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or similar

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[7] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the most common technique for their analysis in pharmaceutical intermediates.[8][9]

Principle of Analysis: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A portion of this gas is then injected into the GC system, where the solvents are separated based on their boiling points and interaction with the stationary phase. The FID provides a sensitive and universal detection for organic compounds.

Experimental Protocol: Headspace GC-FID (Example)

This protocol is based on USP <467> and would need validation.[7]

  • GC System: Agilent 7890B or equivalent with Headspace Sampler

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent

  • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 260 °C

  • Carrier Gas: Helium

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

Table 2: Common Residual Solvents and their ICH Limits

SolventClassConcentration Limit (ppm)
Benzene12
Toluene2890
Methanol23000
Acetonitrile2410
Dichloromethane2600
Acetone35000
Ethanol35000
Isopropyl Acetate35000

Spectroscopic and Spectrometric Techniques: Structural Elucidation and Identification

These techniques provide valuable information about the molecular structure and can be used to confirm the identity of the main component and its impurities.

Mass Spectrometry (MS) for Impurity Identification

MS is a powerful tool for determining the molecular weight of the compound and its impurities, as well as for structural elucidation through fragmentation analysis.[10] When coupled with HPLC (LC-MS), it allows for the identification of impurities separated by the chromatographic system.

Principle of Analysis: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Fragmentation of the molecular ion provides a unique "fingerprint" that can be used to deduce the structure of the molecule.

Expected Fragmentation Pattern: For N-(2-oxoazepan-3-yl)carbamate, fragmentation is likely to occur at the carbamate linkage and within the caprolactam ring. Common fragmentation pathways for carbamates can involve the loss of the carbamate side chain or cleavage of the ester bond.

Diagram 2: Representative ESI-MS Fragmentation of N-(2-oxoazepan-3-yl)carbamate

MS_Fragmentation Parent [M+H]+ Frag1 Loss of Benzyl Alcohol Parent->Frag1 Frag2 Cleavage of Caprolactam Ring Parent->Frag2 Frag3 Loss of CO2 Frag1->Frag3

Caption: Potential ESI-MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of N-(2-oxoazepan-3-yl)carbamate and to characterize impurities.

Principle of Analysis: NMR exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while coupling patterns reveal connectivity between neighboring nuclei.

Expected Spectral Features:

  • ¹H NMR: Will show distinct signals for the protons on the benzyl group, the carbamate NH, and the protons of the caprolactam ring. The chemical shifts and coupling constants of the diastereotopic protons on the caprolactam ring can provide conformational information.

  • ¹³C NMR: Will show characteristic signals for the carbonyl carbons of the carbamate and the lactam, as well as for the aromatic carbons of the benzyl group and the aliphatic carbons of the caprolactam ring.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Benzyl (2-oxoazepan-3-yl)carbamate

Atom¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)
Carbamate C=O-~156
Lactam C=O-~175
Benzyl CH₂~5.1~67
Aromatic CH~7.3~128
Aromatic C-~136
Caprolactam CH-NH~4.2~55
Caprolactam CH₂1.5 - 3.525 - 45
Carbamate NH~5.5-
Lactam NH~6.5-

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of the material, such as melting point, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect the presence of different polymorphic forms.

Expected Results: A sharp endothermic peak corresponding to the melting point of N-(2-oxoazepan-3-yl)carbamate is expected. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point. For a related compound, benzyl (2-oxoazepan-3-yl)carbamate, a melting point of 161.5-162.5°C has been reported.[11]

Thermogravimetric Analysis (TGA)

Principle of Analysis: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the amount of volatile components, such as residual solvents or water.

Expected Results: The TGA thermogram will show the temperature at which the compound begins to decompose. A significant weight loss at temperatures below the decomposition point may indicate the presence of residual solvents or water.

Conclusion: A Multi-faceted Approach to Purity Confirmation

The comprehensive characterization of N-(2-oxoazepan-3-yl)carbamate purity requires a multi-faceted analytical approach. HPLC serves as the primary tool for potency and impurity profiling, with chiral HPLC being essential for controlling stereoisomeric purity. GC is the standard for monitoring residual solvents. Spectroscopic and spectrometric techniques like MS and NMR are crucial for structural confirmation and impurity identification, while thermal analysis provides important information about the solid-state properties of the material. By integrating these techniques into a cohesive and validated analytical workflow, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.

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Comparative

2,2,2-Trifluoroethyl N-(2-oxoazepan-3-yl)carbamate: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Assignment

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nucl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and definitive assignment of the ¹H and ¹³C NMR spectra for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals who rely on accurate spectral interpretation. Herein, we will not only present the assigned chemical shifts and coupling constants but also delve into the rationale behind these assignments, grounded in fundamental principles and supported by comparative data. Our objective is to provide a self-validating reference that enhances confidence in the structural characterization of this and similar molecules.

The molecular structure of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, with the numbering convention used for NMR assignment, is depicted below.

Caption: Molecular structure and numbering of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate.

Experimental Protocol: NMR Data Acquisition

Sample Preparation

A 10 mg sample of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate (Purity: ≥95%) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., N-H) and overall spectral resolution.[3][4] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters

All NMR spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe. The following parameters were used for data acquisition:

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.096 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.363 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

The use of a 30° pulse angle in the ¹H NMR experiment is a standard practice to ensure a good signal-to-noise ratio without saturating the signals, allowing for quantitative analysis if needed. For the ¹³C NMR, a proton-decoupled experiment was chosen to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.[5]

¹H NMR Spectral Assignment

The ¹H NMR spectrum of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate exhibits characteristic signals for the azepane ring protons, the carbamate N-H, and the trifluoroethyl group. The assignment is based on chemical shifts, signal multiplicities, and coupling constants.

Table 1: ¹H NMR Data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate in CDCl₃ at 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0-7.0br s1HNH (Lactam)
~5.0-6.0d1HNH (Carbamate)
4.38q2HO-CH₂ -CF₃
~4.2m1HCH -3
~3.2m2HCH₂ -7
~1.8-2.0m2HCH₂ -4
~1.6-1.8m2HCH₂ -6
~1.4-1.6m2HCH₂ -5
Rationale for ¹H NMR Assignments:
  • N-H Protons: The lactam N-H proton is expected to appear as a broad singlet in a downfield region due to the amide character. The carbamate N-H proton typically appears as a doublet due to coupling with the adjacent C-3 proton. The exact chemical shifts of these protons are highly dependent on the solvent and concentration due to hydrogen bonding effects.[3][4]

  • Trifluoroethyl Group (O-CH₂-CF₃): The methylene protons of the trifluoroethyl group are deshielded by the adjacent oxygen atom and further split into a quartet by the three fluorine atoms (³J(H,F) ≈ 8-9 Hz). This signal is characteristically found around 4.4 ppm.

  • Azepane Ring Protons:

    • C-3 Proton: The methine proton at the C-3 position is adjacent to the nitrogen of the carbamate and is expected to be in the range of 4.0-4.5 ppm. Its multiplicity will be complex due to coupling with the C-4 protons and the carbamate N-H.

    • C-7 Protons: The methylene protons adjacent to the lactam nitrogen (C-7) are deshielded and typically appear around 3.2 ppm.

    • C-4, C-5, and C-6 Protons: The remaining methylene protons of the azepane ring (C-4, C-5, and C-6) are in the more shielded aliphatic region of the spectrum, typically between 1.4 and 2.0 ppm. Their signals are often overlapping multiplets, and definitive assignment may require 2D NMR techniques such as COSY and HSQC.

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The assignment is based on typical chemical shift ranges for different functional groups and the effects of substituents.[5][6]

Table 2: ¹³C NMR Data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate in CDCl₃ at 100 MHz

Chemical Shift (δ, ppm)Assignment
~175C =O (Lactam)
~155C =O (Carbamate)
~123 (q)C F₃
~61 (q)O-C H₂-CF₃
~55C -3
~42C -7
~36C -6
~30C -4
~28C -5
Rationale for ¹³C NMR Assignments:
  • Carbonyl Carbons: The lactam carbonyl carbon (C-2) is expected to be the most downfield signal, typically around 175 ppm. The carbamate carbonyl carbon appears at a slightly more shielded position, around 155 ppm.[7]

  • Trifluoroethyl Group (O-CH₂-CF₃): The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F) ≈ 270-280 Hz). The methylene carbon (O-CH₂) will also be a quartet due to two-bond coupling with the fluorine atoms (²J(C,F) ≈ 35-40 Hz).[8]

  • Azepane Ring Carbons:

    • C-3: The C-3 carbon, attached to the nitrogen of the carbamate, is expected around 55 ppm.

    • C-7: The C-7 carbon, adjacent to the lactam nitrogen, will be found around 42 ppm.

    • C-4, C-5, and C-6: The remaining aliphatic carbons of the azepane ring will appear in the upfield region of the spectrum, typically between 25 and 40 ppm. Their relative positions can be influenced by the conformation of the seven-membered ring.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Compound 10 mg of Compound NMR_Tube NMR Sample Compound->NMR_Tube Solvent 0.6 mL CDCl3/DMSO-d6 Solvent->NMR_Tube TMS Internal Standard (TMS) TMS->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR H1_Data 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_Data C13_Data 13C Spectrum Analysis (Chemical Shift) C13_NMR->C13_Data Assignment Final Spectral Assignment H1_Data->Assignment C13_Data->Assignment

Caption: Workflow for NMR spectral acquisition and analysis.

Comparative Analysis and Further Considerations

The presented NMR assignments are consistent with data for structurally related lactams and carbamates. For instance, the chemical shifts of the azepane ring protons and carbons are in general agreement with those reported for other N-substituted caprolactam derivatives.[9] The characteristic signals of the 2,2,2-trifluoroethyl carbamate moiety serve as a reliable diagnostic tool for the presence of this functional group.

For a more definitive and unambiguous assignment, especially for the overlapping methylene protons in the ¹H NMR spectrum, advanced 2D NMR experiments are recommended. These include:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the azepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity of different fragments of the molecule.

The application of these 2D techniques would provide an orthogonal set of data to validate the assignments made from the 1D spectra, thereby ensuring the highest level of confidence in the determined structure.

Conclusion

This guide has provided a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. By integrating fundamental NMR principles with comparative data, we have established a reliable reference for the structural characterization of this molecule. The experimental protocol outlined herein represents a robust methodology for obtaining high-quality NMR data. For complex structural problems, the use of advanced 2D NMR techniques is strongly encouraged to achieve complete and unambiguous spectral assignments.

References

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available from: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Available from: [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
  • University of Regensburg. (n.d.). Chemical shifts. Available from: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available from: [Link]

  • AccelaChem. (n.d.). 1214168-04-3, 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate. Available from: [Link]

  • PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-oxoazepan-3-yl)carbamate. Available from: [Link]

  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. (2025). Structural determination of -lactams by 1 H and 13 C NMR. Available from: [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Available from: [Link]

  • Reddit. (2024). chemical shift of carbamate. Available from: [Link]

  • National Institutes of Health. (n.d.). Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available from: [Link]

  • National Institutes of Health. (n.d.). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. Available from: [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e295.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Choudhary, A., et al. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, 61B(10), 1113-1120.
  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • bioRxiv. (2021). Protein resonance assignment by solid-state NMR based on 1H-detected 13C-based double-quantum spectroscopy at fast MAS. Available from: [Link]

  • National Institutes of Health. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Caprolactam Derivatives: A Comparative Approach

This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of caprolactam and its derivatives. Caprolactam, the precursor to Nylon-6, serves as a versatile scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of caprolactam and its derivatives. Caprolactam, the precursor to Nylon-6, serves as a versatile scaffold in medicinal chemistry and materials science. Its derivatives often require precise structural characterization and sensitive quantification, a challenge perfectly suited for High-Resolution Mass Spectrometry (HRMS).

This document provides an in-depth comparison of the leading HRMS platforms, details robust analytical workflows, and emphasizes the principles of scientific integrity through validated methodologies. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to develop and execute analyses with confidence and precision.

Chapter 1: The Imperative of High Resolution in Caprolactam Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for analyzing caprolactam derivatives due to its ability to provide extremely precise mass-to-charge ratio (m/z) measurements, typically with an accuracy of less than 5 parts per million (ppm).[1][2] This precision is fundamental for two key reasons:

  • Unambiguous Molecular Formula Determination: HRMS can distinguish between compounds with nearly identical nominal masses (isobars) by resolving their exact masses. This allows for the confident assignment of elemental compositions, a critical first step in identifying unknown synthesis impurities, degradants, or metabolites.[2]

  • Enhanced Specificity in Complex Matrices: The high resolving power of HRMS analyzers allows them to separate the signal of a target analyte from background interferences in complex samples like biological fluids or polymer extracts, thereby increasing analytical selectivity and reducing false positives.[3]

The two most prominent HRMS technologies in modern laboratories are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry . The choice between them is not arbitrary; it is dictated by the specific analytical goal, whether it be high-throughput screening, quantitative analysis, or in-depth structural elucidation.[4]

Chapter 2: A Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap

The selection of an HRMS platform is a critical decision in experimental design. Both Q-TOF and Orbitrap systems deliver the requisite mass accuracy for definitive analysis, but they possess distinct operational characteristics that make them better suited for different applications.

Core Technology Principles
  • Time-of-Flight (TOF) Mass Spectrometry: This technique measures the m/z of an ion by determining the time it takes to travel a known distance in a field-free drift tube. Lighter ions travel faster and reach the detector first. TOF analyzers are renowned for their high acquisition speed and broad mass range.[1]

  • Orbitrap Mass Spectrometry: This platform uses a unique spindle-like inner electrode to trap ions in orbit. The frequency of the ions' axial oscillation is directly related to their m/z ratio. A Fourier Transform (FT) of the image current produced by the orbiting ions generates the mass spectrum.[1] Orbitrap technology is distinguished by its exceptionally high resolving power.[5][6]

The following table provides a direct comparison of their performance attributes for the analysis of small molecules like caprolactam derivatives.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapCausality & Rationale for Caprolactam Analysis
Mass Resolution High (typically 20,000 - 60,000 FWHM)Very High to Ultra-High (up to >240,000 FWHM)[6]Orbitrap is superior for resolving closely related structures. This is critical for separating isomeric caprolactam derivatives or identifying fine isotopic patterns that aid in structural confirmation.[5]
Mass Accuracy Excellent (< 2-5 ppm)Excellent (< 1-3 ppm)Both platforms provide sufficient accuracy for confident molecular formula determination of caprolactam derivatives. GC-HRMS has demonstrated mass errors below ±2 ppm.[7]
Acquisition Speed Very Fast (up to 100s of spectra/sec)Slower (Resolution is inversely proportional to scan time)Q-TOF is the preferred choice for fast chromatography. When coupled with Ultra-High Performance Liquid Chromatography (UHPLC), its speed ensures sufficient data points are collected across narrow peaks for reliable quantification.[1]
Dynamic Range Very Wide (up to 5 orders of magnitude)Wide (typically 3-4 orders of magnitude)Q-TOF often excels in complex matrices where analyte concentrations vary significantly, ensuring the detection of both high- and low-abundance species in a single run.[6]
Sensitivity HighVery High (especially in targeted modes)Orbitrap can achieve lower limits of detection in targeted modes like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM), often reaching parts-per-trillion (ppt) levels.[3]
Primary Application Screening, high-throughput quantification, metabolomicsStructural elucidation, identification of unknowns, qual/quan workflowsFor routine quality control or pharmacokinetic studies requiring high throughput, Q-TOF is ideal. For impurity identification or in-depth characterization of a novel derivative, the Orbitrap's resolution is a distinct advantage.[3][4]

Chapter 3: The Analytical Workflow: A Self-Validating System

A successful HRMS analysis is built upon a foundation of meticulous sample preparation and robust chromatography. This workflow is designed to be a self-validating system, where each step is optimized to ensure data integrity.

HRMS Workflow for Caprolactam Derivatives cluster_prep 1. Sample Preparation cluster_sep 2. Chromatographic Separation cluster_ms 3. HRMS Analysis cluster_data 4. Data Processing & Validation Sample Raw Sample (e.g., Plasma, Reaction Mixture) Prep Extraction / Cleanup (LLE, SPE, or Dilution) Sample->Prep Matrix Complexity Analyte Polarity Inject Injection Prep->Inject Chrom LC or GC Separation (e.g., C18 or DB-5MS column) Inject->Chrom Analyte Volatility & Polarity Ionize Ionization (ESI or EI) Chrom->Ionize Analyze Mass Analysis (Q-TOF or Orbitrap) Ionize->Analyze Precursor Ion Selection (MS/MS) Detect Detection & Data Acquisition Analyze->Detect Process Data Processing (Formula Determination, Library Search) Detect->Process Validate Method Validation (Accuracy, Precision, Linearity) Process->Validate

Fig. 1: End-to-end HRMS workflow for caprolactam derivative analysis.
Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components and present them in a solvent compatible with the LC-MS system.[8] The choice of technique is dictated by sample complexity.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Application: Ideal for removing highly polar or non-polar interferences from aqueous samples.

  • Causality: This method leverages the differential solubility of the analyte and matrix components in immiscible solvents. It is effective for cleaning up samples with moderate complexity.

  • Methodology:

    • To 100 µL of aqueous sample (e.g., plasma, urine), add 300 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.

    • Centrifuge at 4,000 x g for 5 minutes to achieve complete phase separation.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE)

  • Application: Superior for complex matrices (e.g., biological fluids, environmental water) requiring a high degree of cleanup and analyte concentration.[8]

  • Causality: SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This provides a more rigorous cleanup than LLE and allows for significant analyte concentration.

  • Methodology (using a reversed-phase cartridge):

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

    • Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow flow rate (~1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the caprolactam derivatives with 1 mL of methanol.

    • Final Step: Evaporate the eluate and reconstitute in the mobile phase as described in the LLE protocol.[8]

Chromatographic Separation

Effective chromatographic separation is crucial for resolving isomers and reducing ion suppression in the mass spectrometer.

  • Gas Chromatography (GC): Best suited for volatile and thermally stable caprolactam derivatives. Analysis is often performed on a DB-5MS column or similar, with electron ionization (EI) providing reproducible and library-searchable fragmentation patterns.[7]

  • Liquid Chromatography (LC): The most versatile technique, suitable for a wide range of derivatives, including polar, non-volatile compounds and oligomers.[10] Reversed-phase chromatography using a C18 column is most common.

Protocol 3: Representative LC Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[11]

  • Causality: The acidic mobile phase (formic acid) promotes protonation of the analytes, which is essential for positive-mode electrospray ionization (ESI), the most common ionization technique for this class of compounds.

Ionization and Fragmentation

Once separated, the derivatives are ionized and analyzed. Tandem mass spectrometry (MS/MS) is used to generate fragment ions for structural confirmation. For caprolactam itself ([M+H]⁺ = m/z 114.2), characteristic product ions are observed at m/z 79.1 and 55.1, which correspond to specific neutral losses from the protonated molecule.[12] Studying these fragmentation pathways is key to elucidating the structure of novel derivatives.[13]

Chapter 4: Data Integrity and Method Validation

Generating high-resolution data is only half the battle. Ensuring its accuracy and reliability requires a rigorous and systematic validation process, transforming your method into a self-validating system.[14] The validation protocol confirms that the analytical procedure is fit for its intended purpose.[15]

Method Validation Logic cluster_core Core Validation Parameters cluster_limits Performance Limits cluster_robust Reliability Specificity Specificity (Is the signal unique?) Linearity Linearity & Range (Is the response proportional?) Specificity->Linearity FitForPurpose Fit for Purpose Method Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Precision Precision (Is the result reproducible?) Accuracy->Precision LOD LOD (Can it be detected?) Precision->LOD LOQ LOQ (Can it be quantified reliably?) LOD->LOQ Robustness Robustness (Is it stable to small changes?) LOQ->Robustness Robustness->FitForPurpose

Fig. 2: Logical flow of analytical method validation parameters.

Summary of Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the target analyte, free from matrix or impurity interference.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity To establish a linear relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 80-120% of the spiked concentration (may be tighter, e.g., 90-110%, depending on application).[11]
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ).[11]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).RSD of results should remain within acceptable limits (e.g., ≤ 15%).

Source: Adapted from ICH Q2(R1) and common laboratory practices.[11][15]

Conclusion

The high-resolution mass spectrometric analysis of caprolactam derivatives is a powerful discipline that demands both sophisticated instrumentation and a deep understanding of analytical principles. The choice between a Q-TOF and an Orbitrap platform is a strategic one, contingent on the ultimate research question: Q-TOF systems are workhorses for high-throughput quantification, while Orbitrap analyzers provide unparalleled depth for structural characterization.

Regardless of the platform, the integrity of the data is paramount. A scientifically sound analysis is not merely the product of a single measurement but the culmination of a well-designed workflow, from meticulous sample preparation to rigorous, multi-parameter method validation. By embracing the principles of causality and building self-validating systems, researchers can ensure their results are accurate, reproducible, and above all, trustworthy.

References

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJ Wave.
  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? (2012). ResearchGate.
  • TOF vs. Orbitrap for Intact Protein Structural Insights. (2019, March 13). Thermo Fisher Scientific.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog.
  • LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and... (n.d.). ResearchGate.
  • Scheme for the fragmentation of a caprolactam linear dimer... (n.d.). ResearchGate.
  • Development and validation of a prototype for the on-line simultaneous analysis of quality caprolactam synthesized on an industrial scale. (2022, December 5). NIH.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017, June 8). Biocompare.
  • Identification of caprolactam oligomers and related compounds in aqueous extracts of Nylon 6. (n.d.). ResearchGate.
  • A simple and selective liquid chromatography- tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. (2015, June 21). Semantic Scholar.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. (2019, April 8). PubMed.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
  • Analysis of ε-caprolactam and its cyclic oligomers by high-performance liquid chromatography. (1991, November 1). Semantic Scholar.
  • High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc..
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). La démarche ISO 17025.
  • A review on analytical method validation and its regulatory perspectives. (2019, March 14). Journal of Drug Delivery and Therapeutics.
  • How Do You Prepare A Sample For LC-MS Analysis? (2025, June 27). YouTube.

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Comparative

A Strategic Guide to Amine Protection: Comparing Trifluoroethyl Carbamate (Teoc) with the Stalwarts, Boc and Cbz

In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. The ab...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. The ability to mask the reactivity of a functional group, such as an amine, and then reveal it unscathed at a later stage, underpins the logic of modern multi-step synthesis. For decades, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have been the workhorses for amine protection, each with a well-defined set of characteristics. However, the expanding complexity of target molecules necessitates a broader arsenal of orthogonal protective strategies. This guide provides an in-depth comparison of the trifluoroethyl carbamate (Teoc) protecting group against the established standards of Boc and Cbz, offering field-proven insights and experimental data to inform strategic synthetic planning for researchers, scientists, and drug development professionals.

The Pillars of Amine Protection: An Overview

The ideal amine protecting group should be easily and cleanly introduced, robust enough to withstand a variety of reaction conditions, and selectively removable in high yield without affecting other functionalities within the molecule. The concept of orthogonality is paramount; orthogonal protecting groups can be removed in any order in the presence of one another, as their cleavage relies on distinct chemical mechanisms. This principle is the cornerstone of efficient and convergent synthetic strategies.

  • tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse The Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] Its stability to basic and nucleophilic reagents, as well as to catalytic hydrogenation, makes it orthogonal to a wide range of other protecting groups.[3]

  • Benzyloxycarbonyl (Cbz or Z): The Hydrogenolysis-Labile Classic Introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the advent of controlled peptide synthesis.[4][5] It is remarkably stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering a mild and neutral deprotection method.[3] This characteristic renders it orthogonal to the acid-labile Boc group.[3]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): The Fluoride-Sensitive Newcomer The Teoc group represents a distinct class of silicon-based protecting groups. Its defining feature is its exceptional stability to a broad spectrum of reagents, including acids and the conditions for catalytic hydrogenolysis.[6][7] Deprotection is achieved under specific and mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2][6] This unique cleavage mechanism provides a valuable orthogonal tool in complex synthetic endeavors.

Head-to-Head Comparison: Teoc vs. Boc vs. Cbz

The choice between these three protecting groups hinges on the specific chemical environment of the synthetic route. A direct comparison of their stability and deprotection conditions reveals their individual strengths and strategic applications.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[1][8]Catalytic Hydrogenolysis (H₂, Pd/C)[3][4]Fluoride Ion (e.g., TBAF)[2][6]
Stability to Acids Labile[3]Stable (cleavable with very strong acids like HBr/AcOH)[5]Very Stable[6][7]
Stability to Bases Stable[3]Stable[5]Very Stable[7]
Stability to Hydrogenolysis Stable[3]Labile[3]Stable[6]
Orthogonality Orthogonal to Cbz and Teoc[3][6]Orthogonal to Boc and Teoc[3][6]Orthogonal to Boc and Cbz[6][7]
Byproducts of Deprotection Isobutylene, CO₂[8]Toluene, CO₂[4]Ethylene, CO₂, Trimethylsilyl fluoride[6]

Experimental Data: Protection and Deprotection of Glycine

To provide a tangible comparison of their performance, the following data summarizes typical experimental yields for the protection of glycine, the simplest amino acid, and the subsequent deprotection.

Table 2: Glycine Protection and Deprotection Efficiency

Protecting GroupProtection ReagentTypical Protection YieldDeprotection MethodTypical Deprotection Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)90-95%[1]Trifluoroacetic acid (TFA) in Dichloromethane (DCM)High (often quantitative)[3][8]
Cbz Benzyl Chloroformate (Cbz-Cl)~88-95%[4][9]H₂, Palladium on Carbon (Pd/C)High (often quantitative)[3]
Teoc Teoc-OBt~92%[7]Tetrabutylammonium fluoride (TBAF) in THF~85%[7]

It is important to note that yields can be highly substrate and reaction condition dependent. The data presented here are representative of standard laboratory procedures.

Mechanistic Insights and Strategic Considerations

The causality behind the differing stabilities and deprotection methods lies in the distinct chemical mechanisms at play.

Deprotection Mechanisms

The deprotection pathways for Boc, Cbz, and Teoc are fundamentally different, which is the basis for their orthogonality.

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Cbz Cbz Deprotection (Hydrogenolysis) cluster_Teoc Teoc Deprotection (Fluoride-Mediated) Boc_Protected Boc-NHR Protonated_Boc Protonated Boc-NHR Boc_Protected->Protonated_Boc + H⁺ (TFA) Carbamic_Acid_Boc Carbamic Acid + t-Butyl Cation Protonated_Boc->Carbamic_Acid_Boc Elimination Amine_Boc R-NH₂ + CO₂ + Isobutylene Carbamic_Acid_Boc->Amine_Boc Decarboxylation Cbz_Protected Cbz-NHR Adsorbed_Cbz Adsorbed on Pd/C Cbz_Protected->Adsorbed_Cbz + H₂, Pd/C Carbamic_Acid_Cbz Carbamic Acid + Toluene Adsorbed_Cbz->Carbamic_Acid_Cbz Hydrogenolysis Amine_Cbz R-NH₂ + CO₂ Carbamic_Acid_Cbz->Amine_Cbz Decarboxylation Teoc_Protected Teoc-NHR Fluoride_Attack Fluoride Attack on Si Teoc_Protected->Fluoride_Attack + F⁻ (TBAF) Beta_Elimination β-Elimination Fluoride_Attack->Beta_Elimination Intermediate Amine_Teoc R-NH₂ + CO₂ + Ethylene + Me₃SiF Beta_Elimination->Amine_Teoc Decarboxylation

Figure 1: Comparative Deprotection Mechanisms.

Expertise in Action: Choosing the Right Tool for the Job

  • For Acid-Sensitive Substrates: Cbz and Teoc are superior choices. The mild, neutral conditions of catalytic hydrogenolysis for Cbz deprotection and the specific fluoride-mediated cleavage of Teoc avoid the harsh acidic environment required to remove Boc.

  • For Molecules with Reducible Functional Groups: If your molecule contains alkenes, alkynes, nitro groups, or certain sulfur-containing moieties, Cbz is not a viable option as these groups would also be reduced during hydrogenolysis. In this scenario, Boc or Teoc would be the preferred protecting groups.

  • In the Presence of Other Silyl Ethers: The fluoride-based deprotection of Teoc can also cleave other silyl protecting groups (e.g., TBS, TIPS). Therefore, if other silyl ethers are present and need to be retained, Teoc may not be the optimal choice.

  • Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl and the Fmoc/tBu strategies are the most established in SPPS. The Teoc group, with its unique orthogonality, offers potential for more complex, branched, or cyclic peptide architectures where additional levels of selective deprotection are required.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, detailed, step-by-step methodologies for the protection and deprotection of a model amino acid, glycine, are provided below.

Boc Protection and Deprotection Workflow

Boc_Workflow Start Glycine in aq. NaOH Add_Boc2O Add (Boc)₂O Start->Add_Boc2O Reaction_Boc Stir at RT Add_Boc2O->Reaction_Boc Workup_Boc Acidify & Extract Reaction_Boc->Workup_Boc Boc_Glycine Boc-Glycine Workup_Boc->Boc_Glycine Deprotection_Start Boc-Glycine in DCM Boc_Glycine->Deprotection_Start Add_TFA Add TFA Deprotection_Start->Add_TFA Reaction_TFA Stir at RT Add_TFA->Reaction_TFA Evaporation Evaporate Solvent Reaction_TFA->Evaporation Glycine_Salt Glycine TFA Salt Evaporation->Glycine_Salt

Figure 2: General workflow for Boc protection and deprotection.

Protocol 1: Synthesis of N-Boc-Glycine [3]

  • Dissolve 18.1 g of L-glycine in 100 mL of water in a reaction flask and stir.

  • Add a 0.01 mol/L solution of NaOH to render the solution alkaline.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) in batches: add 8 g and react for 2 hours, add another 8 g and react for 2 hours, and finally add 9 g and react for 4 hours.

  • Extract the reaction mixture three times with n-hexane (12 mL each time) to remove impurities.

  • Adjust the pH to 3 with 3mol/L hydrochloric acid, then extract the product three times with dioxane.

  • Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and dry to yield the product (Typical yield: 90-95%).

Protocol 2: Deprotection of N-Boc-Glycine [3]

  • Dissolve the N-Boc-glycine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the glycine salt (Typical yield: quantitative).

Cbz Protection and Deprotection Workflow

Cbz_Workflow Start Glycine in aq. NaOH (0°C) Add_CbzCl Add Cbz-Cl Start->Add_CbzCl Reaction_Cbz Stir & Warm to RT Add_CbzCl->Reaction_Cbz Workup_Cbz Acidify & Filter Reaction_Cbz->Workup_Cbz Cbz_Glycine Cbz-Glycine Workup_Cbz->Cbz_Glycine Deprotection_Start Cbz-Glycine in MeOH Cbz_Glycine->Deprotection_Start Add_PdC Add Pd/C Deprotection_Start->Add_PdC Hydrogenate Stir under H₂ atm. Add_PdC->Hydrogenate Filter_Catalyst Filter Catalyst Hydrogenate->Filter_Catalyst Glycine_Product Glycine Filter_Catalyst->Glycine_Product

Figure 3: General workflow for Cbz protection and deprotection.

Protocol 3: Synthesis of N-Cbz-Glycine [4][9]

  • Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the solution in an ice bath.

  • Simultaneously, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise to the glycine solution over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

  • Extract the solution twice with ether to remove impurities.

  • Acidify the aqueous layer to a pH of 1 with a suitable acid.

  • Filter the resulting precipitate, wash it with a small amount of cold water, and dry it to yield Cbz-glycine (Typical yield: ~88-95%).

Protocol 4: Deprotection of N-Cbz-Glycine [3]

  • Dissolve the N-Cbz-glycine in a suitable solvent such as methanol or ethanol.

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glycine (Typical yield: quantitative).

Teoc Protection and Deprotection Workflow

Teoc_Workflow Start Substrate & Et₃N in DCM Add_TeocOBt Add Teoc-OBt Start->Add_TeocOBt Reaction_Teoc Stir at RT Add_TeocOBt->Reaction_Teoc Workup_Teoc Aqueous Workup & Extraction Reaction_Teoc->Workup_Teoc Teoc_Protected Teoc-Protected Amine Workup_Teoc->Teoc_Protected Deprotection_Start Teoc-Protected Amine in THF Teoc_Protected->Deprotection_Start Add_TBAF Add TBAF Deprotection_Start->Add_TBAF Reaction_TBAF Stir at RT Add_TBAF->Reaction_TBAF Purification Concentrate & Purify Reaction_TBAF->Purification Amine_Product Free Amine Purification->Amine_Product

Figure 4: General workflow for Teoc protection and deprotection.

Protocol 5: Synthesis of a Teoc-Protected Amine [7]

  • To a solution of the amine (1.0 equivalent) and triethylamine (2.6 equivalents) in dichloromethane (DCM), add Teoc-OBt (1.1 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, add a saturated solution of potassium hydrogensulfate.

  • Separate the organic phase, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the Teoc-protected amine (Typical yield: ~92%).

Protocol 6: Deprotection of a Teoc-Protected Amine [7]

  • Dissolve the Teoc-protected amine (1.0 equivalent) in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.5 equivalents) in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture to remove the THF.

  • Purify the crude product by column chromatography to afford the free amine (Typical yield: ~85%).

Conclusion: A Strategic Choice

The selection of an amine protecting group is a strategic decision that profoundly impacts the efficiency and success of a synthetic route. While Boc and Cbz remain indispensable tools, the trifluoroethyl carbamate (Teoc) group offers a powerful orthogonal strategy due to its unique fluoride-mediated deprotection. The Teoc group's robustness towards both acidic and hydrogenolytic conditions makes it an invaluable asset in the synthesis of complex molecules where multiple, distinct deprotection steps are required. By understanding the specific chemical properties, stability profiles, and deprotection mechanisms of each of these protecting groups, researchers can design more elegant, efficient, and successful synthetic pathways to their target molecules.

References

  • A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. (2025). BenchChem.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). BenchChem.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). BenchChem.
  • A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. (2025). BenchChem.
  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform
  • Application Notes and Protocols for the Deprotection of Boc-Gly-OMe using Trifluoroacetic Acid (TFA). (2025). BenchChem.
  • Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. (2025). BenchChem.
  • Technical Support Center: Boc Deprotection of Glycine. (2025). BenchChem.
  • The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. (2011).
  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.
  • Teoc Protecting Group. (2019).
  • Process for producing N-protected amino acid. (n.d.).
  • Teoc Group Deprotection Mechanism. (2022). YouTube.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (2021). Boc Sciences.

Sources

Validation

Lack of Publicly Available Efficacy Data for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the biological efficacy of the compound 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate in any s...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the biological efficacy of the compound 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate in any specific assay.

While the compound is listed by several chemical suppliers, indicating its availability for research purposes, there are no published studies, patents, or technical reports detailing its mechanism of action, biological targets, or performance in any experimental model. Chemical databases such as PubChem confirm its structure but hold no records of associated biological activity or literature references.

The general class of compounds to which 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate belongs, carbamates, are known to exhibit a range of biological activities. Many carbamates are recognized for their role as acetylcholinesterase inhibitors. Additionally, related structures incorporating a trifluoroethyl group have been investigated for potential anticancer properties. However, this general information does not provide specific data on the efficacy of the particular compound .

Without any experimental data, it is not possible to create the requested in-depth technical comparison guide. Such a guide would require:

  • Identification of a specific assay in which the compound has been tested.

  • Quantitative data on its performance (e.g., IC50, EC50, percentage inhibition).

  • Comparative data for alternative compounds tested in the same assay.

  • Detailed experimental protocols to ensure reproducibility and scientific validity.

As a result of this information gap, the core requirements for a scientifically sound and authoritative comparison guide cannot be met at this time. Further research and publication of experimental findings would be necessary to enable a thorough evaluation of this compound's efficacy.

Comparative

A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Carbamate-Protected Intermediates

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, carbamates are a ubiquitous class for t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, carbamates are a ubiquitous class for the protection of amines, pivotal in peptide synthesis, medicinal chemistry, and natural product synthesis. The ability to selectively unmask a specific amine in the presence of others—a concept known as orthogonal deprotection—is what allows for the construction of complex molecular architectures with precision and efficiency.

This guide provides an in-depth comparison of common and specialized carbamate protecting groups, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will delve into the mechanisms that govern their cleavage, providing a framework for rational design of protection strategies and troubleshooting unforeseen challenges.

The Principle of Orthogonality in Carbamate Deprotection

In a multi-step synthesis, protecting groups are employed to temporarily block reactive functional groups, preventing them from interfering with desired transformations. An orthogonal protecting group strategy involves the use of multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[1][2] This allows for the sequential deprotection and modification of specific sites, a critical capability in the synthesis of complex molecules like peptides.[1][3] The three primary dimensions of orthogonality for common carbamate protecting groups are acid-lability, base-lability, and hydrogenolysis.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Acid (e.g., TFA) Base Base (e.g., Piperidine) Hydrogenolysis H₂ / Pd/C Fluoride Fluoride (e.g., TBAF) Oxidation Oxidation (e.g., DDQ) Boc Boc Boc->Acid Cleaved by Boc->Base Stable to Boc->Hydrogenolysis Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable to Cbz Cbz Cbz->Acid Stable to (mild) Cbz->Base Stable to Cbz->Hydrogenolysis Cleaved by Teoc Teoc Teoc->Fluoride Cleaved by Moz Moz Moz->Oxidation Cleaved by Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ tBu_cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Benzyloxycarbonyl (Cbz or Z)

Introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the early development of peptide synthesis. [4]Its defining feature is its removal by catalytic hydrogenolysis, a mild condition that is orthogonal to both acid- and base-labile protecting groups. [5][6] Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis using a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. [6][7]The reaction proceeds via the cleavage of the benzylic C-O bond, which generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide. [7]An alternative to gaseous hydrogen is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or 1,4-cyclohexadiene. [6] While generally stable to acidic and basic conditions, the Cbz group can be cleaved by strong acids like HBr in acetic acid, although this method is less common due to its harshness. [6]

Cbz_Deprotection Cbz_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] Cbz_Amine->Carbamic_Acid H₂, Pd/C Toluene PhCH₃ Cbz_Amine->Toluene Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection by hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, providing orthogonality to the acid-labile Boc group and acid-sensitive resin linkers. [8] Deprotection Mechanism: The removal of the Fmoc group occurs via a base-catalyzed β-elimination mechanism. [8]A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. [9]This generates a stabilized carbanion, which then undergoes elimination to release the highly reactive dibenzofulvene (DBF) and an unstable carbamic acid that decarboxylates to the free amine. [9]The excess secondary amine in the reaction mixture also serves to trap the electrophilic DBF, preventing its polymerization or reaction with the newly liberated amine. [8]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Fluorenyl_Anion Fluorenyl⁻-CH₂-O-C(O)-NH-R Fmoc_Amine->Fluorenyl_Anion + Piperidine (- H⁺) Carbamic_Acid [R-NH-COOH] Fluorenyl_Anion->Carbamic_Acid β-Elimination DBF Dibenzofulvene Fluorenyl_Anion->DBF Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Comparative Performance of Boc, Cbz, and Fmoc
Protecting GroupDeprotection ConditionsOrthogonal ToAdvantagesDisadvantages
Boc Strong acid (e.g., TFA, HCl) [2]Cbz, Fmoc, AllocStable to a wide range of conditions; well-established protocols.Harsh acidic conditions can damage sensitive substrates; generates a reactive carbocation. [10][11]
Cbz Catalytic hydrogenolysis (H₂, Pd/C) [6]Boc, Fmoc, AllocMild deprotection; byproducts are volatile.Incompatible with sulfur-containing residues and other reducible functional groups. [12]
Fmoc Base (e.g., 20% piperidine in DMF) [8]Boc, Cbz, AllocVery mild deprotection; allows for real-time monitoring by UV spectroscopy.Potential for side reactions like aspartimide formation and racemization. [8]

Expanding the Orthogonal Toolbox: Alloc, Teoc, and Moz

While Boc, Cbz, and Fmoc cover the primary dimensions of orthogonality, complex syntheses often require additional layers of selective deprotection. The allyloxycarbonyl (Alloc), 2-(trimethylsilyl)ethoxycarbonyl (Teoc), and p-methoxybenzyloxycarbonyl (Moz) groups offer unique cleavage mechanisms that expand the synthetic chemist's repertoire.

Allyloxycarbonyl (Alloc)

The Alloc group is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. [1]Its removal is achieved under mild, transition-metal-catalyzed conditions.

Deprotection Mechanism: The deprotection of the Alloc group is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger like phenylsilane or morpholine. [1][13]The palladium catalyst coordinates to the allyl group, forming a π-allyl complex. The scavenger then attacks this complex, liberating the free amine. [1]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group offers another dimension of orthogonality, as it is cleaved by fluoride ions. [14][15]It is stable to the conditions used for Cbz and Fmoc deprotection, but its stability to the strong acids used for Boc removal can be limited. [15] Deprotection Mechanism: The deprotection of the Teoc group is initiated by the attack of a fluoride source, such as tetrabutylammonium fluoride (TBAF), on the silicon atom. [14]This triggers a β-elimination reaction, leading to the formation of the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride. [14]

p-Methoxybenzyloxycarbonyl (Moz)

The Moz group, a close relative of the Cbz group, can be removed under similar hydrogenolytic conditions. However, the electron-donating methoxy group on the phenyl ring makes it susceptible to cleavage under oxidative conditions, providing an additional orthogonal deprotection strategy. [16] Deprotection Mechanism: The Moz group can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [16]The reaction proceeds through the formation of a charge-transfer complex, followed by hydrolysis to release the deprotected amine and p-methoxybenzaldehyde. [16]The Moz group can also be removed under strongly acidic conditions. [16]

Comparative Performance of Alloc, Teoc, and Moz
Protecting GroupDeprotection ConditionsOrthogonal ToAdvantagesDisadvantages
Alloc Pd(0) catalyst and scavenger [1][13]Boc, Cbz, FmocVery mild and selective deprotection.Requires a transition metal catalyst which can be expensive and needs to be removed. [13]
Teoc Fluoride source (e.g., TBAF) [14]Cbz, FmocUnique fluoride-mediated deprotection.Limited stability to strong acids; reagents can be expensive. [15]
Moz Oxidative (e.g., DDQ) or strong acid [16]Fmoc, AllocCan be removed under oxidative conditions.Oxidative conditions may not be compatible with all substrates.

Designing Orthogonal Deprotection Strategies: A Case Study

The true utility of this diverse set of carbamate protecting groups is realized in the synthesis of complex molecules requiring sequential and site-selective modifications. Consider a hypothetical synthetic route where a tri-functionalized intermediate requires distinct manipulations at each of its three amine groups.

Orthogonal_Strategy Start Intermediate (N-Fmoc, N'-Cbz, N''-Boc) Step1 1. Piperidine/DMF (Fmoc removal) Start->Step1 Intermediate1 Intermediate (N-H, N'-Cbz, N''-Boc) Step1->Intermediate1 Step2 2. Acylation Intermediate1->Step2 Intermediate2 Intermediate (N-Ac, N'-Cbz, N''-Boc) Step2->Intermediate2 Step3 3. H₂/Pd/C (Cbz removal) Intermediate2->Step3 Intermediate3 Intermediate (N-Ac, N'-H, N''-Boc) Step3->Intermediate3 Step4 4. Alkylation Intermediate3->Step4 Intermediate4 Intermediate (N-Ac, N'-Alkyl, N''-Boc) Step4->Intermediate4 Step5 5. TFA (Boc removal) Intermediate4->Step5 Final_Product Final Product Step5->Final_Product

Caption: A hypothetical orthogonal deprotection workflow.

In this example, the Fmoc group is first removed under basic conditions to allow for acylation of the primary amine. Subsequently, the Cbz group is cleaved via hydrogenolysis to enable alkylation of the secondary amine. Finally, the Boc group is removed with acid to reveal the tertiary amine, leading to the final product. This sequential deprotection is only possible due to the orthogonal nature of the chosen protecting groups.

Experimental Protocols

The following are representative, detailed protocols for the deprotection of the most common carbamate protecting groups. Note that optimal conditions can be substrate-dependent and may require some optimization.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

[17] Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).

  • Add an equal volume of TFA to the solution at room temperature and stir. The reaction is typically complete within 30 minutes to a few hours. [17]3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

[6] Materials:

  • Cbz-protected amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Fmoc Deprotection on Solid-Phase Resin

[8] Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). [8]4. Agitate the slurry for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine/DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Protocol 4: Alloc Deprotection using Pd(PPh₃)₄

[1] Materials:

  • Alloc-protected amine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Standard laboratory glassware under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the Alloc-protected amine in anhydrous DCM or THF in a flask under an inert atmosphere.

  • Add phenylsilane (typically 5-10 equivalents).

  • Add Pd(PPh₃)₄ (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to isolate the deprotected amine.

Protocol 5: Teoc Deprotection using Tetrabutylammonium Fluoride (TBAF)

[18] Materials:

  • Teoc-protected amine

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Teoc-protected amine in THF.

  • Add a solution of TBAF (typically 1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product may require purification by silica gel chromatography.

Conclusion

The judicious selection and application of carbamate protecting groups are fundamental to the success of complex organic syntheses. By understanding the distinct mechanisms and conditions for the deprotection of groups like Boc, Cbz, Fmoc, Alloc, Teoc, and Moz, researchers can design robust and efficient orthogonal strategies. This guide has provided a framework for not only executing these deprotection reactions but also for understanding the underlying principles that govern their selectivity and potential side reactions. As the complexity of synthetic targets continues to grow, a deep appreciation for the nuances of protecting group chemistry will remain an indispensable tool for the modern synthetic chemist.

References

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Journal of Organic Chemistry. [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Chem-Station. (2019). Teoc Protecting Group. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 209-224. [Link]

  • Itoh, T., Nagata, K., Matsuya, Y., Miyazaki, M., & Ohsawa, A. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2905. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]

  • ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Reddit. (2025). Problem with a deprotection. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • NIH. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]

  • Radboud Repository. (n.d.). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]

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Validation

Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Functionalized Azepan-2-one Structures

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, elucidates structure-activity relationships (SAR), and informs the optimization of lead compounds. Among the scaffolds of significant therapeutic interest are functionalized azepan-2-ones, also known as caprolactams. Their inherent conformational flexibility and diverse substitution patterns make them attractive cores for a range of biologically active agents.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of these seven-membered lactam rings, benchmarked against alternative and complementary analytical techniques.

The Indispensable Role of 3D Structural Information

The azepan-2-one core, a seven-membered ring containing an amide bond, is a versatile scaffold found in a variety of biologically active compounds.[1] Modifications to this ring through the introduction of functional groups can profoundly influence its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. Therefore, the unambiguous determination of the stereochemistry and conformational preferences of these functionalized derivatives is a critical step in the drug discovery pipeline. X-ray crystallography stands as the gold standard for providing this definitive atomic-level insight.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a crystal.[2] This information allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. Understanding the causality behind each step is crucial for success, particularly with novel or challenging molecules like some functionalized azepan-2-ones.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization of a Functionalized Azepan-2-one

The following protocol provides a generalized starting point for the crystallization of novel functionalized azepan-2-one derivatives. It is crucial to recognize that successful crystallization often requires empirical optimization of these parameters.

1. Material Purity:

  • Rationale: Impurities can inhibit crystal nucleation and growth.

  • Procedure: Ensure the functionalized azepan-2-one is of high purity (>98%), as determined by techniques such as NMR spectroscopy and LC-MS. Recrystallization or column chromatography may be necessary.

2. Solvent Selection:

  • Rationale: The choice of solvent is critical as it influences the solubility and crystal packing of the compound.

  • Procedure:

    • Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

    • Binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) are often effective.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Rationale: This simple technique is often a good first approach.

    • Procedure: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent over several days to weeks.[3][4]

  • Vapor Diffusion:

    • Rationale: This method allows for a more controlled approach to achieving supersaturation.

    • Procedure:

      • Hanging Drop: Place a small drop (1-5 µL) of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a larger volume of a precipitant (a solvent in which the compound is less soluble).

      • Sitting Drop: Place a drop of the compound solution in a microbridge within a sealed well containing the precipitant.

      • The vapor of the more volatile solvent from the drop will slowly diffuse into the precipitant, leading to a gradual increase in the concentration of the compound in the drop and promoting crystallization.

  • Cooling Crystallization:

    • Rationale: Effective for compounds with a significant temperature-dependent solubility.

    • Procedure: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. The rate of cooling can influence crystal quality.[5]

4. Crystal Mounting and Data Collection:

  • Rationale: Proper handling of the delicate single crystal is essential for high-quality data.

  • Procedure:

    • Carefully select a single, well-formed crystal under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.[6]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. A comprehensive understanding of a molecule's behavior often necessitates a multi-faceted analytical approach.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (Crystal)SolutionIn Silico
Information Obtained Precise 3D structure, bond lengths, bond angles, absolute stereochemistryConformational dynamics in solution, through-bond and through-space atomic connectivityTheoretical stable conformers, relative energies, electrostatic potential
Key Advantage Unambiguous atomic resolution structureProvides information on solution-state dynamics and conformational equilibriaCan explore a wide range of conformations and predict properties without synthesis
Key Limitation Requires a single, high-quality crystal; structure may not represent the solution-state conformationStructure is an average of conformations in solution; less precise than crystallographyAccuracy is dependent on the level of theory and force field used; requires experimental validation
The Synergy of X-ray Crystallography and NMR Spectroscopy

A powerful approach to understanding the conformational landscape of flexible molecules like functionalized azepan-2-ones is the combined use of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

A study on substituted ε-caprolactams demonstrated this synergy effectively.[2][7][8] X-ray analysis of a BOC-protected caprolactam revealed a chair conformation with a C-6 ester in an axial position.[7][8] However, solution NMR data indicated an equilibrium between two chair forms, with the axial conformer being the major species (70%) and an equatorial conformer also present (30%).[7][8] This highlights a crucial point: the solid-state structure determined by X-ray crystallography represents a low-energy conformation, but it may not be the only or even the most populated conformation in solution, which is often more biologically relevant.

Caption: Relationship between structural information from different techniques.

The Role of Computational Chemistry

Computational modeling serves as a valuable complementary tool.[8][9][10] Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different possible conformations of a functionalized azepan-2-one, helping to rationalize the experimentally observed structures.[9][11][12] Furthermore, computational approaches can aid in the interpretation of NMR data and can be used to predict the likelihood of certain conformations before a compound is even synthesized.

Trustworthiness and Self-Validation in Crystallography

The protocols described are designed to be self-validating. For instance, the quality of the diffraction data directly reflects the quality of the crystal. A well-defined diffraction pattern is a prerequisite for a high-resolution structure. During the refinement process, the agreement between the calculated and observed diffraction data (expressed as the R-factor) serves as a quantitative measure of the accuracy of the final structure. A low R-factor, coupled with reasonable bond lengths and angles, provides strong evidence for the correctness of the determined structure.

Conclusion: An Integrated Approach for Comprehensive Structural Insight

For drug development professionals working with functionalized azepan-2-one structures, a multi-pronged approach to structural elucidation is most effective. X-ray crystallography provides the definitive, high-resolution snapshot of a molecule's conformation in the solid state. This information is invaluable for understanding key structural features and for guiding further design efforts. However, to fully appreciate the dynamic nature of these flexible seven-membered rings in a biologically relevant context, the integration of solution-state NMR data and computational modeling is highly recommended. This integrated approach provides a more complete and robust understanding of the structure-activity relationships that govern the therapeutic potential of these important compounds.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Fülöp, F. et al. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry38 , 5659-5667 (2014). Available at: [Link]

  • Prohens, R. et al. DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. Crystals12 , 1020 (2022). Available at: [Link]

  • Ghorbani-Vaghei, R. et al. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules20 , 13694-13711 (2015). Available at: [Link]

  • Miller, M. J. et al. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science15 , 10634-10640 (2024). Available at: [Link]

  • Otsubo, Y. et al. Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. Crystals11 , 122 (2021). Available at: [Link]

  • Prohens, R. et al. (PDF) DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. ResearchGate. (2022). Available at: [Link]

  • Al-Masoudi, N. A. et al. Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. Journal of Molecular Structure1171 , 76-85 (2018). Available at: [Link]

  • Michael, J. P. et al. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online68 , o2479 (2012). Available at: [Link]

  • PubChemLite. Azepan-2-one (C6H11NO). Available at: [Link]

  • Patel, K. D. et al. Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics9 , 33-37 (2019). Available at: [Link]

  • Fülöp, F. et al. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Repository of the Academy's Library. (2015). Available at: [Link]

  • Knowles, R. R. et al. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. The Journal of Organic Chemistry89 , 12345-12352 (2024). Available at: [Link]

  • Basnet, A. et al. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules24 , 4146 (2019). Available at: [Link]

  • Prohens, R. et al. DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. ProQuest. (2022). Available at: [Link]

  • PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. Available at: [Link]

  • Kuramshina, A. E. et al. Conformational analysis of six-membered cyclic carbonates. Russian Journal of General Chemistry79 , 787-790 (2009). Available at: [Link]

  • Spingler, B. et al. Some thoughts about the single crystal growth of small molecules. CrystEngComm14 , 751-757 (2012). Available at: [Link]

  • Stevens, J. E. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education82 , 1239 (2005). Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • CCDC. Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". YouTube. (2024). Available at: [Link]

  • Dragojlovic, V. Conformational analysis of cycloalkanes. ChemTexts1 , 14 (2015). Available at: [Link]

  • Gryl, M. et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics19 , 2216-2226 (2022). Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Carbamate Derivatives in Drug-Target Interactions

This guide provides an in-depth comparative analysis of carbamate derivatives and their interactions with drug targets, designed for researchers, scientists, and drug development professionals. Moving beyond a simple rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of carbamate derivatives and their interactions with drug targets, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices and provide a framework for understanding the nuanced behaviors of this important class of molecules.

Section 1: The Carbamate Moiety: A Versatile Tool in Medicinal Chemistry

The carbamate functional group, an ester of carbamic acid, is a cornerstone in modern drug design. Its unique structural and electronic properties—a hybrid of an amide and an ester—confer upon it a desirable combination of stability and reactivity.[1][2] This duality is central to its role in drug-target interactions. Carbamates are found in a wide array of therapeutic agents, from cholinesterase inhibitors for neurodegenerative diseases to inhibitors of other key enzymes in various pathological pathways.[3][4]

The stability of the carbamate bond allows for good in vivo half-life, while its susceptibility to nucleophilic attack, particularly by a serine residue in an enzyme's active site, forms the basis of its mechanism of action as a covalent, often pseudo-irreversible, inhibitor.[5] This guide will dissect these interactions, comparing key carbamate drugs targeting cholinesterases and expanding to other relevant enzyme systems.

Section 2: The Cholinesterase Family: A Primary Target for Carbamate Drugs

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases critical for regulating neurotransmission by breaking down the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[7][8] Carbamate derivatives are a major class of cholinesterase inhibitors, and we will now compare three prominent examples: physostigmine, neostigmine, and rivastigmine.

Mechanism of Action: Covalent Inhibition of Cholinesterases

Carbamate inhibitors function by acting as a substrate for the cholinesterase enzyme. The catalytic serine in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of acetylcholine.[5][9] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

The process can be visualized as a multi-step interaction:

G E_I Enzyme-Inhibitor Complex E_C Carbamylated Enzyme E_I->E_C E_free Free Enzyme E_C->E_free Slow Hydrolysis P Products E_free->E_I caption General Mechanism of Pseudo-Irreversible Inhibition by Carbamates.

Caption: General Mechanism of Pseudo-Irreversible Inhibition by Carbamates.

Comparative Inhibitory Potency

The efficacy of a cholinesterase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Below is a comparison of the in vitro inhibitory potencies of rivastigmine, physostigmine, and neostigmine against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.

Carbamate DerivativeTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)Source(s)
Rivastigmine Human AChE~4.15~112 (BChE selective)[10]
Human BChE~0.037[10]
Physostigmine Human AChE0.117 ± 0.0071.98 (Relatively non-selective)[11]
Human BChE0.059 ± 0.012[11]
Neostigmine Human AChE0.062 ± 0.0030.17 (AChE selective)[11]
Human BChE0.373 ± 0.089[11]

Disclaimer: The IC50 values for rivastigmine are from a different source than those for physostigmine and neostigmine, which may lead to variations due to different experimental setups.

  • Rivastigmine exhibits a unique profile with a strong preference for inhibiting BChE over AChE. This dual inhibition may be clinically relevant as BChE activity increases in the brain during the progression of Alzheimer's disease.[6][12]

  • Neostigmine is a potent inhibitor of AChE and shows selectivity for AChE over BChE. Its quaternary ammonium group limits its ability to cross the blood-brain barrier, making it more suitable for peripheral applications like treating myasthenia gravis.[9][13]

  • Physostigmine , a natural alkaloid, is a potent inhibitor of both enzymes with a slight preference for BChE. As a tertiary amine, it can cross the blood-brain barrier, leading to both central and peripheral effects.[7][14]

Structural Insights into Drug-Target Interactions

The analysis of co-crystal structures provides invaluable information on the specific molecular interactions that govern the binding and inhibitory activity of these carbamate derivatives.

Rivastigmine in the Active Site of Acetylcholinesterase (PDB ID: 1GQR)

The crystal structure of rivastigmine carbamylating Torpedo californica AChE reveals that the carbamyl moiety is covalently bound to the catalytic serine (Ser203).[7][15] The leaving group, a phenol derivative, remains in the active site gorge, held in place by interactions with key aromatic residues in the "anionic" subsite, such as Trp84. A notable feature is the significant movement of the catalytic histidine (His440) away from its usual hydrogen-bonding partner, Asp327, which disrupts the catalytic triad and may explain the very slow reactivation of the enzyme.[15]

Physostigmine and Neostigmine: Inferred Interactions

While co-crystal structures with human AChE are less readily available for physostigmine and neostigmine, molecular docking and mutagenesis studies provide strong evidence for their binding modes.

  • Physostigmine's binding is thought to be dominated by hydrophobic interactions between its tricyclic ring system and aromatic residues in the active site gorge, such as Trp86 and Tyr337.

  • Neostigmine , with its quaternary ammonium group, is proposed to form a strong cation-π interaction with Trp84 in the anionic subsite, similar to the natural substrate acetylcholine.[5] The carbamate group is then positioned to react with the catalytic serine.

The differing chemical structures of these three carbamates lead to distinct interactions within the AChE active site, influencing their potency and selectivity.

G cluster_AChE AChE Active Site cluster_inhibitors Carbamate Inhibitors CAS Catalytic Anionic Site (CAS) (Ser203, His440, Glu334) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72, Tyr124) Anionic_Subsite Anionic Subsite (Trp84) Rivastigmine Rivastigmine Rivastigmine->CAS Covalent carbamylation Rivastigmine->Anionic_Subsite Leaving group interaction Neostigmine Neostigmine Neostigmine->CAS Covalent carbamylation Neostigmine->Anionic_Subsite Cation-π interaction Physostigmine Physostigmine Physostigmine->CAS Covalent carbamylation Physostigmine->Anionic_Subsite Hydrophobic interactions caption Comparative Interactions of Carbamates with AChE Subsites.

Caption: Comparative Interactions of Carbamates with AChE Subsites.

Section 3: Expanding the Target Landscape: Carbamates Beyond Cholinesterases

While cholinesterases are a major target class for carbamate drugs, the versatility of the carbamate moiety has led to its exploration against other enzymes. A prominent example is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that degrades the endocannabinoid anandamide.[12] FAAH inhibitors are being investigated for the treatment of pain, anxiety, and other neurological disorders.

Carbamate Inhibition of FAAH

Similar to their action on cholinesterases, carbamate-based inhibitors inactivate FAAH by carbamylating the catalytic serine residue (Ser241). One of the most well-studied FAAH inhibitors is URB597 .

Comparative Potency of URB597

URB597 is a potent and selective inhibitor of FAAH.

Carbamate DerivativeTarget EnzymeIC50 (nM)Source(s)
URB597 Human FAAH (liver)3
Rat FAAH (brain)5
Rat brain anandamide hydrolysispI50 = 7.19 (pH 6), 7.75 (pH 8)

The high potency of URB597 demonstrates the successful application of the carbamate scaffold to a different class of serine hydrolases. Structure-activity relationship (SAR) studies have shown that modifications to both the N-alkyl and O-aryl portions of the carbamate can significantly impact potency and selectivity.[14]

Section 4: Experimental Protocols for Comparative Analysis

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for comparing the performance of different carbamate derivatives.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining the IC50 of cholinesterase inhibitors.

Principle: Acetylthiocholine (the substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

    • AChE/BChE enzyme solution of known activity (e.g., 1 U/mL)

    • Serial dilutions of the carbamate inhibitor in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-inhibitory).

  • Assay Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL inhibitor solution.

  • Procedure:

    • Add buffer, enzyme solution, DTNB, and inhibitor/solvent to the respective wells.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells except the blank.

    • Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

G start Prepare Reagents setup Set up 96-well plate (Blank, Control, Inhibitor) start->setup preincubate Pre-incubate plate setup->preincubate add_substrate Add Substrate (ATCI) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50 caption Workflow for IC50 Determination using the Ellman's Assay.

Caption: Workflow for IC50 Determination using the Ellman's Assay.

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Analysis

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event (ΔH, ΔS, and Kd). It can also be adapted to measure enzyme kinetics.

Principle: A solution of the ligand (inhibitor or substrate) is titrated into a solution of the macromolecule (enzyme) in the sample cell of a calorimeter. The heat released or absorbed upon binding or turnover is measured.

Step-by-Step Protocol for Enzyme Kinetics:

  • Sample Preparation:

    • Prepare precisely known concentrations of the enzyme and substrate in the same buffer. Degas all solutions thoroughly.

    • The enzyme is placed in the ITC cell, and the substrate in the syringe.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Program the injection parameters (number of injections, volume, and spacing).

  • Procedure:

    • Method 1 (Single Injection): A single, large injection of the substrate is made into the enzyme solution. The total heat change is measured until the substrate is completely consumed, allowing for the determination of the total molar enthalpy of the reaction (ΔH_app).

    • Method 2 (Multiple Injections): A series of smaller injections of the substrate are made. The rate of heat production after each injection is measured, providing the reaction rate at different substrate concentrations.

  • Data Analysis:

    • The raw data (heat flow over time) is integrated to obtain the heat change per injection.

    • For Method 2, the reaction rates are plotted against the substrate concentration.

    • The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

G start Prepare & Degas Enzyme and Substrate load Load Enzyme into Cell & Substrate into Syringe start->load setup Set ITC Parameters (Temp, Injections) load->setup run Perform Titration (Single or Multiple Injections) setup->run measure Measure Heat Flow (µcal/sec) run->measure integrate Integrate Peaks to get Heat per Injection (µcal) measure->integrate plot Plot Reaction Rate vs. [Substrate] integrate->plot fit Fit to Michaelis-Menten (Km, kcat) plot->fit caption Workflow for Determining Enzyme Kinetics using ITC.

Caption: Workflow for Determining Enzyme Kinetics using ITC.

Section 5: Conclusion and Future Directions

This guide has provided a comparative framework for understanding the interactions of carbamate derivatives with their primary drug targets. We have seen that subtle structural modifications among carbamates like rivastigmine, neostigmine, and physostigmine lead to significant differences in their potency and selectivity for AChE and BChE. The expansion of carbamate inhibitors to other targets, such as FAAH, highlights the broad applicability of this chemical scaffold in drug discovery.

The experimental protocols detailed herein provide a robust basis for the direct comparison of existing and novel carbamate derivatives. As drug development moves towards a more nuanced understanding of drug-target interactions, techniques like ITC that provide a complete thermodynamic and kinetic picture will become increasingly vital. Future research will likely focus on designing carbamates with even greater target selectivity to minimize off-target effects and on exploring their potential to inhibit a wider range of enzymes involved in human disease.

References

  • Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology. Available from: [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. Available from: [Link]

  • Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available from: [Link]

  • Fegley, D., et al. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. Available from: [Link]

  • Alexander, S. P., et al. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. British Journal of Pharmacology. Available from: [Link]

  • Ahangar, N., et al. (2021). Design and synthesis of new carbamates as inhibitors for fatty acid amide hydrolase and cholinesterases: Molecular dynamic, in vitro and in vivo studies. Bioorganic Chemistry. Available from: [Link]

  • Darvesh, S., et al. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain Research. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Pohanka, M. (2016). Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. Available from: [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Kato, G., et al. (1972). Drugs-biomolecule interactions: binding study of substrate and inhibitors to acetylcholinesterase using NMR. Molecular Pharmacology. Available from: [Link]

  • Atack, J. R., et al. (1989). Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • ResearchGate. (n.d.). Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. Available from: [Link]

  • Ordentlich, A., et al. (2003). Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. The Biochemical Journal. Available from: [Link]

  • Medscape. (n.d.). Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

  • Deranged Physiology. (n.d.). Neostigmine. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Neostigmine. In StatPearls. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). physostigmine [Ligand Id: 6598] activity data from GtoPdb and ChEMBL. Available from: [Link]

  • Dr.Oracle. (2025). What is the effect of Neostigmine (an acetylcholinesterase inhibitor) intramuscular (IM) administration in patients with Myasthenia Gravis? Available from: [Link]

  • ResearchGate. (2023). New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength. Available from: [Link]

  • Vistoli, G., et al. (2008). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Accommodation of physostigmine and its analogues by acetylcholinesterase is dominated by hydrophobic interactions. Available from: [Link]

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. The Journal of Biological Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Nonbonded interaction components for rivastigmine and derivatives binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) active site residues. Available from: [Link]

  • ResearchGate. (n.d.). Neostigmine interactions with the AChE binding pocket. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Physostigmine. In PubChem. Available from: [Link]

  • Pohanka, M. (2016). Species- And Concentration-Dependent Differences of Acetyl- And Butyrylcholinesterase Sensitivity to Physostigmine and Neostigmine. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Neostigmine. Available from: [Link]

  • Darvesh, S., et al. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain Research. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. Available from: [Link]

  • Li, H., et al. (2022). Computationally Elucidating the Binding Kinetics for Different AChE Inhibitors to Access the Rationale for Improving the Drug Efficacy. International Journal of Molecular Sciences. Available from: [Link]

  • Kitz, R. J., & Wilson, I. B. (2008). Kitz-Wilson Mechanisms of Action of Neostigmine and Penicillin. The Open Anesthesia Journal. Available from: [Link]

  • Zielenkiewicz, W., & Konieczny, L. (2015). Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry data obtained for the binding... Available from: [Link]

  • Bruylants, G., et al. (2005). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Enzymology. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

  • Freiburger, L. A., & Auclair, K. (2010). Isothermal titration calorimetry: general formalism using binding polynomials. Methods in Molecular Biology. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Chiral 3-Amino-Caprolactam: A Comparative Analysis of Key Pathways

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure forms of 3-amino-caprolactam are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 3-amino-caprolactam are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is often critical for biological activity, making the efficient and selective synthesis of the desired enantiomer a primary concern for process chemists and drug developers. This guide provides an in-depth comparison of the most pertinent synthesis pathways for chiral 3-amino-caprolactam, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Unveiling the Synthetic Landscape: Three Prominent Routes

The synthesis of chiral 3-amino-caprolactam is predominantly approached through three distinct strategies:

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): A powerful and elegant method that combines the high selectivity of enzymes with a chemical or enzymatic racemization process to theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture.

  • Classical Chemical Synthesis from ε-Caprolactam: A traditional approach involving the nitration of the readily available and inexpensive ε-caprolactam, followed by asymmetric hydrogenation or resolution of the resulting racemic 3-amino-caprolactam.

  • Bio-based Synthesis from L-Lysine: An emerging and sustainable route that utilizes the naturally occurring amino acid L-lysine as a renewable starting material, aligning with the principles of green chemistry.

This guide will now explore each of these pathways in detail, providing both the "why" and the "how" for their successful implementation.

Pathway 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of (±)-3-Amino-Caprolactam

Dynamic kinetic resolution stands out as a highly efficient strategy for accessing enantiopure compounds. This approach circumvents the 50% yield limitation of classical kinetic resolution by continuously racemizing the undesired enantiomer, thereby funneling the entire racemic starting material into the desired chiral product.

The Underlying Principle: A Tale of Two Enzymes

The core of this process lies in the synergistic action of two key enzymes:

  • An Enantioselective Hydrolase: Typically, an L-α-amino-ε-caprolactamase (ACL-hydrolase) that selectively hydrolyzes the L-enantiomer of 3-amino-caprolactam to L-lysine.

  • A Racemase: An aminocaprolactam racemase (ACL-racemase) that interconverts the remaining D-enantiomer of 3-amino-caprolactam back into the racemic mixture, making it available for the hydrolase.

This enzymatic duo creates a dynamic system where the selective removal of one enantiomer by hydrolysis drives the equilibrium of the racemization towards the continuous production of the substrate for the hydrolase.

Caption: Dynamic Kinetic Resolution of (±)-3-Amino-Caprolactam.

Experimental Protocol: Enzymatic DKR

This protocol is a representative example based on established methodologies.[1] Optimization of enzyme loading, substrate concentration, pH, and temperature is crucial for maximizing efficiency.

Materials:

  • (±)-3-Amino-caprolactam

  • L-α-amino-ε-caprolactamase (e.g., from Cryptococcus sp.)

  • Aminocaprolactam racemase (e.g., from Pseudomonas sp.)

  • Potassium phosphate buffer (pH 8.0)

  • Hydrochloric acid for pH adjustment and quenching

  • Apparatus for temperature and pH control

Procedure:

  • Reaction Setup: Prepare a 10% (w/v) aqueous solution of (±)-3-amino-caprolactam in potassium phosphate buffer (pH 8.0).

  • Enzyme Addition: Add the L-α-amino-ε-caprolactamase and aminocaprolactam racemase to the substrate solution. The optimal ratio of the two enzymes should be determined empirically, but a starting point is a 1:2 mass ratio (hydrolase to racemase).[1]

  • Reaction Conditions: Maintain the reaction mixture at 40°C with gentle stirring. Monitor and adjust the pH to remain at 8.0.

  • Monitoring Progress: The reaction progress can be monitored by periodically taking aliquots and analyzing the concentration of L-lysine and the remaining 3-amino-caprolactam enantiomers by chiral HPLC.

  • Work-up and Isolation: Once the reaction has reached completion (typically within 8-12 hours, with quantitative conversion to L-lysine), quench the reaction by acidifying with hydrochloric acid. The L-lysine product can then be isolated and purified using standard techniques such as ion-exchange chromatography.

Pathway 2: Chemical Synthesis from ε-Caprolactam

This classical approach leverages the inexpensive and readily available bulk chemical, ε-caprolactam. The strategy involves introducing a nitrogen functionality at the C3 position, followed by stereoselective reduction or resolution.

The Synthetic Strategy: Nitration and Reduction

The key steps in this pathway are:

  • Nitration: The α-carbon to the lactam carbonyl is activated and susceptible to electrophilic nitration. This is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst.

  • Hydrogenation: The resulting 3-nitro-caprolactam is then reduced to the corresponding 3-amino-caprolactam. This reduction can be performed using various methods, including catalytic hydrogenation. To achieve chirality, either an asymmetric hydrogenation using a chiral catalyst can be employed, or the racemic product can be resolved.

Caption: Chemical Synthesis of Chiral 3-Amino-Caprolactam.

Experimental Protocol: Nitration and Hydrogenation

This protocol outlines a general procedure for the synthesis of racemic 3-amino-caprolactam. The subsequent resolution would require a separate step.

Materials:

  • ε-Caprolactam

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Solvents (e.g., water, ethanol)

  • Base for neutralization (e.g., sodium hydroxide)

Procedure:

Part A: Synthesis of 3-Nitro-ε-caprolactam

  • Reaction Setup: In a flask equipped with a stirrer and cooling bath, carefully add ε-caprolactam to an excess of concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Nitration: Slowly add a stoichiometric amount of concentrated nitric acid to the solution while maintaining the low temperature.

  • Reaction and Quenching: Allow the reaction to stir for a specified time (e.g., 2-4 hours) at a controlled temperature. Carefully quench the reaction by pouring it over ice.

  • Isolation: The 3-nitro-ε-caprolactam may precipitate upon quenching and can be collected by filtration, washed with cold water, and dried.

Part B: Hydrogenation to (±)-3-Amino-Caprolactam

  • Reaction Setup: Dissolve the 3-nitro-ε-caprolactam in a suitable solvent (e.g., ethanol or water) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: Filter off the catalyst and remove the solvent under reduced pressure. The crude racemic 3-amino-caprolactam can be purified by crystallization or chromatography.

Pathway 3: Bio-based Synthesis from L-Lysine

With a growing emphasis on sustainable chemistry, the synthesis of chemicals from renewable feedstocks is highly attractive. L-lysine, an essential amino acid produced on a large scale by fermentation, serves as a natural and chiral starting material for 3-amino-caprolactam.

The Bio-inspired Approach: Cyclization and Deamination

This pathway involves two main transformations:

  • Cyclization: The intramolecular cyclization of L-lysine to form L-α-amino-ε-caprolactam. This is typically achieved by heating L-lysine or its salts in a high-boiling solvent.

  • Deamination: The subsequent removal of the α-amino group to yield the target 3-amino-caprolactam. This can be accomplished through various chemical methods.

Caption: Bio-based Synthesis of (L)-3-Amino-Caprolactam from L-Lysine.

Experimental Protocol: Synthesis from L-Lysine

This protocol is based on patented procedures for the cyclization of L-lysine.[2][3]

Materials:

  • L-lysine hydrochloride

  • Sodium hydroxide

  • High-boiling alcohol solvent (e.g., 1-butanol, 1-pentanol)[3]

  • Deamination reagent (e.g., hydroxylamine-O-sulfonic acid)[2]

  • Potassium hydroxide

Procedure:

Part A: Cyclization of L-Lysine

  • Neutralization: Neutralize L-lysine hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable reaction vessel.

  • Solvent Addition: Add a high-boiling alcohol such as 1-butanol.

  • Cyclization: Heat the mixture to reflux (approximately 117°C for 1-butanol) for several hours (e.g., 6 hours).[2] The water formed during the reaction can be removed using a Dean-Stark trap.

  • Isolation: After cooling, the product, L-α-amino-ε-caprolactam, can be isolated. The crude product yield can be high, often exceeding 90%.[2]

Part B: Deamination (Illustrative Example)

  • Reaction Setup: Dissolve the L-α-amino-ε-caprolactam in a mixture of water and methanol at a low temperature (e.g., -20°C).

  • Reagent Addition: Add potassium hydroxide followed by hydroxylamine-O-sulfonic acid.

  • Reaction: Stir the reaction mixture at low temperature for a specified time, followed by heating to drive the reaction to completion.

  • Purification: The final product, 3-amino-caprolactam, can be purified by sublimation or other suitable techniques. The yield for this step is reported to be around 65%.[2]

Comparative Analysis: A Head-to-Head Evaluation

The choice of a synthetic pathway is a multifactorial decision that depends on criteria such as yield, enantioselectivity, cost, scalability, and environmental impact. The following table provides a comparative overview of the three discussed pathways.

FeatureChemoenzymatic DKRChemical Synthesis from ε-CaprolactamBio-based Synthesis from L-Lysine
Starting Material Racemic (±)-3-Amino-Caprolactamε-CaprolactamL-Lysine
Theoretical Yield Up to 100%Variable, depends on resolution/asymmetryHigh for cyclization, moderate for deamination
Enantioselectivity Excellent (>99% ee)Dependent on resolution method or catalystHigh (retains chirality from L-lysine)
Key Advantages High efficiency and selectivity, mild reaction conditions.Inexpensive and readily available starting material.Utilizes a renewable feedstock, green chemistry principles.
Key Disadvantages Requires development and optimization of enzymatic system, potential for enzyme inhibition.Use of harsh reagents (strong acids, nitrating agents), generation of byproducts, may require a separate resolution step.The deamination step can be challenging and may lower the overall yield.
Scalability Can be challenging to scale up enzymatic processes.Well-established for large-scale industrial production.Potentially scalable, especially with improvements in the deamination step.
Environmental Impact Generally lower environmental impact due to biodegradable catalysts and milder conditions.Higher environmental impact due to the use of hazardous reagents and potential for waste generation.Favorable, as it starts from a renewable resource.

Conclusion and Future Outlook

Each of the discussed pathways for the synthesis of chiral 3-amino-caprolactam offers a unique set of advantages and challenges.

  • Chemoenzymatic Dynamic Kinetic Resolution represents the most elegant and efficient approach in terms of theoretical yield and enantioselectivity. For high-value applications where enantiopurity is paramount, this method is highly attractive, provided that the enzymatic system can be robust and cost-effective at scale.

  • The classical chemical synthesis from ε-caprolactam remains a viable and industrially relevant route, primarily due to the low cost and high availability of the starting material. However, its environmental footprint and the potential need for a separate resolution step are significant drawbacks. Future developments in asymmetric hydrogenation catalysts could enhance the appeal of this pathway.

  • The bio-based synthesis from L-lysine is a forward-looking strategy that aligns with the increasing demand for sustainable chemical manufacturing. While the cyclization step is efficient, the overall process yield is currently limited by the deamination step. Further research into more efficient and milder deamination methods could make this the preferred route in the future.

Ultimately, the optimal synthesis pathway will be dictated by the specific requirements of the application, including the desired scale of production, cost constraints, and sustainability goals. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to make an informed decision in their pursuit of chiral 3-amino-caprolactam.

References

  • Frost, J. W. (2008). Synthesis of caprolactam from lysine. U.S.
  • Yang, J. (2007). Convenient synthesis of caprolactam from lysine: alternative of current benzene-based caprolactam production.
  • Zhang, W., et al. (2018). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 20(1), 125-132.
  • Yamaguchi, S., Komeda, H., & Asano, Y. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 73(16), 5370–5373.
  • Yamaguchi, S., & Asano, Y. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Journal of the American Chemical Society, 127(21), 7696–7697.
  • Fuchs, M., et al. (2010). Enzymatic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 55(5), 448-452.
  • Alonso, D. A., et al. (2013). Organocatalytic asymmetric synthesis of β³-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49.
  • Marqués-López, E., Herrera, R. P., & Christmann, M. (2010). Asymmetric organocatalysis in total synthesis – a trial by fire.
  • Pollard, D. J., & Woodley, J. M. (2020). Biocatalysis for industrial green chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2171), 20190260.
  • Fukumura, T., et al. (1977). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 22(6), 465-471.

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Comparative

A Senior Application Scientist's Guide to Comparing the In Vitro Activity of N-Acyl Caprolactam Analogs

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the biological activity of novel N-acyl caprolactam analogs in vitro. We will...

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the biological activity of novel N-acyl caprolactam analogs in vitro. We will move beyond simple protocol recitation to explain the strategic rationale behind assay selection, data interpretation, and the construction of a robust structure-activity relationship (SAR) profile. For this guide, we will use a hypothetical N-terminal acetyltransferase (NAT) as the target enzyme to illustrate a complete workflow from initial biochemical screening to cellular target engagement.

Introduction: The Scientific Imperative for Comparison

N-acyl caprolactam and its derivatives represent a versatile chemical scaffold. While traditionally known for their role as activators in anionic polymerization, their structural motifs are increasingly explored in medicinal chemistry.[1] When developing a series of analogs, a systematic and multi-faceted comparison is not merely procedural—it is the core of the discovery process. It allows us to dissect how subtle structural modifications influence target affinity, cellular permeability, and functional efficacy.

This guide outlines a two-tiered approach:

  • Biochemical Assays: To determine the intrinsic inhibitory potential of each analog against the purified target enzyme. This provides a clean, direct measure of potency (IC50).

  • Cell-Based Assays: To assess compound performance in a physiologically relevant environment, measuring cellular potency (EC50) and confirming target engagement within the cell.[2][3]

Part 1: Biochemical Assays for Direct Target Inhibition

The foundational step is to measure the direct interaction between your N-acyl caprolactam analogs and the purified target enzyme. These assays are performed in a controlled, cell-free system to eliminate variables like membrane transport and off-target effects, thereby revealing the true intrinsic potency of the compound.[4][5]

Methodology 1: Radioisotopic N-Terminal Acetyltransferase (NAT) Assay

This method is a highly sensitive and direct way to measure the catalytic activity of a NAT enzyme. It is particularly valuable for confirming weak inhibition or for initial characterization where other methods may lack sensitivity.[6] The principle involves using a radiolabeled acetyl donor, [¹⁴C]-Acetyl-Coenzyme A, and measuring its incorporation into a peptide substrate.

Experimental Protocol: [¹⁴C]-Acetyl-CoA NAT Assay

  • Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 10% glycerol).

    • Purified NAT enzyme (e.g., 50 nM final concentration).

    • N-acyl caprolactam analog (serial dilutions, typically from 100 µM to 10 pM) or DMSO as a vehicle control.

    • Peptide substrate specific to the NAT (e.g., 200 µM).

  • Initiation: Start the reaction by adding a mix of [¹⁴C]-Acetyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol) and unlabeled Acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains within the linear range.

  • Termination & Separation: Spot 20 µL of each reaction onto P81 phosphocellulose filter paper discs. Immediately immerse the discs in a wash buffer (e.g., 10 mM HEPES, pH 7.5) to stop the reaction and wash away unincorporated [¹⁴C]-Acetyl-CoA. Perform three washes of 5 minutes each.

  • Detection: Transfer the washed discs to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control for each analog concentration. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Methodology 2: High-Throughput Coupled Enzyme Luminescence Assay

For screening larger sets of analogs, a non-radioactive, HTS-compatible assay is preferable. This method quantifies enzyme activity by measuring the production of Coenzyme A (CoA), a universal product of acetyltransferase reactions. The amount of CoA produced is coupled to a series of enzymatic reactions that ultimately generate a luminescent signal.[7]

Experimental Workflow: Coupled Luminescence Assay

cluster_0 Step 1: NAT Reaction cluster_1 Step 2: Detection Cascade NAT NAT Enzyme CoA Coenzyme A (CoA) NAT->CoA AcPep Acetylated Peptide NAT->AcPep Substrate Peptide Substrate Substrate->NAT AcCoA Acetyl-CoA AcCoA->NAT Analog N-Acyl Caprolactam Analog (Inhibitor) Analog->NAT CouplingEnzyme Coupling Enzyme System CoA->CouplingEnzyme Luciferin Luciferin CouplingEnzyme->Luciferin ATP ATP ATP->CouplingEnzyme Light Luminescent Signal (Measured) Luciferin->Light

Caption: Workflow for the coupled luminescence assay to measure NAT activity.

Experimental Protocol: Coupled Luminescence Assay

  • Reaction Setup: Dispense N-acyl caprolactam analogs in DMSO and DMSO controls into a 384-well white plate.

  • Enzyme/Substrate Addition: Add a mixture of NAT enzyme and peptide substrate in assay buffer to all wells. Incubate for 10 minutes to allow for compound binding.

  • Initiation: Add Acetyl-CoA to all wells to start the reaction. Incubate at 30°C for 30 minutes.

  • Detection: Add a commercially available detection reagent (containing the coupling enzymes, ATP, and luciferin). Incubate at room temperature for 60 minutes to allow the signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Determine IC50 values as described for the radioisotopic assay.

Comparative Biochemical Data
Analog IDAcyl Group ModificationIC50 (Radioisotopic Assay)IC50 (Luminescence Assay)
NACL-001Acetyl (Reference)15.2 µM18.5 µM
NACL-002Propionyl5.8 µM6.1 µM
NACL-003Butyryl1.1 µM1.3 µM
NACL-004Cyclopropylcarbonyl0.45 µM0.52 µM

Interpretation: The data shows a clear SAR trend where increasing the steric bulk and modifying the electronics of the acyl group (from linear alkanoyl to cyclopropylcarbonyl) improves the intrinsic inhibitory potency against the purified NAT enzyme. The strong correlation between the two distinct assay formats validates the results.

Part 2: Cell-Based Assays for Cellular Potency and Target Engagement

A potent molecule in a test tube is of little value if it cannot reach its target in a living cell. Cell-based assays are critical for evaluating compound properties such as membrane permeability, stability against cellular metabolism, and potential for efflux.[8]

Methodology 1: Target-Specific Reporter Gene Assay

This functional assay measures the downstream consequence of inhibiting your target. Let's hypothesize that the acetylation of a specific protein by our NAT target leads to the repression of a transcription factor. Inhibiting the NAT would therefore de-repress the transcription factor, leading to the expression of a reporter gene (e.g., Luciferase).

Signaling Pathway & Assay Principle

cluster_pathway Hypothetical Cellular Pathway Analog NACL-004 NAT Target NAT Analog->NAT Inhibition ProteinX_Ac Acetylated Protein X NAT->ProteinX_Ac Acetylation ProteinX Substrate Protein X ProteinX->NAT TF Transcription Factor ProteinX_Ac->TF Repression Reporter Luciferase Gene TF->Reporter Activation Light Light Signal Reporter->Light

Caption: Cellular pathway for a target-specific reporter gene assay.

Experimental Protocol: Reporter Gene Assay

  • Cell Plating: Seed a stable cell line expressing the luciferase reporter construct into 96-well clear-bottom white plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-acyl caprolactam analogs for a duration relevant to the pathway (e.g., 18 hours).

  • Cell Lysis & Detection: Remove the treatment media. Add a commercial luciferase assay reagent that lyses the cells and contains the luciferin substrate.

  • Measurement: After a 10-minute incubation, measure the luminescent signal on a plate reader.

  • Data Analysis: Normalize the signal to untreated cells and calculate the EC50 value—the concentration at which the analog produces 50% of the maximal response.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes the protein, increasing its melting temperature. This change can be quantified.

Experimental Protocol: CETSA

  • Treatment: Treat intact cells with a high concentration of the analog (e.g., 20x the biochemical IC50) or DMSO as a control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured target) from the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control confirms target engagement.

Comparative Cellular Data
Analog IDCellular EC50 (Reporter Assay)CETSA Thermal Shift (ΔTm at 10 µM)Biochemical-to-Cellular Potency Ratio (EC50/IC50)
NACL-001> 50 µM+0.2 °C> 3.3
NACL-00218.3 µM+1.5 °C~ 3.0
NACL-0032.5 µM+4.1 °C~ 2.3
NACL-0040.95 µM+5.8 °C~ 2.1

Part 3: Integrated Analysis and Conclusion

Synthesizing the data from both biochemical and cellular assays provides a holistic view of each analog's performance.

  • SAR Correlation: The SAR established in the biochemical assays (NACL-004 > 003 > 002 > 001) holds true in the cell-based functional assay. This consistency is a strong indicator of on-target activity.

  • Cellular Permeability: The biochemical-to-cellular potency ratio (EC50/IC50) provides an indirect measure of cell permeability and bioavailability. A ratio close to 1 is ideal. All analogs show a modest drop in potency in the cellular context, which is expected. However, the consistent ratio of ~2-3 for the most potent analogs (NACL-003 and NACL-004) suggests they have good cell penetration properties.

  • Confirmation of Target Engagement: The CETSA results are crucial. The magnitude of the thermal shift (ΔTm) correlates directly with the potency of the analogs. The robust +5.8°C shift for NACL-004 provides high-confidence validation that its functional effect in the reporter assay is a direct result of binding to the intended NAT target.

Based on this comprehensive in vitro comparison, NACL-004 is identified as the superior analog. It possesses the highest intrinsic potency (biochemical IC50 = 0.45 µM), effectively engages its target in intact cells (CETSA ΔTm = +5.8°C), and demonstrates excellent functional activity in a cellular context (EC50 = 0.95 µM). This systematic approach, combining direct enzymatic inhibition studies with cellular target engagement and functional readouts, provides the robust, multi-parameter data required to confidently advance a lead candidate into the next phase of drug development.

References

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • McNamara, et al. (2008). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. J Biomol Screen. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Xie, L., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Copeland, R.A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Oprescu, E. I., et al. (2013). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. ResearchGate. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

  • Drăghici, C., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. [Link]

  • Buta, E., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]

  • Foyn, H., et al. (2017). [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay. Methods in Molecular Biology. [Link]

  • Ree, R., et al. (2025). In vitro acetyltransferase activity assays for N-terminal acetyltransferases. Methods in Enzymology. [Link]

  • Foyn, H., et al. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in Molecular Biology. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides essential safety and operational protocols for handling 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carba...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides essential safety and operational protocols for handling 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate, ensuring both the integrity of your research and the safety of laboratory personnel. As no specific safety data sheet (SDS) is publicly available for this compound, this document synthesizes information from structurally related molecules to provide a robust framework for risk mitigation.

Hazard Analysis: A Tripartite Molecular Perspective

The risk profile of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is best understood by dissecting its three principal structural components: the carbamate core, the trifluoroethyl group, and the caprolactam ring.

  • Carbamate Core: Carbamate-containing compounds are well-documented as acetylcholinesterase (AChE) inhibitors.[1][2][3] By reversibly binding to and inactivating AChE, these compounds can lead to an accumulation of the neurotransmitter acetylcholine.[1][3] This can result in a range of cholinergic effects, from mild symptoms like headache and nausea to more severe outcomes in cases of significant exposure.[1][4] It is prudent to handle this compound as a potential neurotoxin.

  • Trifluoroethyl Group: The presence of a trifluoroethyl moiety introduces considerations common to fluorinated organic compounds. While specific data on this molecule is absent, analogous compounds such as 2,2,2-trifluoroethyl trifluoromethanesulfonate are classified as causing severe skin burns and eye damage, and being harmful if swallowed, in contact with skin, or inhaled.[5] The high electronegativity of fluorine atoms can influence the molecule's reactivity and metabolic pathways.

  • Caprolactam Ring: The caprolactam substructure, while generally of lower acute toxicity, is not without its own hazards. Caprolactam itself is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][8] An N-acylated derivative, N-acetylcaprolactam, is also classified as harmful if swallowed and a cause of serious eye irritation.[9][10][11][12]

Table 1: Summary of Potential Hazards

Structural Moiety Associated Hazards Primary Routes of Exposure
CarbamateAcetylcholinesterase inhibition, potential neurotoxicity.[1][2][3]Ingestion, Inhalation, Dermal Absorption.[1][3]
Trifluoroethyl GroupSkin corrosion/irritation, serious eye damage, acute toxicity.[5]Dermal Contact, Eye Contact, Inhalation, Ingestion.
Caprolactam RingSkin irritation, serious eye irritation, respiratory tract irritation.[6][7][8]Dermal Contact, Eye Contact, Inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Chemical splash goggles and a full-face shield.Protects against splashes of the compound in solution and contact with the solid powder, which could cause serious eye damage.[5][6][7][9][10][11][12]
Hand Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption, a key exposure route for carbamates and fluorinated compounds.[1][6][9] Change gloves immediately upon contamination.
Body A lab coat, supplemented with a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood is mandatory.Mitigates the risk of inhaling aerosols or dust, which is a primary concern for potential cholinesterase inhibitors and irritants.[6][7][8]

The selection of appropriate PPE is a dynamic process dependent on the specific laboratory operation being performed. The following workflow provides a logical framework for these decisions.

PPE_Selection_Workflow start Start: Handling 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate operation What is the scale and form of the compound? start->operation solid_small Small-scale solid weighing operation->solid_small Solid, <1g solid_large Large-scale solid handling operation->solid_large Solid, >1g solution_small Small-volume solution transfer operation->solution_small Solution, <100mL solution_large Large-volume solution transfer operation->solution_large Solution, >100mL ppe_solid_small Fume Hood Double Nitrile Gloves Lab Coat Splash Goggles solid_small->ppe_solid_small ppe_solid_large Fume Hood Double Nitrile Gloves Lab Coat & Apron Splash Goggles & Face Shield solid_large->ppe_solid_large ppe_solution_small Fume Hood Double Nitrile Gloves Lab Coat Splash Goggles solution_small->ppe_solution_small ppe_solution_large Fume Hood Double Nitrile Gloves Lab Coat & Apron Splash Goggles & Face Shield solution_large->ppe_solution_large

Caption: PPE Selection Workflow Diagram.

Operational Plan: From Receipt to Reaction

Adherence to a strict operational protocol is paramount.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling this compound.

  • Weighing:

    • Don all required PPE as outlined in Table 2 and the workflow diagram.

    • Tare a suitable container on a balance located within the fume hood. If a balance cannot be placed inside the hood, use a containment glove bag for weighing.

    • Carefully transfer the solid compound to the container, avoiding the creation of dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • In the fume hood, add the desired solvent to the container with the weighed compound.

    • Use a sealed container for any mixing or vortexing to prevent aerosol generation.

  • Reaction and Quenching:

    • All transfers of the compound, whether in solid or solution form, must be conducted within the fume hood.

  • Decontamination:

    • Wipe down all surfaces within the fume hood that may have come into contact with the compound using a suitable decontaminating solution (e.g., a dilute bleach solution followed by a water and ethanol rinse).

    • Contaminated equipment should be thoroughly cleaned. Glassware should be rinsed with solvent, followed by a base wash, then standard cleaning procedures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical final step to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All solid waste, including contaminated weigh boats, paper, and spent desiccant, should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."

  • Liquid Waste:

    • All liquid waste streams containing the compound, including reaction mother liquors and solvent rinses, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

    • Do not mix this waste with non-halogenated solvents.

  • Sharps and Consumables:

    • Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.

    • Contaminated gloves and other disposable PPE should be double-bagged and placed in the solid hazardous waste container.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Given the potential for cholinesterase inhibition, inform emergency responders of the nature of the compound.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from the U.S. Environmental Protection Agency website.
  • CDH Fine Chemical.
  • ChemicalBook. (2023, September 27).
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Capro. (2021, September 30).
  • BASF. (2023, February 20).
  • Fisher Scientific. (2024, February 15).
  • DOMO Chemicals. (2022, December 16).
  • BC Guidelines. (2016). Appendix E: Comprehensive Pharmacotherapy Information for Acetylcholinesterase Inhibitors and Memantine.
  • TCI Chemicals. (2021, November 15).
  • Medical News Today. (2023, December 19). Cholinesterase inhibitors: Types, how they work, and side effects.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Caprolactam.
  • Trakulsrichai, S., et al. (2021).
  • Thermo Fisher Scientific. (2023, September 22).
  • Gupta, R. C. (Ed.). (2012). Mammalian Toxicology of Insecticides. Royal Society of Chemistry.
  • Tariot, P. N. (2001). The tolerability and safety of cholinesterase inhibitors in the treatment of dementia.
  • O'Malley, G. F., & Noto, A. (2023). Carbamate Toxicity. In StatPearls.
  • Med-Project. (2023). Cholinesterase Inhibitors.
  • Sigma-Aldrich. N-Acetylcaprolactam 99 1888-91-1.
  • Wikipedia.
  • Fisher Scientific. (2023, October 6).
  • TCI America. (2016, November 29).
  • TCI Chemicals.
  • Sigma-Aldrich. (2023, September 5).
  • ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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